molecular formula C4H13Cl2N3O B1302388 N,N-Dimethylglycine Hydrazide Dihydrochloride CAS No. 5787-71-3

N,N-Dimethylglycine Hydrazide Dihydrochloride

Cat. No.: B1302388
CAS No.: 5787-71-3
M. Wt: 190.07 g/mol
InChI Key: FTBXJUMTWCWCEQ-UHFFFAOYSA-N
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Description

N,N-Dimethylglycine Hydrazide Dihydrochloride is a useful research compound. Its molecular formula is C4H13Cl2N3O and its molecular weight is 190.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)acetohydrazide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXJUMTWCWCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206582
Record name N,N-Dimethylglycine hydrazide dihydrochloride
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Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-71-3
Record name N,N-Dimethylglycine hydrazide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylglycine hydrazide dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine Hydrazide Dihydrochloride, also known by its synonym Girard's Reagent D, is a chemical compound primarily utilized in analytical chemistry as a derivatizing agent. Its main function is to react with aldehydes and ketones, rendering them more readily detectable by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action as a derivatizing agent, and a detailed experimental protocol for its application.

Chemical and Physical Properties

This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 5787-71-3[1]
Molecular Formula C₄H₁₃Cl₂N₃O[1]
Molecular Weight 190.07 g/mol [1][2]
Appearance White to off-white powder[3]
Melting Point 214.5 °C[2]
SMILES CN(CC(NN)=O)C.Cl.Cl[1]
Purity ≥98%[1]
Storage Room temperature, keep dry and cool[1]

A related compound, N,N-Dimethylglycine Hydrazide Hydrochloride (Girard's Reagent D, monohydrochloride form), has a CAS number of 539-64-0 and a molecular weight of 153.61 g/mol .[2]

Synthesis

The synthesis of N,N-Dimethylglycine Hydrazide was described by Viscontini and Meier in 1950.[2] The general principle involves the reaction of an N,N-dimethylglycine ester with hydrazine hydrate.

Experimental Protocol: Synthesis of N,N-Dimethylglycine Hydrazide Hydrochloride

This protocol is based on the literature reference for the synthesis of the monohydrochloride form.[2]

  • Reactants: N,N-dimethylglycine ethyl ester and hydrazine hydrate.

  • Solvent: Absolute ethanol.

  • Procedure:

    • Dissolve N,N-dimethylglycine ethyl ester in absolute ethanol.

    • Add hydrazine hydrate to the solution.

    • The reaction mixture is likely stirred and may require heating under reflux, although the exact conditions would need to be determined from the original publication.

    • The resulting N,N-Dimethylglycine Hydrazide is then precipitated.

    • To obtain the hydrochloride salt, the hydrazide is treated with hydrochloric acid.

    • The final product can be purified by recrystallization from ethanol.[2]

Application in Analytical Chemistry: Derivatization of Carbonyl Compounds

The primary application of this compound is as a derivatizing agent for aldehydes and ketones to enhance their detection in mass spectrometry (MS).[2][4] This is particularly useful for the analysis of low-abundance carbonyl-containing molecules in complex biological samples.[2][5]

Mechanism of Action

The hydrazide moiety of N,N-Dimethylglycine Hydrazide reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone.[2][4] The key feature of this reagent is the presence of a pre-charged quaternary ammonium group.[2] This permanent positive charge significantly improves the ionization efficiency of the derivatized molecule, especially in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][2] This "charge-tagging" approach leads to a substantial increase in the sensitivity of detection.[1]

Derivatization_Mechanism reagent {N,N-Dimethylglycine Hydrazide | (CH₃)₂N⁺CH₂CONHNH₂} hydrazone {Hydrazone Derivative | (CH₃)₂N⁺CH₂CONHN=C(R)R'} reagent->hydrazone Reacts with carbonyl {Aldehyde/Ketone | R-C(=O)-R'} carbonyl->hydrazone Forms

Experimental Protocol: Derivatization for LC-MS/MS Analysis

The following is a general protocol for the derivatization of carbonyl-containing analytes in a biological sample, synthesized from methodologies described for related Girard's reagents.[2][6]

  • Sample Preparation:

    • Extract the analytes of interest from the biological matrix (e.g., tissue homogenate, plasma, urine) using an appropriate solvent system.

    • Dry the extract, for example, under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable reaction solvent (e.g., a mixture of acetonitrile and a slightly acidic buffer).[4]

  • Derivatization Reaction:

    • Prepare a fresh solution of this compound in the reaction solvent.

    • Add an excess of the derivatizing agent solution to the reconstituted sample. The molar ratio of reagent to analyte may need to be optimized, with ratios from 10:1 to 100:1 being reported for similar reagents.[2]

    • A small amount of acid (e.g., formic acid or acetic acid) can be used to catalyze the reaction.[4][6]

    • Incubate the reaction mixture. Incubation time and temperature will need to be optimized for the specific analyte, but typical conditions range from room temperature to 60°C for 30 to 60 minutes.[6]

  • Sample Clean-up (Optional):

    • Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be necessary to remove excess reagent and other interfering substances.

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Use a suitable chromatographic method to separate the derivatized analytes.

    • In the mass spectrometer, operate in positive ion mode. The derivatized analytes will be readily detected due to their permanent positive charge.[2]

    • For tandem mass spectrometry (MS/MS), a characteristic neutral loss of the trimethylamine moiety (59 Da) can be monitored for selective detection of all derivatized compounds.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis extraction Extraction of Analytes drying Drying of Extract extraction->drying reconstitution Reconstitution in Solvent drying->reconstitution add_reagent Addition of Girard's Reagent D reconstitution->add_reagent incubation Incubation add_reagent->incubation cleanup Sample Clean-up (Optional) incubation->cleanup lcms LC-MS/MS Analysis cleanup->lcms

Biological Activity and Safety

There is currently limited information available on the specific biological activity of this compound itself. Its primary role in research is as an analytical tool rather than a biologically active compound.

However, safety data for related compounds provide important handling information.

CompoundSafety InformationReference
Girard's Reagent T Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Avoid inhalation, and contact with skin and eyes. Wear protective equipment.[3]
Girard's Reagent P-d5 Causes skin and serious eye irritation. May be harmful by inhalation, ingestion, or skin absorption. The toxicological properties have not been thoroughly investigated.[7]
N,N-Dimethylglycine Hydrochloride Acute oral LD50 (rat): 3900 mg/kg. Hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[8]

Given these data, this compound should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable tool for researchers and scientists, particularly in the fields of proteomics, metabolomics, and glycomics, where the sensitive detection of carbonyl-containing molecules is crucial.[1][9][10] Its ability to "charge-tag" aldehydes and ketones significantly enhances their detectability by mass spectrometry, enabling the analysis of otherwise challenging analytes. While information on its direct biological effects is scarce, its utility as a derivatizing agent is well-established. Proper safety precautions should be observed during its handling and use in the laboratory.

References

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethylglycine Hydrazide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine Hydrazide Dihydrochloride, systematically known as 2-(dimethylamino)acetohydrazide dihydrochloride and commonly referred to as Girard's Reagent D, is a cationic derivatizing agent. Its primary application lies in analytical chemistry, specifically in the selective derivatization of aldehydes and ketones. This process facilitates the analysis of these carbonyl-containing compounds, which are often present in complex biological matrices, by enhancing their solubility in aqueous solutions and improving their ionization efficiency in mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a stable, water-soluble compound. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Name 2-(dimethylamino)acetohydrazide dihydrochloride[1]
Common Name This compound, Girard's Reagent D[2]
CAS Number 5787-71-3[1]
Molecular Formula C₄H₁₁N₃O·2HCl (or C₄H₁₃Cl₂N₃O)[1][2]
Molecular Weight 190.07 g/mol [1][2]
Appearance Almost white to white crystalline powder[3]
Melting Point 213 °C (with decomposition), 214.5 °C[2]
Purity ≥98%[1]

Synthesis and Experimental Protocols

The synthesis of this compound was first reported by Viscontini and Meier in 1950. The general principle involves the reaction of an N,N-dimethylglycine ester with hydrazine, followed by conversion to the dihydrochloride salt.

Experimental Protocol: Synthesis of this compound

This protocol is based on the originally cited method by Viscontini and Meier.

Materials:

  • N,N-dimethylglycine ethyl ester

  • Hydrazine hydrate

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Hydrazide Formation: A solution of N,N-dimethylglycine ethyl ester in absolute ethanol is treated with an excess of hydrazine hydrate. The mixture is refluxed for several hours to facilitate the formation of N,N-dimethylglycine hydrazide.

  • Solvent Removal: After the reaction is complete, the excess hydrazine hydrate and ethanol are removed under reduced pressure.

  • Dihydrochloride Salt Formation: The resulting crude N,N-dimethylglycine hydrazide is dissolved in a minimal amount of absolute ethanol. The solution is then cooled in an ice bath and saturated with dry hydrogen chloride gas, or treated with a stoichiometric amount of concentrated hydrochloric acid, leading to the precipitation of the dihydrochloride salt.

  • Purification: The precipitated this compound is collected by filtration, washed with cold diethyl ether to remove any residual impurities, and dried under vacuum.

Diagram of Synthesis Workflow:

G Synthesis Workflow of this compound cluster_synthesis Synthesis Steps start Start Materials: N,N-dimethylglycine ethyl ester and Hydrazine hydrate reaction1 Reaction in Absolute Ethanol (Reflux) start->reaction1 intermediate N,N-Dimethylglycine Hydrazide reaction1->intermediate reaction2 Treatment with HCl intermediate->reaction2 product This compound reaction2->product

Caption: A simplified workflow for the synthesis of this compound.

Solubility and Stability

Solubility

This compound is known to be soluble in water. Its solubility in other common laboratory solvents is summarized below. It is important to note that specific quantitative solubility data is not extensively published, and the information provided is based on its common use in derivatization reactions.

SolventSolubilityNotes
Water SolubleThe dihydrochloride salt form enhances its solubility in aqueous solutions.
Methanol SolubleOften used as a solvent in derivatization reactions with this reagent.[4]
Ethanol SolubleUsed as a solvent in its synthesis and in derivatization protocols.[4]
Dimethyl Sulfoxide (DMSO) Likely solubleDMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.
Stability

This compound is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry place. The stability of the compound in solution is dependent on the pH and temperature. In acidic conditions, as is common for derivatization reactions, the hydrazone formed with carbonyl compounds is relatively stable.

Analytical Applications and Experimental Protocols

The primary utility of this compound is as a derivatizing agent for aldehydes and ketones, a process often referred to as a "Girard reaction".[5] This derivatization imparts a permanent positive charge to the analyte, which significantly enhances its ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity of detection.[4][6]

Experimental Protocol: Derivatization of Carbonyl Compounds

This protocol provides a general procedure for the derivatization of aldehydes and ketones in a biological sample extract.

Materials:

  • Sample extract containing carbonyl compounds (e.g., steroids, lipid aldehydes)

  • This compound (Girard's Reagent D)

  • Methanol or Ethanol

  • Glacial Acetic Acid

  • Water

Procedure:

  • Sample Preparation: The biological sample is extracted to isolate the analytes of interest. The extract is then dried and reconstituted in a suitable solvent, typically methanol or ethanol.

  • Derivatization Reaction: To the sample solution, a solution of this compound in the same solvent is added, along with a catalytic amount of glacial acetic acid. The reaction mixture is then incubated, often at an elevated temperature (e.g., 50-70°C), for a specific period to ensure complete derivatization.[4]

  • Sample Cleanup (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be employed to remove excess reagent and other interfering substances.

  • LC-MS/MS Analysis: The derivatized sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The permanent positive charge on the derivatized analytes allows for sensitive detection in positive ion mode.

Diagram of Derivatization and Analysis Workflow:

G Analytical Workflow using Girard's Reagent D cluster_workflow Derivatization and Analysis start Biological Sample (containing aldehydes/ketones) extraction Sample Extraction start->extraction derivatization Derivatization with Girard's Reagent D extraction->derivatization cleanup Sample Cleanup (SPE) derivatization->cleanup analysis LC-MS/MS Analysis cleanup->analysis

Caption: A general workflow for the derivatization and analysis of carbonyl compounds using Girard's Reagent D.

Biological Relevance and Signaling Pathways

It is crucial to distinguish the biological role of this compound from that of its parent compound, N,N-Dimethylglycine (DMG).

  • This compound: The primary biological relevance of this compound is its application as an analytical tool to study and quantify endogenous carbonyl-containing molecules. These molecules, such as steroid hormones and products of lipid peroxidation, are involved in a multitude of signaling pathways and are biomarkers for various physiological and pathological states.[7] By enabling their sensitive detection, Girard's Reagent D plays an indirect but vital role in the elucidation of these pathways. There is no evidence to suggest that this compound itself has direct biological or pharmacological activity.

  • N,N-Dimethylglycine (DMG): In contrast, DMG is a naturally occurring amino acid derivative that has been investigated for various biological activities. It is involved in one-carbon metabolism and has been suggested to have roles as an antioxidant and an immune modulator.

Due to the lack of direct biological activity of this compound, a signaling pathway diagram is not applicable. Instead, the logical relationship in its application is its reaction with carbonyl compounds to facilitate their analysis.

Diagram of Logical Relationship in Analytical Application:

G Logical Relationship of Girard's Reagent D Application cluster_logic Analytical Logic reagent This compound (Girard's Reagent D) reaction Girard Reaction (Hydrazone Formation) reagent->reaction analyte Carbonyl-Containing Analyte (e.g., Steroid, Aldehyde) analyte->reaction product Positively Charged Derivative reaction->product analysis Enhanced Detection by Mass Spectrometry product->analysis outcome Quantification of Biological Molecules analysis->outcome

Caption: The logical flow of using Girard's Reagent D for the analysis of carbonyl compounds.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties and its specific reactivity towards aldehydes and ketones make it an indispensable reagent for the sensitive and accurate quantification of a wide range of biologically important molecules. Understanding its chemical characteristics, synthesis, and proper application is key to leveraging its full potential in analytical workflows, ultimately contributing to advancements in our understanding of biological systems and the development of new therapeutics.

References

An In-depth Technical Guide to the Synthesis and Mechanism of Girard's Reagent D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of Girard's Reagent D, a cationic derivatizing agent pivotal in the analysis of carbonyl compounds. This document details the synthetic pathway, reaction mechanisms, experimental protocols, and quantitative data to support researchers in its application.

Introduction

Girard's Reagent D, chemically known as (2-(dimethylamino)acetyl)hydrazide hydrochloride, is a valuable tool in analytical chemistry, particularly for the selective isolation and derivatization of aldehydes and ketones from complex mixtures. Its quaternary ammonium group imparts a permanent positive charge, rendering the derivatized carbonyl compounds (hydrazones) highly soluble in aqueous solutions and readily analyzable by techniques such as mass spectrometry. This guide will delve into the specifics of its synthesis and the mechanism by which it reacts with carbonyl-containing molecules.

Synthesis of Girard's Reagent D

The synthesis of Girard's Reagent D is a two-step process commencing with the preparation of N,N-dimethylglycine ethyl ester, followed by its reaction with hydrazine hydrate.

Step 1: Synthesis of N,N-Dimethylglycine Ethyl Ester

The precursor, N,N-dimethylglycine ethyl ester, can be synthesized by the reaction of ethyl chloroacetate with dimethylamine.

Reaction:

Step 2: Synthesis of Girard's Reagent D

Girard's Reagent D is subsequently prepared by the reaction of N,N-dimethylglycine ethyl ester with hydrazine hydrate in a suitable solvent like absolute ethanol.[1]

Reaction:

The resulting hydrazide is then typically converted to its hydrochloride salt for stability and improved handling.

Mechanism of Action with Carbonyl Compounds

Girard's Reagent D reacts with aldehydes and ketones via a nucleophilic addition-elimination reaction to form a stable hydrazone. The reaction is typically acid-catalyzed.

Mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide moiety of Girard's Reagent D acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.

  • Elimination of Water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated, leading to the formation of a carbon-nitrogen double bond (hydrazone).

Quantitative Data

ParameterValueReference/Comment
Synthesis of Hydrazides from Esters
Hydrazine Hydrate to Ester Molar Ratio5:1 to 20:1General procedure for hydrazide synthesis from esters.[2]
Reaction Time3 - 17 hoursDependent on the reactivity of the ester and reaction temperature.[2]
SolventAbsolute Ethanol or Methanol[1][2]
Derivatization with Girard's Reagents
Girard's Reagent to Carbonyl Molar Ratio10:1 to 1000:1Optimized for derivatization in analytical applications.
Reaction Time10 min to 24 hoursDependent on the specific carbonyl compound and reaction conditions.
pHAcidic (e.g., 10% acetic acid)Acid catalysis enhances the reaction rate.

Experimental Protocols

Synthesis of N,N-Dimethylglycine Ethyl Ester
  • Materials: Ethyl chloroacetate, Dimethylamine (40% aqueous solution), Diethyl ether.

  • Procedure:

    • In a fume hood, to a stirred solution of ethyl chloroacetate, slowly add a twofold molar excess of 40% aqueous dimethylamine solution.

    • Maintain the reaction temperature below 30°C using an ice bath.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • Extract the reaction mixture with diethyl ether.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude N,N-dimethylglycine ethyl ester can be purified by distillation.

Synthesis of Girard's Reagent D
  • Materials: N,N-dimethylglycine ethyl ester, Hydrazine hydrate (85-100%), Absolute ethanol.

  • Procedure:

    • Dissolve N,N-dimethylglycine ethyl ester in absolute ethanol in a round-bottom flask.

    • Add a 5 to 10-fold molar excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, Girard's Reagent D, may precipitate upon cooling. If so, collect the crystals by filtration.

    • If the product remains in solution, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

    • The crude product can be recrystallized from ethanol to yield pure Girard's Reagent D.

Derivatization of a Carbonyl Compound with Girard's Reagent D
  • Materials: Carbonyl-containing sample, Girard's Reagent D, Methanol, Acetic acid.

  • Procedure:

    • Dissolve the carbonyl-containing sample in methanol.

    • Prepare a stock solution of Girard's Reagent D in methanol.

    • In a vial, mix the sample solution with the Girard's Reagent D solution. A molar ratio of 10:1 to 100:1 (Girard's Reagent D:carbonyl) is recommended.

    • Add 10% acetic acid to the mixture to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for 1 to 12 hours, depending on the reactivity of the carbonyl compound.

    • The resulting solution containing the hydrazone derivative can be directly analyzed, for example, by LC-MS.

Visualizations

Synthesis of Girard's Reagent D

Synthesis_of_Girards_Reagent_D cluster_0 Step 1: Synthesis of N,N-Dimethylglycine Ethyl Ester cluster_1 Step 2: Synthesis of Girard's Reagent D Ethyl chloroacetate Ethyl chloroacetate N,N-Dimethylglycine ethyl ester N,N-Dimethylglycine ethyl ester Ethyl chloroacetate->N,N-Dimethylglycine ethyl ester + 2(CH₃)₂NH Dimethylamine Dimethylamine Dimethylamine->N,N-Dimethylglycine ethyl ester Girard's Reagent D Girard's Reagent D N,N-Dimethylglycine ethyl ester->Girard's Reagent D + N₂H₄·H₂O (Absolute Ethanol, Reflux) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Girard's Reagent D

Caption: Synthetic pathway of Girard's Reagent D.

Mechanism of Derivatization of a Ketone with Girard's Reagent D

Derivatization_Mechanism cluster_0 Reaction with Ketone Ketone R-C(=O)-R' Protonated Ketone R-C(=O⁺H)-R' Ketone->Protonated Ketone + H⁺ Girard's Reagent D (CH₃)₂NCH₂CONHNH₂ Tetrahedral Intermediate R-C(O⁻)-R' | N⁺H₂(NHCO...) Girard's Reagent D->Tetrahedral Intermediate Protonated Ketone->Tetrahedral Intermediate + Girard's Reagent D Carbinolamine R-C(OH)-R' | NH(NHCO...) Tetrahedral Intermediate->Carbinolamine + H⁺, - H⁺ Protonated Carbinolamine R-C(O⁺H₂)-R' | NH(NHCO...) Carbinolamine->Protonated Carbinolamine + H⁺ Hydrazone R-C(=N-NHCO...)-R' + H₂O Protonated Carbinolamine->Hydrazone - H₂O, - H⁺

Caption: Mechanism of hydrazone formation.

References

An In-depth Technical Guide to the Core Principles of Carbonyl Derivatization with Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of carbonyl derivatization with hydrazides. This chemical reaction is a cornerstone in various scientific disciplines, including drug development, proteomics, and analytical chemistry, owing to its specificity and adaptability. This document outlines the reaction mechanism, influencing factors, quantitative data, detailed experimental protocols, and relevant biological pathways.

Core Principles of Carbonyl-Hydrazide Derivatization

The reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazide forms a hydrazone, a molecule characterized by a carbon-nitrogen double bond (C=N-NH-). This condensation reaction is a nucleophilic addition-elimination process. The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable hydrazone linkage.[1][2]

The reaction is typically catalyzed by acid.[3] At an optimal pH of around 4.5-5.5, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydrazide.[4][5] However, at very low pH, the hydrazide itself can be protonated, rendering it non-nucleophilic and thus hindering the reaction. Conversely, at neutral or basic pH, the reaction rate is generally slower due to the lack of acid catalysis.[6][7]

Several factors influence the rate and stability of hydrazone formation:

  • Nature of the Carbonyl Compound : Aliphatic aldehydes generally react faster than aromatic aldehydes and ketones.[8] The resonance stabilization in aromatic carbonyls makes them less reactive.

  • Structure of the Hydrazide : Electron-donating groups on the hydrazide can increase its nucleophilicity, while electron-withdrawing groups, such as in acylhydrazides, decrease reactivity.[9]

  • pH : As mentioned, the reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions.[4]

  • Catalysts : Aniline and its derivatives can act as nucleophilic catalysts, significantly accelerating the rate of hydrazone formation, even at neutral pH.[10]

The stability of the resulting hydrazone bond is also crucial, particularly in applications like drug delivery. Hydrazones derived from aromatic aldehydes are generally more stable to hydrolysis than those from aliphatic aldehydes due to resonance stabilization.[11] This pH-sensitive stability is a key feature exploited in the design of acid-cleavable linkers in antibody-drug conjugates (ADCs), allowing for drug release in the acidic environment of endosomes and lysosomes.[12][13]

Quantitative Data

The following tables summarize key quantitative data related to carbonyl derivatization with hydrazides, providing a basis for experimental design and comparison.

Table 1: Second-Order Rate Constants for Hydrazone Formation

This table presents the apparent second-order rate constants for the reaction of various carbonyl compounds with different hydrazines at or near neutral pH.

Carbonyl CompoundHydrazine DerivativeRate Constant (M⁻¹s⁻¹)Conditions
2-FormylpyridinePhenylhydrazine~0.033pH 7.4, 25°C
2-Formylpyridine2-Hydrazinopyridine~0.04pH 7.4, 25°C
ButyraldehydePhenylhydrazine~2.15pH 7.4, 25°C
BenzaldehydePhenylhydrazine~0.033pH 7.4, 25°C
2-FormylpyridineO-Carboxyphenylhydrazine (OCPH)> 1.0pH 7.4, 25°C
ButyraldehydeO-Carboxyphenylhydrazine (OCPH)24pH 7.4, 25°C

Data compiled from multiple sources, including kinetic studies that highlight the influence of substrate structure on reaction rates.[6][8][14]

Table 2: Half-Life of Hydrazone Linkers

The stability of the hydrazone bond is critical for its application. This table provides representative half-life data for different hydrazone linkers under various conditions.

Hydrazone Linker TypeConditionHalf-life (t½)
Acyl hydrazone-doxorubicinpH ~5.02.4 minutes
Acyl hydrazone-doxorubicinpH 7.0> 2.0 hours
Generic Hydrazone ConjugateHuman Plasma2.6 days
Hydrazone-linked doxorubicinAnimal Models (in vivo)43 hours
Silyl ether-based pH-sensitive linker with MMAEHuman Plasma> 7 days

This data illustrates the pH-dependent cleavage and plasma stability of hydrazone linkers, which is fundamental to their use in drug delivery systems like ADCs.[4][15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving carbonyl derivatization with hydrazides.

Protocol for Fluorescent Labeling of Glycoproteins

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with a hydrazide-containing fluorescent dye.[1][16][17]

Materials:

  • Glycoprotein of interest

  • Hydrazide-functionalized fluorescent dye (e.g., Fluorescein hydrazide, Cy7.5 hydrazide)

  • Sodium meta-periodate (NaIO₄)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Glycerol or ethylene glycol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in 0.1 M sodium acetate buffer (pH 5.5) to a final concentration of 1-10 mg/mL.

  • Oxidation:

    • Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same acetate buffer.

    • Add the periodate solution to the glycoprotein solution in a 1:1 volume ratio.

    • Incubate the reaction mixture for 5-15 minutes at room temperature in the dark.

  • Quenching: Stop the oxidation by adding glycerol or ethylene glycol to a final concentration of 10-20 mM. Incubate for 10-15 minutes at room temperature.

  • Purification: Remove excess periodate and quenching reagent by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

  • Labeling:

    • Prepare a 50 mM stock solution of the hydrazide-functionalized fluorescent dye in DMSO or DMF.

    • Add the dye solution to the purified, oxidized glycoprotein solution to achieve a 10-50 fold molar excess of the dye.

    • Incubate the reaction for 2 hours to overnight at room temperature with gentle mixing.

  • Final Purification: Purify the labeled glycoprotein from the unreacted dye using a gel filtration column or dialysis against PBS (pH 7.4).

Protocol for Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis

This protocol is a standard method for the quantification of aldehydes and ketones in various samples.[18][19][20]

Materials:

  • Sample containing carbonyl compounds

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., saturated solution in 2N HCl or a prepared solution in acetonitrile with acid)

  • Acetonitrile (HPLC grade)

  • Citrate buffer (pH 3) or Acetate buffer (pH 5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • For aqueous samples, transfer a known volume (e.g., 100 mL) into a flask.

    • Add buffer (e.g., 4 mL of citrate buffer) and adjust the pH to 3.0 ± 0.1.

  • Derivatization:

    • Add an excess of the DNPH reagent (e.g., 6 mL) to the sample.

    • Seal the flask and incubate at 40°C for 1 hour with gentle agitation.

  • Extraction:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

  • Elution: Elute the DNPH-hydrazone derivatives from the cartridge with an appropriate volume of acetonitrile (e.g., 10 mL).

  • Analysis:

    • Bring the eluate to a known final volume.

    • Inject an aliquot into the HPLC system.

    • Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).

    • Detect the hydrazones using a UV detector at approximately 360 nm.

    • Quantify the carbonyl compounds by comparing the peak areas to those of known standards.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to carbonyl derivatization with hydrazides.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product carbonyl Carbonyl (Aldehyde/Ketone) R-C(=O)-R' intermediate Tetrahedral Intermediate carbonyl->intermediate Nucleophilic Attack hydrazide Hydrazide R''-NH-NH₂ hydrazide->intermediate hydrazone Hydrazone R-C(=N-NH-R'')-R' intermediate->hydrazone Dehydration water H₂O intermediate->water

Caption: General mechanism of hydrazone formation from a carbonyl and a hydrazide.

Glycoprotein_Labeling_Workflow start Start: Glycoprotein Solution oxidation 1. Oxidation (NaIO₄, pH 5.5) start->oxidation quench 2. Quenching (Glycerol) oxidation->quench purify1 3. Purification (Desalting/Dialysis) quench->purify1 labeling 4. Labeling (Hydrazide Dye) purify1->labeling purify2 5. Final Purification (Gel Filtration) labeling->purify2 end End: Labeled Glycoprotein purify2->end

Caption: Experimental workflow for the fluorescent labeling of glycoproteins.

ADC_Signaling_Pathway cluster_cell Target Cell extracellular Extracellular Space (pH 7.4) adc Antibody-Drug Conjugate (ADC) with Hydrazone Linker receptor Target Cell Receptor adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (pH 5.0-6.5) endocytosis->endosome lysosome Lysosome (pH 4.5-5.0) endosome->lysosome cleavage Acid-Catalyzed Hydrazone Cleavage lysosome->cleavage drug_release Drug Release cleavage->drug_release cytotoxicity Cytotoxicity & Cell Death drug_release->cytotoxicity

Caption: Signaling pathway of an ADC utilizing a pH-sensitive hydrazone linker.

References

The Enduring Legacy of Girard's Reagents: A Technical Guide to their Discovery and Application in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and enduring application of Girard's reagents in analytical chemistry. Initially developed for the challenging task of isolating steroid hormones, these unique chemical tools have found a renewed and critical role in modern analytical workflows, particularly in the sensitive detection of carbonyl-containing compounds in complex biological matrices. This document provides a comprehensive overview of their chemistry, detailed experimental protocols for their use in steroid analysis by liquid chromatography-mass spectrometry (LC-MS), and a summary of the quantitative advantages they offer.

A Historical Perspective: The Genesis of Girard's Reagents

In the 1930s, the field of steroid chemistry was in its infancy, hampered by the immense difficulty of isolating and purifying hormones from natural sources. The low concentrations and complex matrices of biological samples presented a significant analytical challenge. It was in this context that French chemist André Girard , along with his colleague Georges Sandulesco , developed a novel class of reagents that would revolutionize the field.

Working at the Roussel Laboratories, Girard and Sandulesco devised a series of hydrazine-based compounds designed to react specifically with the ketone and aldehyde functional groups present in steroid hormones. The key innovation was the incorporation of a quaternary ammonium salt into the reagent's structure. This modification rendered the resulting steroid derivatives, known as hydrazones, highly soluble in water. This differential solubility allowed for the efficient separation of the carbonyl-containing steroids from the bulk of the lipid-soluble matrix. This groundbreaking work was instrumental in the large-scale extraction and purification of steroid hormones, paving the way for their therapeutic use and further research into their biological functions.

The two most prominent and widely used of these are:

  • Girard's Reagent T: (Carboxymethyl)trimethylammonium chloride hydrazide

  • Girard's Reagent P: 1-(Carboxymethyl)pyridinium chloride hydrazide

The fundamental principle behind their utility remains the same today: the conversion of neutral, often poorly ionizable, carbonyl compounds into permanently charged derivatives that are readily amenable to modern analytical techniques such as mass spectrometry.

The Chemistry of Derivatization: Mechanism and Structures

Girard's reagents are acylhydrazide derivatives containing a quaternary ammonium group. This structural feature is central to their function. The hydrazide moiety (-CONHNH₂) serves as the reactive handle that selectively targets carbonyl groups (aldehydes and ketones), while the positively charged quaternary ammonium group imparts a permanent positive charge and enhanced water solubility to the resulting derivative.

Chemical Structures:

ReagentStructure
Girard's Reagent T [(CH₃)₃N⁺CH₂CONHNH₂]Cl⁻
Girard's Reagent P [C₅H₅N⁺CH₂CONHNH₂]Cl⁻

The reaction between a Girard's reagent and a carbonyl compound is a condensation reaction that forms a stable hydrazone. This reaction is typically carried out under mildly acidic conditions, which catalyze the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon.

Below is a diagram illustrating the general reaction mechanism:

Synthesis_Girard_T cluster_synthesis Synthesis of Girard's Reagent T chloroacetyl_chloride Chloroacetyl Chloride intermediate Chloroacetylhydrazide chloroacetyl_chloride->intermediate + hydrazine Hydrazine hydrazine->intermediate + girard_t Girard's Reagent T intermediate->girard_t + trimethylamine Trimethylamine trimethylamine->girard_t + LCMS_Workflow cluster_workflow Analytical Workflow for Steroid Profiling sample Biological Sample (e.g., Serum, Urine) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization with Girard's Reagent extraction->derivatization lc_separation Liquid Chromatography Separation derivatization->lc_separation ms_detection Mass Spectrometry Detection (MS/MS) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5787-71-3

Synonyms: Girard's Reagent D, (2-(Dimethylamino)acetohydrazide) dihydrochloride

This technical guide provides an in-depth overview of N,N-Dimethylglycine Hydrazide Dihydrochloride, a derivatizing agent commonly known as Girard's Reagent D. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis, mechanism of action, and key applications, with a focus on its role in enhancing the analysis of carbonyl-containing compounds.

Chemical and Physical Properties

This compound is a water-soluble organic salt. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 5787-71-3[1]
Molecular Formula C₄H₁₃Cl₂N₃O (or C₄H₁₁N₃O·2HCl)[1]
Molecular Weight 190.07 g/mol [1]
Appearance Almost white powderChem-Impex
Melting Point 213 °C (decomposes)Chem-Impex
Solubility Soluble in aqueous solutionsChem-Impex
SMILES CN(CC(NN)=O)C.Cl.Cl[1]
Purity ≥98%[1]

Synthesis

A common method for the synthesis of the related N,N-Dimethylglycine Hydrazide Hydrochloride involves the reaction of N,N-dimethylglycine ethyl ester with hydrazine hydrate in absolute alcohol.[2] The dihydrochloride form can be obtained through subsequent treatment with hydrochloric acid.

G cluster_synthesis Synthesis of N,N-Dimethylglycine Hydrazide cluster_dihydrochloride Formation of Dihydrochloride Salt N,N-dimethylglycine ethyl ester N,N-dimethylglycine ethyl ester Hydrazine hydrate Hydrazine hydrate Reaction Reaction N,N-Dimethylglycine Hydrazide N,N-Dimethylglycine Hydrazide Hydrochloric acid (2 eq.) Hydrochloric acid (2 eq.) Salt Formation Salt Formation This compound This compound

Mechanism of Action in Derivatization

Girard's Reagent D is primarily used as a chemical derivatization agent to enhance the detection of aldehydes and ketones in analytical techniques, particularly mass spectrometry.[3] The core of its function lies in the reaction between its hydrazide group and the carbonyl group of the target molecule.

This reaction forms a stable hydrazone, which introduces a permanently charged quaternary ammonium moiety to the analyte.[3][4] This "charge-tagging" significantly improves the ionization efficiency of the derivatized molecule, leading to enhanced signal intensity and sensitivity in mass spectrometry analyses.[5]

G cluster_reactants Reactants cluster_products Products cluster_outcome Analytical Outcome Girard's Reagent D Girard's Reagent D Reaction Reaction Girard's Reagent D->Reaction Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone)->Reaction Derivatized Hydrazone Derivatized Hydrazone Reaction->Derivatized Hydrazone Water Water Reaction->Water Increased Ionization Efficiency Increased Ionization Efficiency Derivatized Hydrazone->Increased Ionization Efficiency Enhanced MS Signal Enhanced MS Signal Increased Ionization Efficiency->Enhanced MS Signal

Experimental Protocols

While specific protocols should be optimized for each application, the following provides a general framework for the derivatization of carbonyl compounds using Girard's Reagent D, based on established methods for other Girard's reagents.[4][6]

Materials:

  • This compound (Girard's Reagent D)

  • Sample containing the carbonyl compound

  • Solvent (e.g., methanol, ethanol)

  • Acetic acid

  • Reaction vials

  • Heating block or water bath

  • LC-MS system

General Derivatization Procedure:

  • Sample Preparation: Dissolve the sample containing the carbonyl compound in an appropriate solvent.

  • Reagent Preparation: Prepare a solution of Girard's Reagent D in a suitable solvent. The molar ratio of the reagent to the analyte should be optimized, with ratios from 10:1 to 1000:1 being reported for similar reagents.[4]

  • Reaction Mixture: In a reaction vial, combine the sample solution with the Girard's Reagent D solution. Add acetic acid to the mixture to facilitate the reaction; a final concentration of 10% acetic acid is often used.[4][6]

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified duration. Reaction times can range from minutes to several hours and should be optimized for the specific analyte.[6]

  • Analysis: After incubation, the reaction mixture can be directly analyzed by LC-MS or may require a cleanup step, such as solid-phase extraction, to remove excess reagent and byproducts.

Optimization of Reaction Conditions:

ParameterGeneral RangeNotes
Reagent:Analyte Molar Ratio 10:1 to 1000:1Higher ratios can drive the reaction to completion.[4]
pH Weakly acidicThe reaction is enhanced under acidic conditions; 10% acetic acid is commonly used.[4]
Temperature Room temperature to 85°CHigher temperatures can increase the reaction rate but may affect analyte stability.[5]
Reaction Time 10 minutes to 24 hoursShould be optimized to ensure complete derivatization.[4]

G Start Start Sample Preparation Sample Preparation Start->Sample Preparation Reagent Preparation Reagent Preparation Start->Reagent Preparation Combine Sample and Reagent Combine Sample and Reagent Sample Preparation->Combine Sample and Reagent Reagent Preparation->Combine Sample and Reagent Add Acetic Acid Add Acetic Acid Combine Sample and Reagent->Add Acetic Acid Incubate Incubate Add Acetic Acid->Incubate Optional Cleanup Optional Cleanup Incubate->Optional Cleanup LC-MS Analysis LC-MS Analysis Incubate->LC-MS Analysis Optional Cleanup->LC-MS Analysis End End LC-MS Analysis->End

Applications

The primary application of this compound is in analytical chemistry for the sensitive detection and quantification of aldehydes and ketones.

  • Drug Development: It is used in the identification and quantification of drug metabolites that contain carbonyl groups.

  • Proteomics: Girard's reagents are employed for the enrichment and identification of carbonylated proteins, which are markers of oxidative stress.

  • Environmental Analysis: This reagent aids in the detection of aldehydes and ketones in environmental samples, which is crucial for monitoring pollution.

  • Steroid Analysis: Girard's reagents are widely used for the derivatization of ketosteroids, facilitating their analysis in biological matrices.[6][7]

Biological Activity and Signaling Pathways

There is no scientific evidence to suggest that this compound has any direct biological activity or is involved in any signaling pathways. Its utility is confined to its role as a chemical reagent in a laboratory setting. It is crucial to distinguish this compound from N,N-Dimethylglycine (DMG), which is a dietary supplement with purported biological effects.[8]

Stability and Storage

This compound should be stored at room temperature in a dry and cool place.[1] While the solid form is stable, solutions may have limited stability and should ideally be prepared fresh before use.

Conclusion

This compound (Girard's Reagent D) is a valuable tool for researchers and scientists in various fields, particularly those involved in analytical chemistry and drug development. Its ability to efficiently derivatize carbonyl compounds and enhance their detection by mass spectrometry makes it an indispensable reagent for the sensitive analysis of a wide range of molecules. This guide provides a comprehensive overview of its properties and applications, offering a solid foundation for its effective use in research and development.

References

N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N,N-Dimethylglycine Hydrazide Dihydrochloride, with a focus on its solubility and stability. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also outlines standardized experimental protocols for determining these critical parameters.

Core Properties

This compound is a chemical reagent, notably used in the analysis of aldehydes and ketones.[1] Distinguishing it from its monohydrochloride counterpart and N,N-Dimethylglycine hydrochloride is crucial for accurate research and development.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN,N-Dimethylglycine Hydrazide HydrochlorideN,N-Dimethylglycine Hydrochloride
CAS Number 5787-71-3[2]539-64-0[1]2491-06-7[3][4][5]
Molecular Formula C₄H₁₃Cl₂N₃O[2]C₄H₁₂ClN₃O[1]C₄H₉NO₂•HCl[3][4]
Molecular Weight 190.07 g/mol [1][6]153.61 g/mol [1]139.6 g/mol [3][4]
Melting Point 214.5 °C[1]181 °C[1]188 - 194 °C[2]
Appearance Crystals from alcohol[1]Crystals from alcohol[1]White Crystalline Powder[7]
Known Use Reagent for aldehydes and ketones[1]Reagent for aldehydes and ketones[1]Athletic performance enhancer, synthetic intermediate[4][5]
Storage Store at room temperature, keep dry and cool.[2][6]Not specified-20°C (as solid)[3][4]

Solubility Profile

Table 2: Reported Solubility of N,N-Dimethylglycine Hydrochloride

SolventSolubility
DMSO~10 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[3]

For this compound, a systematic determination of its solubility in a range of pharmaceutically and analytically relevant solvents is recommended.

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[8] The following protocol is a standardized approach that can be applied to this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, PBS at various pH levels)

  • Shaking incubator or water bath with orbital shaker

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples at a constant rate (e.g., 100-150 rpm) to facilitate the dissolution process.

  • Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The time to reach equilibrium should be established in preliminary studies by taking measurements at different time points until the concentration of the solute in the solution remains constant.[9]

  • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method.

  • The experiment should be performed in triplicate for each solvent.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to known volume of solvent prep2 Cap vials and place in shaking incubator at constant temperature prep1->prep2 equil1 Agitate at constant rate for a defined period (e.g., 24-72h) prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute filtered sample analysis1->analysis2 analysis3 Quantify concentration using a validated analytical method analysis2->analysis3

Workflow for Solubility Determination

Stability Profile

The stability of this compound is a critical parameter, especially for its use as a reagent and in potential pharmaceutical applications. While specific stability data is scarce, general guidelines for handling and storage suggest it is stable when stored at room temperature in a dry and cool place.[2][6] For aqueous solutions of the related N,N-Dimethylglycine hydrochloride, it is recommended not to store them for more than one day.[3]

Recommended Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH on the integrity of this compound.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound (solid and in solution)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate buffers for pH stability testing

  • Validated stability-indicating analytical method (e.g., HPLC with a method capable of separating the parent compound from potential degradation products)

Procedure:

Solid-State Stability:

  • Place accurately weighed samples of solid this compound in appropriate containers (e.g., glass vials).

  • Expose the samples to various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • For photostability testing, expose the samples to a controlled light source.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

  • Analyze the samples for purity and the presence of degradation products using a validated analytical method.

Solution-State Stability:

  • Prepare solutions of this compound in relevant solvents and buffers at a known concentration.

  • Store the solutions under different temperature and light conditions.

  • At selected time intervals, collect aliquots of the solutions.

  • Analyze the aliquots to determine the concentration of the parent compound and to detect and quantify any degradants.

G Workflow for Stability Assessment cluster_setup Study Setup cluster_testing Time-Point Testing cluster_evaluation Data Evaluation setup1 Prepare solid and solution samples setup2 Expose samples to various conditions (Temperature, Humidity, Light, pH) setup1->setup2 testing1 Withdraw samples at specified intervals (e.g., 0, 1, 3, 6, 12 months) setup2->testing1 testing2 Analyze for purity and degradation products using a stability-indicating method testing1->testing2 eval1 Determine degradation kinetics and identify degradation products testing2->eval1 eval2 Establish re-test period or shelf life eval1->eval2

Workflow for Stability Assessment

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides standardized protocols for their experimental determination. For researchers and professionals in drug development, a thorough in-house evaluation of these parameters is essential for ensuring the quality, efficacy, and safety of any application involving this compound. The provided workflows offer a robust framework for undertaking such investigations.

References

An In-depth Technical Guide to the Derivatization of Carbonyl Compounds using Girard's Reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Girard's Reagent Nomenclature: While this guide addresses the derivatization principles of Girard's reagents, it is important to clarify that the commonly cited and commercially available forms are Girard's Reagent T, Girard's Reagent P, and Girard's Reagent C.[1] Extensive literature searches did not yield information on a "Girard's Reagent D." This guide will, therefore, focus on the well-documented Girard's Reagents T and P.

Girard's reagents are a class of cationic hydrazide derivatives used for the selective derivatization of aldehydes and ketones.[2][3] This process, often termed "charge-tagging," converts neutral carbonyl-containing molecules into positively charged hydrazones.[1] This modification significantly enhances their solubility in polar solvents and dramatically improves their ionization efficiency for analysis by mass spectrometry (MS), particularly with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[2][4] The primary application of this derivatization is to increase the sensitivity and specificity of detection for low-abundance analytes such as steroids, oxysterols, and modified nucleosides in complex biological matrices.[4][5][6]

Core Principles of Derivatization

The fundamental reaction involves the nucleophilic attack of the hydrazine nitrogen of the Girard's reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically acid-catalyzed and results in the formation of a hydrazone with a permanently charged quaternary ammonium (Girard's T) or pyridinium (Girard's P) moiety.[2][7] This pre-charged tag facilitates the formation of gas-phase ions, leading to a significant enhancement in signal intensity during MS analysis.[6][7]

Reaction Mechanism and Experimental Workflow

The derivatization of a carbonyl compound with Girard's Reagent T proceeds via an acid-catalyzed nucleophilic addition-elimination reaction to form a stable hydrazone.

Reaction_Mechanism Carbonyl Ketone/Aldehyde (R-C(=O)-R') Protonation Protonation of Carbonyl Oxygen Carbonyl->Protonation + H+ GirardT Girard's Reagent T (H2N-NH-C(=O)CH2-N+(CH3)3) Nucleophilic_Attack Nucleophilic Attack by Hydrazine GirardT->Nucleophilic_Attack Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Dehydration Dehydration (Loss of H2O) Proton_Transfer->Dehydration Hydrazone Charged Hydrazone Derivative Dehydration->Hydrazone - H2O Acid H+ Dehydration->Acid Regenerates H+

Caption: General reaction mechanism of Girard's Reagent T with a carbonyl compound.

A typical experimental workflow for the derivatization and subsequent analysis of biological samples is outlined below. This process involves sample preparation, the derivatization reaction itself, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Tissue) Extraction Analyte Extraction (e.g., Liquid-Liquid or SPE) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reconstitution Reconstitute in Acidic Solvent Drying->Reconstitution Add_Reagent Add Girard's Reagent Reconstitution->Add_Reagent Incubation Incubate (e.g., 60°C for 10-60 min) Add_Reagent->Incubation Quench Quench/Neutralize (Optional) Incubation->Quench Final_Prep Final Sample Prep (Dilution/Evaporation) Quench->Final_Prep LCMS LC-MS/MS Analysis Final_Prep->LCMS

Caption: A typical experimental workflow for Girard's reagent derivatization.

Quantitative Data on Derivatization Conditions and Yields

The efficiency and yield of the derivatization reaction are influenced by several factors, including the nature of the solvent, temperature, reaction time, pH, and the molar ratio of the reagent to the analyte. While the theoretical yield of a complete reaction is 100%, practical yields vary depending on the substrate and reaction conditions. The following tables summarize key quantitative parameters from various studies.

Table 1: Reaction Conditions for Girard's Reagent Derivatization

Analyte ClassGirard's ReagentSolvent SystemCatalystTemperature (°C)TimeReference
KetosteroidsP10% Acetic Acid in MethanolAcetic Acid6010 min[8]
EcdysteroidsP70% Methanol in WaterGlacial Acetic Acid50 - 854 h (peak at 85°C)[1]
5-Formyl-2'-deoxyuridineT10% Acetic Acid in WaterAcetic AcidRoom Temp12 h[2]
CorticosteroidsTMethanol/TFATrifluoroacetic Acid (TFA)Not Specified60 min[4]
Lipid AldehydesTAcetonitrileFormic AcidNot SpecifiedNot Specified[7]
SpironolactonePMethanol-Acetic Acid (9:1, v/v)Acetic Acid3715 min[9]

Table 2: Factors Affecting Derivatization Yield

FactorObservationImpact on YieldReference
pH / Catalyst Reaction is greatly enhanced under acidic conditions.Acid catalysis is crucial for efficient hydrazone formation.[2][7]
Temperature For ecdysone, yield increased with temperature up to 85°C, but product decomposition was observed after 4 hours at this temperature.Higher temperatures can accelerate the reaction but may also lead to product degradation.[1]
Reagent-to-Analyte Ratio For 5-formyl-2'-deoxyuridine, increasing the molar ratio of Girard's T reagent to the analyte improved the yield, with near-complete conversion at high ratios.A sufficient excess of the Girard's reagent is necessary to drive the reaction to completion.[2]
Solvent Methanol/TFA was found to be the optimal solvent/catalyst system for on-tissue derivatization of corticosteroids.The choice of solvent can significantly impact reaction efficiency.[4]

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide detailed methodologies for the derivatization of different classes of molecules.

Protocol 1: Derivatization of Ketosteroids in Human Serum (Adapted from Frey et al., 2016) [8]

  • Sample Preparation: Extract analytes from 100 µL of serum using an appropriate method (e.g., liquid-liquid extraction).

  • Evaporation: Evaporate the extracted samples to dryness under a stream of nitrogen.

  • Reconstitution: Re-suspend the dried extract in 200 µL of 10% acetic acid in methanol.

  • Derivatization: Add 20 µL of Girard's Reagent P (1 mg/mL in water).

  • Incubation: Incubate the mixture for 10 minutes at 60°C to ensure complete reaction.

  • Final Preparation: Evaporate the samples to dryness again under nitrogen.

  • Analysis: Re-suspend the final residue in 100 µL of 50:50 methanol:water for LC-MS analysis.

Protocol 2: Derivatization of Ecdysone (Adapted from Shpakovski et al., 2013) [1]

  • Reaction Setup: To 1 mL of 70% methanol in water, add 10 µL of a 5 mM ecdysone stock solution.

  • Reagent Addition: Add 50 µL of glacial acetic acid and 50 mg of the Girard's reagent (e.g., Girard's P).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 50°C, 70°C, or 85°C) for a set duration (e.g., up to 4 hours).

  • Sampling and Quenching: At desired time intervals, withdraw a 5 µL aliquot and neutralize it with 95 µL of methanol containing 1% NH₄OH.

  • Dilution and Internal Standard Addition: Dilute a 10 µL aliquot of the neutralized sample with 85 µL of water and add 5 µL of a 0.5 µM internal standard solution.

  • Analysis: Inject a 5 µL aliquot of the final mixture into the LC-MS system.

Protocol 3: Derivatization of 5-Formyl-2'-deoxyuridine (FodU) (Adapted from Chen et al., 2009) [2]

  • Reaction Mixture: Mix aliquots of 1 mM FodU with Girard's Reagent T at various molar ratios (e.g., 10:1 or 100:1 reagent to analyte) in a 10% (by volume) aqueous solution of acetic acid.

  • Incubation: Carry out the reaction at room temperature for a specified time (e.g., 12 hours).

  • Termination: Stop the reaction by freezing the mixture at -80°C.

  • Analysis: Analyze the extent of conversion to the hydrazone conjugate by HPLC.

Conclusion

Derivatization with Girard's reagents T and P is a robust and effective strategy for enhancing the detection of aldehydes and ketones in complex biological samples. The theoretical yield is stoichiometric; however, the practical yield is highly dependent on optimizing reaction conditions such as temperature, pH, solvent, and reagent concentration for the specific analyte of interest. By converting neutral carbonyl compounds into permanently charged derivatives, this technique significantly improves ionization efficiency, offering a powerful tool for researchers in drug development and metabolomics to achieve sensitive and specific quantification of low-abundance molecules.

References

Spectroscopic and Synthetic Profile of N,N-Dimethylglycine Hydrazide Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N,N-Dimethylglycine Hydrazide Dihydrochloride, also known as Girard's Reagent D. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages data from closely related analogs, namely N,N-Dimethylglycine and its hydrochloride salt, to predict and interpret its spectroscopic characteristics. Detailed, adaptable experimental protocols for its synthesis are also presented.

Physicochemical Properties

This compound is a key analytical reagent, particularly in the derivatization of carbonyl compounds for mass spectrometry analysis. A summary of its fundamental properties is provided below.

PropertyValueReference
CAS Number 5787-71-3[1][2]
Molecular Formula C₄H₁₃Cl₂N₃O[1]
Molecular Weight 190.07 g/mol [1]
Synonyms Girard's Reagent D, 2-(Dimethylamino)acetohydrazide dihydrochloride[2][3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of N,N-Dimethylglycine, its hydrochloride salt, and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

Solvent: D₂O

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0Singlet6HN(CH₃)₂
~3.8Singlet2H-CH₂-
4.8SingletBroadNH, NH₂, OH (exchangeable protons)

Note: The chemical shifts of the exchangeable protons of the hydrazide and the ammonium and hydrochloride protons can vary significantly depending on the concentration and temperature.

Predicted ¹³C NMR Spectral Data

Solvent: D₂O

Chemical Shift (ppm)Assignment
~45N(CH₃)₂
~60-CH₂-
~170C=O
Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (hydrazide, ammonium)
3000-2800MediumC-H stretching (aliphatic)
~1680StrongC=O stretching (amide I)
~1600MediumN-H bending (amide II)
1500-1400MediumC-H bending
Predicted Mass Spectrometry Data

Method: Electrospray Ionization (ESI), Positive Mode

m/zAssignment
118.10[M+H]⁺ (of free base)
140.08[M+Na]⁺ (of free base)

Note: In the gas phase, the dihydrochloride salt will likely fragment, showing the mass of the protonated free base.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a two-step process involving the formation of the hydrazide from the corresponding ester, followed by the formation of the dihydrochloride salt.

Step 1: Synthesis of N,N-Dimethylglycine Hydrazide from Ethyl N,N-Dimethylglycinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl N,N-dimethylglycinate in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add a slight molar excess of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, N,N-Dimethylglycine Hydrazide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The crude hydrazide can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the purified N,N-Dimethylglycine Hydrazide in a minimal amount of a suitable solvent like ethanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid dropwise with vigorous stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any excess acid.

  • Drying: Dry the this compound product in a vacuum oven.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the dried product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried product with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the product in a suitable solvent for electrospray ionization, such as methanol or a water/acetonitrile mixture.

    • Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and a potential signaling pathway context for a related compound, N,N-Dimethylglycine.

G Synthesis Workflow for this compound cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dihydrochloride Salt Formation Ethyl N,N-Dimethylglycinate Ethyl N,N-Dimethylglycinate Reaction with Hydrazine Hydrate Reaction with Hydrazine Hydrate Ethyl N,N-Dimethylglycinate->Reaction with Hydrazine Hydrate Ethanol, Reflux N,N-Dimethylglycine Hydrazide N,N-Dimethylglycine Hydrazide Reaction with Hydrazine Hydrate->N,N-Dimethylglycine Hydrazide Reaction with HCl Reaction with HCl N,N-Dimethylglycine Hydrazide->Reaction with HCl Anhydrous Solvent This compound This compound Reaction with HCl->this compound

Caption: Synthesis of this compound.

G Simplified Metabolic Context of N,N-Dimethylglycine Choline Choline Betaine Betaine Choline->Betaine Oxidation N,N-Dimethylglycine (DMG) N,N-Dimethylglycine (DMG) Betaine->N,N-Dimethylglycine (DMG) BHMT Sarcosine Sarcosine N,N-Dimethylglycine (DMG)->Sarcosine DMGDH One-Carbon Metabolism One-Carbon Metabolism N,N-Dimethylglycine (DMG)->One-Carbon Metabolism Donates Methyl Group Glycine Glycine Sarcosine->Glycine SARDH Sarcosine->One-Carbon Metabolism Donates Methyl Group

References

The Chemistry and Application of Hydrazide-Based Chemoselective Ligation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are powerful tools in modern chemical biology and drug development, enabling the precise covalent assembly of complex biomolecules under mild, aqueous conditions. Among these, the reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone linkage has emerged as a robust and versatile strategy. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and practical applications of hydrazide-based chemoselective ligation, with a focus on its utility in bioconjugation for research, diagnostics, and therapeutics.

Core Principles of Hydrazide Ligation

The fundamental reaction involves the nucleophilic attack of the terminal nitrogen of a hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a hydrazone, a molecule containing a carbon-nitrogen double bond (C=N).

Reaction Mechanism: The formation of a hydrazone is a reversible, pH-dependent process that typically proceeds optimally under mildly acidic conditions (pH 4.5-5.5).[1][2] The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic hydrazide then attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the final hydrazone product.

Catalysis: The rate of hydrazone formation can be significantly accelerated by nucleophilic catalysts, most notably aniline.[2][3] Aniline first reacts with the aldehyde to form a more reactive Schiff base intermediate, which is then readily displaced by the hydrazide, thereby lowering the overall activation energy of the reaction.[2] This catalytic approach allows for efficient ligation at neutral pH and at lower reactant concentrations, which is highly advantageous for biological applications.[4][5]

Stability and Reversibility: Hydrazone bonds are generally more stable than imine bonds formed from simple amines but are susceptible to hydrolysis, particularly at acidic pH.[6][7][8] This pH-dependent stability can be exploited for applications requiring controlled release, such as in drug delivery systems targeting the acidic environment of endosomes.[7] For applications demanding higher stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using reducing agents like sodium cyanoborohydride.[1]

Quantitative Data on Hydrazone Ligation

The efficiency and stability of hydrazone ligation can be quantified by reaction kinetics and equilibrium constants. The following tables summarize key quantitative data from the literature, providing a comparative overview of different reaction conditions and hydrazone types.

ReactantspHCatalyst (Concentration)Second-Order Rate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (Keq) (M⁻¹)Reference
6-hydrazinopyridyl-peptide + benzaldehyde4.5None3.0 ± 0.3(0.88 ± 0.04) x 10⁶[4]
6-hydrazinopyridyl-peptide + benzaldehyde7.010 mM Aniline190 ± 10(0.23 ± 0.02) x 10⁶[4]
6-hydrazinopyridyl-peptide + benzaldehyde7.0100 mM Aniline2,000 ± 100(0.40 ± 0.02) x 10⁶[4]
Aminooxyacetyl-peptide + benzaldehyde7.0100 mM Aniline8.2 ± 1.0>10⁸[4]
Acetylhydrazide peptide + glyoxylyl peptide5.7None0.0031 ± 0.0001Not Reported[3]
Acetylhydrazide peptide + glyoxylyl peptide5.710 mM Aniline0.21 ± 0.01Not Reported[3]

Table 1: Reaction Kinetics of Hydrazone and Oxime Formation.

Linkage TypeRelative Hydrolytic Stability (Compared to Oxime)ConditionsReference
Oxime1 (Most Stable)pD 7.0[8]
Methylhydrazone~600-fold less stablepD 7.0[7][8]
Acetylhydrazone~300-fold less stablepD 7.0[7][8]
Semicarbazone~160-fold less stablepD 7.0[8]
HIPS Ligation>5 days in human plasmaCompared to ~1 day for oxime[9]

Table 2: Comparative Hydrolytic Stability of Hydrazone and Related Linkages.

Experimental Protocols

This section provides a detailed methodology for a typical chemoselective ligation of a hydrazide-modified peptide to an aldehyde-containing molecule.

Materials:

  • Hydrazide-modified peptide

  • Aldehyde-containing molecule

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0 (for aniline-catalyzed reaction) or 100 mM Sodium Acetate, pH 4.5 (for uncatalyzed reaction)

  • Aniline (optional, for catalysis)

  • Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

  • Quenching reagent (e.g., an excess of a small molecule hydrazide or aldehyde)

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Preparation of Reactants:

    • Dissolve the hydrazide-modified peptide and the aldehyde-containing molecule in the chosen reaction buffer to create stock solutions of known concentrations. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the hydrazide-modified peptide and the aldehyde-containing molecule at the desired molar ratio (a slight excess of one reactant, e.g., 1.2 equivalents, can be used to drive the reaction to completion).

    • For catalyzed reactions, add aniline to the desired final concentration (e.g., 10-100 mM).

    • Incubate the reaction mixture at room temperature or 37°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by analytical HPLC-MS. The formation of the product will be indicated by a new peak with the expected mass.

  • Quenching the Reaction (Optional):

    • Once the reaction has reached the desired level of completion, any unreacted aldehyde or hydrazide can be quenched by adding an excess of a small molecule containing the complementary functional group.

  • Purification:

    • Purify the resulting hydrazone-linked conjugate using preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing the Chemistry: Diagrams

The following diagrams, generated using the DOT language, illustrate the key chemical and procedural aspects of hydrazide ligation.

Hydrazone_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazide R1-C(=O)NHNH2 Hydrazide Carbinolamine R1-C(=O)NHN(H)-C(OH)H-R2 Carbinolamine Hydrazide->Carbinolamine + H+ Aldehyde R2-CHO Aldehyde Aldehyde->Carbinolamine Hydrazone R1-C(=O)NHN=CH-R2 Hydrazone Carbinolamine->Hydrazone - H2O, -H+ Water H2O

Caption: Reaction mechanism of hydrazone formation.

Ligation_Workflow Prep Prepare Reactants (Hydrazide & Aldehyde) Mix Mix Reactants in Buffer (Add Catalyst if needed) Prep->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor Reaction (HPLC-MS) Incubate->Monitor Purify Purify Conjugate (Prep HPLC) Monitor->Purify Reaction Complete Characterize Characterize Product (MS, HPLC) Purify->Characterize

References

Methodological & Application

Application Notes and Protocols: Derivatization of Ketosteroids with Girard's Reagent D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantifying ketosteroids in biological matrices presents a significant challenge due to their often low endogenous concentrations and poor ionization efficiency in mass spectrometry.[1][2][3] Chemical derivatization is a powerful strategy to overcome these limitations. Girard's reagents, a family of cationic hydrazides, are classic derivatizing agents that react with the ketone functional group of steroids to form hydrazones.[4][5] This "charge-tagging" approach introduces a permanently charged moiety, significantly enhancing the ionization efficiency of the steroid molecule for mass spectrometric analysis, particularly with electrospray ionization (ESI).[4][6][7][8]

Girard's Reagent D (GirD), (carboxymethyl)trimethylammonium chloride hydrazide, is one such reagent that improves the analytical sensitivity and specificity for ketosteroid profiling.[6] The derivatization reaction is straightforward and can be applied to a wide range of ketosteroids, including androgens, estrogens, and corticosteroids. These application notes provide a detailed protocol for the derivatization of ketosteroids with Girard's Reagent D, based on established methods for Girard's reagents, along with relevant quantitative data and workflow diagrams to guide researchers in their experimental design.

Chemical Reaction

The derivatization of a ketosteroid with Girard's Reagent D proceeds via the reaction of the carbonyl group (ketone) of the steroid with the hydrazide functional group of the reagent under acidic conditions to form a stable hydrazone derivative.

reaction cluster_reactants Reactants cluster_products Products Ketosteroid Ketosteroid (contains C=O group) DerivatizedSteroid Derivatized Ketosteroid (Hydrazone with positive charge) Ketosteroid->DerivatizedSteroid + Girard's Reagent D (Acid Catalyst, Heat) GirD Girard's Reagent D (H2NNHCOCH2N+(CH3)3Cl-) Water H2O

Caption: General reaction scheme for the derivatization of a ketosteroid with Girard's Reagent D.

Experimental Protocol

This protocol is a general guideline for the derivatization of ketosteroids with Girard's Reagent D. Optimal conditions, such as reaction time and temperature, may vary depending on the specific ketosteroid and should be empirically determined.[4]

Materials:

  • Girard's Reagent D

  • Methanol (LC-MS grade)

  • Glacial Acetic Acid

  • Water (LC-MS grade)

  • Nitrogen gas for evaporation

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Sample tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Internal standards (isotope-labeled ketosteroids, if available)

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., serum, plasma), perform a liquid-liquid or solid-phase extraction to isolate the steroid fraction.

    • Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.

  • Reconstitution and Derivatization:

    • Prepare a derivatization solution of 10% acetic acid in methanol.[2][3][9]

    • Prepare a fresh solution of Girard's Reagent D at a concentration of 1 mg/mL in water.[2][3][9]

    • Reconstitute the dried extract in 200 µL of the 10% acetic acid in methanol solution.[2][9]

    • Add 20 µL of the Girard's Reagent D solution to the reconstituted sample.[2][9]

    • Vortex the mixture thoroughly.

  • Reaction Incubation:

    • Incubate the reaction mixture at 60°C for 10-60 minutes.[2][7][9] Note: Higher temperatures (e.g., 85°C) and longer incubation times (e.g., 4 hours) have been used for less reactive ketones, but may lead to product degradation.[4]

  • Post-Derivatization Processing:

    • After incubation, evaporate the samples to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivatized sample in a suitable solvent for LC-MS analysis, such as 100 µL of 50:50 methanol:water.[2][9]

    • Centrifuge the reconstituted sample to pellet any insoluble material before transferring the supernatant to an autosampler vial for analysis.

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

workflow start Start: Biological Sample (e.g., Serum, Plasma) extraction Steroid Extraction (LLE or SPE) start->extraction dry_down1 Evaporation to Dryness extraction->dry_down1 derivatization Derivatization with Girard's Reagent D dry_down1->derivatization dry_down2 Evaporation to Dryness derivatization->dry_down2 reconstitution Reconstitution in LC-MS Mobile Phase dry_down2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Quantitative Results data_processing->end

Caption: Workflow for the analysis of ketosteroids using Girard's Reagent D derivatization.

Quantitative Data Summary

The following table summarizes representative quantitative data achieved with Girard's reagent derivatization for ketosteroid analysis by LC-MS. While the specific reagent in these examples is often Girard's P or T, similar performance can be expected with Girard's D.

AnalyteMatrixDerivatization ReagentMethodLLOQLinearity RangeReference
TestosteroneHuman SerumGirard PLC-HRMS--[1][2][9]
AndrostenedioneHuman SerumGirard PLC-HRMS--[1][2][9]
DHEAHuman SerumGirard PLC-HRMS--[1][2][9]
17α-hydroxyprogesteronePlasmaGirard TESI-MS/MS--[6][10]
CortisolPlasmaGirard TESI-MS/MS--[6][10]
AndrostenedionePlasmaGirard TESI-MS/MS--[6][10]
TestosteroneHuman SerumGirard TSID-LC/ESI/SRM/MS1 pg/mL1-5000 pg/mL[6]
TestosteroneDried Blood SpotsGirard TSID-LC/ESI/SRM/MS40 pg/mL40-10000 pg/mL[6]
Free TestosteroneSerum UltrafiltrateGirard TSID-LC/ESI/SRM/MS0.5 pg/mL-[6]

LLOQ: Lower Limit of Quantitation; DHEA: Dehydroepiandrosterone; LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry; ESI-MS/MS: Electrospray Ionization-Tandem Mass Spectrometry; SID-LC/ESI/SRM/MS: Stable Isotope Dilution-Liquid Chromatography/Electrospray Ionization/Selected Reaction Monitoring/Mass Spectrometry.

Concluding Remarks

Derivatization of ketosteroids with Girard's Reagent D is a robust and effective method to enhance the sensitivity and specificity of LC-MS based quantification. The protocol provided, along with the summarized data, offers a solid foundation for researchers to develop and validate analytical methods for a wide array of ketosteroids in various biological matrices. Optimization of reaction conditions is recommended to achieve the best performance for specific analytes of interest.

References

Application Notes: LC-MS Analysis of Carbonyl-Containing Compounds using N,N-Dimethylglycine Hydrazide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of low-molecular-weight carbonyl compounds, such as steroids, aldehydes, and ketones, by reverse-phase liquid chromatography-electrospray ionization-mass spectrometry (RPLC-ESI-MS) is often challenging due to their poor ionization efficiency and retention. Chemical derivatization is a powerful strategy to overcome these limitations. N,N-Dimethylglycine Hydrazide Dihydrochloride, a type of Girard's reagent, is a derivatizing agent designed to react specifically with the carbonyl groups of aldehydes and ketones. The reagent introduces a permanently charged quaternary ammonium group, significantly enhancing the ESI-MS response in positive ion mode and improving chromatographic performance. These application notes provide a detailed protocol and performance data for the use of this compound in targeted LC-MS/MS analysis.

Principle of Derivatization

N,N-Dimethylglycine Hydrazide reacts with a carbonyl group (aldehyde or ketone) under mildly acidic conditions to form a stable hydrazone. The key feature of this reagent is the presence of a dimethylamino group, which, after the reaction, provides a readily protonated site, leading to a strong signal in positive mode ESI-MS. This derivatization enhances the sensitivity of detection by several orders of magnitude for many analytes.[1]

Derivatization Reaction of a Carbonyl with N,N-Dimethylglycine Hydrazide Analyte Analyte with Carbonyl Group (R-C=O) Product Derivatized Analyte (Hydrazone) Analyte->Product Forms Hydrazone Reagent N,N-Dimethylglycine Hydrazide Reagent->Product Water H₂O Catalyst Acid Catalyst (e.g., Acetic Acid)

Caption: Chemical reaction scheme for carbonyl derivatization.

Applications

This method is highly effective for the quantitative analysis of various carbonyl-containing molecules in complex biological matrices, including:

  • Steroid Hormones: Quantification of ketosteroids like testosterone, progesterone, and cortisol in plasma, serum, and saliva.[2]

  • Neurosteroids: Sensitive measurement of neurosteroids which are often present at very low concentrations.[3]

  • Oxysterols: Analysis of 7-ketocholesterol (7-KC) and other oxysterols in human plasma for disease biomarker discovery.[4]

  • Aldehydes and Ketones: Profiling of aldehydes and ketones in biological fluids as markers of oxidative stress or metabolic disorders.[5][6]

Detailed Experimental Protocol

This protocol provides a comprehensive workflow for the derivatization and analysis of carbonyl compounds in a biological matrix (e.g., serum or plasma).

Sample Preparation and Derivatization Workflow cluster_derivatization Start 1. Start: Serum/Plasma Sample (e.g., 100 µL) Add_IS 2. Add Internal Standards Start->Add_IS Precipitate 3. Protein Precipitation (e.g., with cold Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge 4. Vortex & Centrifuge Precipitate->Vortex_Centrifuge Extract 5. Liquid-Liquid Extraction (e.g., with MTBE) Vortex_Centrifuge->Extract Dry 6. Evaporate to Dryness (under Nitrogen stream) Extract->Dry Derivatize 7. Derivatization Step Dry->Derivatize Reconstitute_Reagent Reconstitute dried extract in Reaction Mix (Reagent + Acid) Incubate Incubate (e.g., 60°C for 60 min) Reconstitute_Reagent->Incubate Quench_Dry Quench reaction (optional) & Evaporate to Dryness Incubate->Quench_Dry Reconstitute_Final 8. Reconstitute in LC Mobile Phase Quench_Dry->Reconstitute_Final Inject 9. Inject into LC-MS/MS System Reconstitute_Final->Inject

References

Application Notes and Protocols for the Quantitative Analysis of Aldehydes in Biological Fluids Using Girard's Reagent D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are highly reactive carbonyl compounds that are involved in a wide range of physiological and pathological processes. Their quantification in biological fluids such as plasma, serum, and urine is crucial for understanding disease mechanisms, identifying biomarkers, and in drug development. However, the inherent volatility, instability, and poor ionization efficiency of many aldehydes pose significant analytical challenges.

Chemical derivatization with Girard's reagents, particularly Girard's Reagent D (a common designation for Girard's Reagent T), offers a robust solution to these challenges. This application note provides detailed protocols and quantitative data for the analysis of aldehydes in biological fluids using Girard's Reagent T (GirT) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Girard's reagents react with the carbonyl group of aldehydes to form stable hydrazone derivatives. These derivatives possess a pre-charged quaternary ammonium group, which significantly enhances their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity and lower limits of detection.[1][2] Modified Girard's reagents have been developed to further enhance sensitivity.[3]

Principle of the Method

The fundamental principle of this method is the chemical derivatization of aldehydes with Girard's Reagent T. The hydrazide group of GirT nucleophilically attacks the electrophilic carbonyl carbon of the aldehyde, forming a hydrazone. This reaction is typically catalyzed by a weak acid. The resulting GirT-aldehyde derivative has a permanently charged quaternary ammonium group, which makes it highly suitable for sensitive detection by positive-ion ESI-MS. The predictable fragmentation of the GirT moiety during collision-induced dissociation (CID) in the mass spectrometer, often a neutral loss of trimethylamine (59 Da), allows for selective screening and quantification of derivatized aldehydes.[1]

Quantitative Data Summary

The use of Girard's reagents for aldehyde derivatization leads to significant improvements in analytical performance. The following tables summarize key quantitative data from studies utilizing Girard's reagents and its analogues for aldehyde quantification in biological contexts.

Table 1: Method Validation Parameters for Aldehyde Quantification using Girard's Reagent Derivatization

ParameterAldehyde(s)MatrixDerivatization ReagentAnalytical MethodResultReference
LinearityLipid AldehydesTissue HomogenateGirard's Reagent TLC-MS/MS10 - 1000 ng/mL[1]
Limit of Detection (LOD)5-Formyl-2'-deoxyuridineCellular DNAGirard's Reagent TLC-MS/MS3-4 fmol[2]
Limit of Detection (LOD)Various AldehydesUrineHBP (modified Girard's)LC-MS/MS2.5 - 7 nM[4][5]
Signal EnhancementVarious AldehydesNot SpecifiedHBP (modified Girard's)LC-MS/MS21 - 2856 times[4][5]
Signal EnhancementVarious Aldehydes & KetonesNot SpecifiedHTMOB (modified Girard's)ESI-MS/MS3.3 - 7.0 times (vs. GirT)[3]
Precision (%RSD)Urinary AldehydesUrineHBP (modified Girard's)LC-MS/MS≤ 8.5%[4][5]
Precision (%RSD)Lipid AldehydesTissue HomogenateGirard's Reagent TLC-MS/MS1.09% - 21.3%[1]

Table 2: Concentration-Response Relationship for Girard's Reagent T Derivatized Lipid Aldehydes in Tissue [1]

Analyte10 ng/mL (% Bias)25 ng/mL (% Bias)50 ng/mL (% Bias)100 ng/mL (% Bias)500 ng/mL (% Bias)1000 ng/mL (% Bias)
Hexanal4.03%-12.5%14.3%-1.80%-1.80%-2.20%
Heptanal1.20%-10.8%11.8%0.20%-1.40%-1.00%
Octanal-3.20%-8.80%10.2%2.20%-0.80%0.40%
Nonanal-4.50%-7.20%9.50%3.10%-0.60%-0.30%
Decanal-5.10%-6.40%8.80%3.50%-0.40%-0.40%
4-HHE6.20%-14.2%15.1%-2.50%-2.30%-2.30%
4-HNE5.50%-13.5%14.8%-2.10%-2.20%-2.50%

(Data represents the percentage bias from the nominal concentration, indicating the accuracy of the method across the linear range.)

Experimental Protocols

The following are detailed protocols for the derivatization and analysis of aldehydes in biological fluids.

Protocol 1: Quantification of Lipid Aldehydes in Plasma/Serum

1. Materials and Reagents:

  • Girard's Reagent T (Sigma-Aldrich, Cat. No. G160)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., a stable isotope-labeled aldehyde corresponding to the analyte of interest)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation:

  • Thaw plasma or serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of an internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

3. Derivatization Reaction:

  • Prepare a 12 mM solution of Girard's Reagent T in acetonitrile containing 0.1% formic acid.

  • Add 50 µL of the Girard's Reagent T solution to the supernatant from step 2.6.

  • Vortex briefly to mix.

  • Incubate the reaction mixture at room temperature (23°C) for 2 hours.[1]

  • After incubation, centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5-95% B over several minutes.

  • Injection Volume: 5-10 µL.

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transitions: Monitor the precursor ion [M+GirT]+ and a characteristic product ion, often corresponding to the neutral loss of trimethylamine (59 Da).

Protocol 2: Quantification of Aldehydes in Urine

1. Materials and Reagents:

  • Same as Protocol 1.

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup).

2. Sample Preparation:

  • Thaw urine samples to room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

  • (Optional) For cleaner samples, perform a solid-phase extraction.

  • To 100 µL of urine, add 20 µL of the internal standard solution.

3. Derivatization Reaction:

  • Prepare a derivatization solution of Girard's Reagent T in a suitable solvent (e.g., acetonitrile/water mixture with a weak acid catalyst). The optimal reagent-to-analyte molar ratio should be determined empirically but can range from 10:1 to several hundred-fold excess.[2]

  • Add 50 µL of the derivatization solution to the urine sample.

  • Vortex to mix.

  • Incubate at room temperature for a predetermined optimal time (e.g., 2-12 hours).[2]

  • Transfer the reaction mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters outlined in Protocol 1.

Visualizations

Girard's Reagent T Reaction with an Aldehyde

Caption: Chemical reaction between an aldehyde and Girard's Reagent T to form a positively charged hydrazone.

Experimental Workflow

Workflow Workflow for Aldehyde Quantification Sample Biological Fluid (Plasma, Serum, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Derivatize Add Girard's Reagent T Incubate (e.g., 2h at RT) Supernatant->Derivatize Centrifuge2 Centrifugation (optional) Derivatize->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis Quantify Data Processing & Quantification Analysis->Quantify

References

Application Note: Steroid Profiling with Hydrazide Derivatization for Enhanced LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of steroid hormones is crucial in many areas of research, including endocrinology, clinical chemistry, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis due to its high selectivity and sensitivity, avoiding issues like antibody cross-reactivity common in immunoassays.[1] However, the low ionization efficiency of many steroids under typical electrospray ionization (ESI) conditions can limit detection sensitivity.

Chemical derivatization of the ketone functional groups present in many steroids with hydrazide reagents is a powerful strategy to enhance their ionization efficiency and, consequently, the sensitivity of LC-MS/MS analysis.[2][3] This approach, often termed "charge-tagging," introduces a readily ionizable or permanently charged moiety onto the steroid molecule, significantly improving its response in the mass spectrometer.[4][5] This application note provides a detailed protocol for the sample preparation of steroids from biological matrices using hydrazide derivatization for subsequent LC-MS/MS analysis.

Principle

Hydrazide reagents, such as Girard's Reagent P (Girard P) and 2-hydrazinopyridine (2-HP), react with the carbonyl (keto) groups of steroids to form hydrazones.[2][6][7] This derivatization adds a moiety that is more easily protonated or already carries a permanent positive charge, leading to a significant increase in signal intensity during positive mode ESI-MS analysis.[4][5] The increased mass of the derivatized steroid also shifts it to a higher m/z region, potentially reducing interference from the biological matrix.[3]

Experimental Workflow

The overall workflow for steroid profiling with hydrazide derivatization involves sample extraction, derivatization, and subsequent LC-MS/MS analysis.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (e.g., Serum, Saliva, Tissue) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Hydrazide Derivatization (e.g., Girard P, 2-HP) Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Figure 1: General workflow for steroid profiling using hydrazide derivatization.

Detailed Protocols

This section provides detailed protocols for sample extraction and derivatization. Two common hydrazide reagents, Girard's Reagent P and 2-Hydrazinopyridine, are presented.

Protocol 1: Sample Preparation and Derivatization with Girard's Reagent P

This protocol is adapted for the analysis of ketosteroids in serum.[2][8]

Materials:

  • Biological sample (e.g., 100 µL serum)

  • Internal standard solution (containing deuterated steroid analogs)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)

  • Girard's Reagent P (GP) solution (1 mg/mL in water)[2]

  • 10% Acetic acid in methanol[2]

  • 50% Methanol in water for reconstitution[2]

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath (60°C)

Procedure:

  • Sample Spiking: To 100 µL of serum in a microcentrifuge tube, add the internal standard solution.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of extraction solvent (e.g., MTBE) to the sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 45°C.[1]

  • Derivatization:

    • Resuspend the dried extract in 200 µL of 10% acetic acid in methanol.[2]

    • Add 20 µL of the 1 mg/mL Girard P derivatization solution.[2]

    • Vortex to mix.

    • Incubate the reaction mixture at 60°C for 10-30 minutes.[2]

  • Final Evaporation and Reconstitution:

    • Evaporate the derivatization mixture to dryness under nitrogen.

    • Reconstitute the dried derivatized sample in 100 µL of 50% methanol.[2]

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation and Derivatization with 2-Hydrazinopyridine (2-HP)

This protocol is suitable for the analysis of steroids in saliva.[7][9]

Materials:

  • Saliva sample (e.g., 500 µL)

  • Internal standard solution

  • Tannic acid solution (10 mg/mL in water)[9]

  • Extraction solvent: 10% butanol in methyl tert-butyl ether (MTBE)[7][9]

  • 2-Hydrazinopyridine (2-HP) solution (5 mg/mL in methanol)[9]

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of saliva in a centrifuge tube, add 50 µL of internal standard solution.

    • Add 100 µL of tannic acid solution to precipitate proteins and prevent emulsion formation.[7][9]

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of extraction solvent (10% butanol in MTBE).[9]

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of the 5 mg/mL 2-HP solution in methanol to the dried extract.[9]

    • Incubate at room temperature or as optimized (e.g., 60°C for 15 minutes).

  • Reconstitution:

    • After incubation, dilute the sample with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

    • Vortex, centrifuge, and transfer to an autosampler vial.

Quantitative Data Summary

The effectiveness of hydrazide derivatization is demonstrated by the achieved limits of detection (LOD) and quantification (LOQ), as well as extraction recoveries.

ParameterSteroid(s)Derivatization ReagentMatrixValueReference
LOD Progesterone, Testosterone, etc.BODIPY™ FL hydrazide-550–3700 fmol[10]
LOD Di-oxosteroids2-hydrazinopyridine-~2 fmol[11]
LOQ HydrazinePrednisoloneGC-MS/MS0.10 mg/kg[12]
LOQ Target CompoundsCyanoacetohydrazideUrine5 ng/mL[13]
Extraction Recovery 8 SteroidsNone (SPE)Serum/Plasma87–101%[1]
Recovery Spiked SamplesAcetone (for hydrazine)Prednisolone96.15%-96.46%[12]

Signaling Pathway and Logical Relationships

The derivatization reaction follows a clear logical progression from a neutral steroid to a charged derivative, enhancing its detectability.

Derivatization_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_outcome Analytical Outcome Steroid Steroid with Carbonyl Group (C=O) Reaction Condensation Reaction (Acidic Conditions) Steroid->Reaction Hydrazide Hydrazide Reagent (e.g., Girard P) Hydrazide->Reaction Hydrazone Steroid Hydrazone Derivative (Charged/Easily Ionizable) Reaction->Hydrazone Water Water (H₂O) Reaction->Water Enhanced_Signal Enhanced MS Signal Hydrazone->Enhanced_Signal

Figure 2: Logical pathway of hydrazide derivatization for enhanced MS detection.

Hydrazide derivatization is a robust and effective strategy for enhancing the sensitivity of steroid profiling by LC-MS/MS. By converting neutral keto-steroids into charged or more easily ionizable hydrazone derivatives, this method overcomes the limitations of poor ionization efficiency. The protocols provided offer a reliable framework for researchers to implement this technique for the accurate and sensitive quantification of steroids in various biological matrices. The choice of hydrazide reagent and specific reaction conditions may require optimization depending on the target steroids and the sample matrix.

References

Application Notes: N,N-Dimethylglycine Hydrazide Dihydrochloride for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of proteomics, particularly in the study of post-translational modifications (PTMs), chemical labeling is a cornerstone for the identification and quantification of specific protein subsets. N,N-Dimethylglycine Hydrazide Dihydrochloride (DMGH) is a specialized chemical probe designed for the covalent labeling of carbonyl groups (aldehydes and ketones) in proteins and peptides. Its primary application lies in the analysis of glycoproteins and carbonylated proteins, which are key markers in cellular processes and oxidative stress, respectively.

The DMGH molecule consists of two key functional parts:

  • Hydrazide Group (-NH-NH₂): This nucleophilic moiety serves as the reactive "warhead." It specifically targets and reacts with aldehyde or ketone groups under mildly acidic conditions to form a stable covalent hydrazone bond.

  • N,N-Dimethylglycine Group: This portion of the reagent acts as a mass tag. The tertiary amine is readily protonated, imparting a fixed positive charge on the labeled peptide. This significantly enhances ionization efficiency during electrospray ionization (ESI) mass spectrometry, leading to improved signal intensity and superior detection sensitivity for the labeled species, analogous to the function of Girard's reagents.[1][2][3]

The most prevalent use for hydrazide-based reagents like DMGH is in glycoproteomics . The workflow involves the selective oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins (e.g., sialic acids) using a mild oxidant like sodium meta-periodate (NaIO₄). This oxidation cleaves the sugar ring and generates reactive aldehyde groups, which can then be specifically captured and labeled by DMGH.[4][5] This strategy enables the enrichment and subsequent identification of formerly glycosylated peptides by mass spectrometry.

Quantitative Data and Reagent Specifications

The following table summarizes the key chemical properties of DMGH and typical parameters for hydrazide-based labeling workflows. While specific efficiency data for DMGH is not extensively published, the performance is expected to be comparable to other well-established hydrazide reagents used in similar applications.

ParameterValue / RangeNotes
Reagent Name This compound (DMGH)
CAS Number 5787-71-3[6]
Molecular Formula C₄H₁₃Cl₂N₃O[6]
Molecular Weight 190.07 g/mol [6]
Monoisotopic Mass Shift +101.08476 DaMass added upon successful hydrazone formation (C₄H₁₁N₃O - H₂O).
Target Functional Group Aldehydes, Ketones (Carbonyls)Formed by periodate oxidation of glycoproteins or protein carbonylation.[4]
Reaction pH 4.5 - 5.5Optimal for hydrazone bond formation.[4]
Typical Reaction Time 2 hours to overnightReaction time can be optimized based on sample complexity.[7][8]
Typical Reaction Temp. Room Temperature
Labeling Specificity > 90% for glycopeptidesWhen coupled with periodate oxidation.
Quantification Linearity Up to 2 orders of magnitudeDemonstrated for similar solid-phase hydrazide capture methods.[8]

Experimental Workflow and Chemistry

The overall process for labeling glycopeptides with DMGH for LC-MS/MS analysis involves several key stages, from initial protein preparation to the final analysis of labeled peptides.

G cluster_prep Sample Preparation cluster_labeling Labeling Workflow cluster_analysis Analysis p1 Protein Extraction from Sample p2 Protein Digestion (e.g., Trypsin) p1->p2 Denature, Reduce, Alkylate p3 Periodate Oxidation of Glycopeptides p2->p3 p4 Quench Excess Periodate p3->p4 p5 Labeling with DMGH (Hydrazone Formation) p4->p5 p6 Sample Cleanup (e.g., C18 Desalting) p5->p6 p7 LC-MS/MS Analysis p6->p7 p8 Data Analysis (Peptide ID & Quant) p7->p8

Caption: Overall workflow for DMGH labeling of glycopeptides.

The core of the method is the chemical reaction that first creates aldehyde groups on the glycan structure, which then serve as a handle for covalent attachment of the DMGH reagent.

G cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling glycan Glycan cis-diol aldehyde Generated Aldehydes glycan->aldehyde  NaIO₄ (Sodium Periodate) @ pH 5.5   dmgh DMGH Reagent (Hydrazide) hydrazone Stable Hydrazone Bond (+ Mass Tag) dmgh->hydrazone aldehyde_ref->hydrazone  - H₂O  

Caption: Chemical principle of DMGH labeling of glycoproteins.

Detailed Experimental Protocol: DMGH Labeling of Glycopeptides for LC-MS/MS

This protocol provides a method for the selective labeling of N-linked glycopeptides from a complex protein digest using DMGH.

Materials and Reagents:

  • Protein extract

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate (50 mM, pH 8.0)

  • Sodium acetate buffer (100 mM, pH 5.5)

  • Sodium meta-periodate (NaIO₄), 50 mM solution in water (prepare fresh)

  • Glycerol, 20% (v/v) solution in water

  • This compound (DMGH)

  • DMGH Labeling Solution: 50 mM DMGH in 100 mM sodium acetate, pH 5.5

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • LC-MS grade water and acetonitrile

Protocol Steps:

  • Protein Digestion: a. Resuspend protein pellet (e.g., 1 mg) in 200 µL of 8 M urea in 50 mM ammonium bicarbonate. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. c. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark. d. Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. e. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. f. Stop the digestion by acidifying the sample with TFA to a final concentration of 0.5%. g. Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions and dry the eluate in a vacuum centrifuge.

  • Oxidation of Glycopeptides: [4][7] a. Reconstitute the dried peptide mixture in 100 µL of 100 mM sodium acetate buffer, pH 5.5. b. Add 20 µL of freshly prepared 50 mM sodium meta-periodate solution (final concentration of ~8-10 mM). c. Incubate the reaction for 30 minutes at room temperature in the dark. d. Quench the oxidation by adding 10 µL of 20% glycerol solution and incubating for 10 minutes at room temperature.

  • DMGH Labeling: a. To the quenched oxidation mixture, add 120 µL of the 50 mM DMGH Labeling Solution. b. Incubate for 2 hours at room temperature with gentle mixing.

  • Sample Cleanup for Mass Spectrometry: a. Acidify the labeling reaction mixture with 10% TFA until the pH is < 3. b. Desalt the labeled peptides using a C18 spin column. Wash the column thoroughly with 0.1% TFA in water to remove excess DMGH reagent and other salts. c. Elute the labeled peptides with 50% acetonitrile, 0.1% TFA. d. Dry the final eluate in a vacuum centrifuge. e. Reconstitute the sample in a suitable buffer (e.g., 2% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap). b. In the database search parameters, define a variable modification on asparagine (N) corresponding to the mass of the deglycosylated, DMGH-labeled peptide. The modification mass will be the sum of the mass of the remaining N-acetylglucosamine (GlcNAc) after PNGase F treatment (if used for release from beads, though not in this direct labeling protocol) and the DMGH tag, or simply the mass of the DMGH tag on oxidized sites if analyzing intact labeled glycopeptides. For direct analysis, a variable modification on serine/threonine for O-glycans or specific carbonylated residues should be considered. The precise mass to search for is +101.08476 Da .

References

Application Notes and Protocols for Derivatization of Carbonyl-Containing Lipids for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl-containing lipids, such as aldehydes, ketones, and oxo-fatty acids, are increasingly recognized as critical signaling molecules and biomarkers for a variety of physiological and pathological processes, particularly those involving oxidative stress.[1][2] These lipids are products of lipid peroxidation of polyunsaturated fatty acids and are implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative diseases.[1][3][4] However, the analysis of these lipids by mass spectrometry (MS) presents significant challenges due to their low abundance, instability, and poor ionization efficiency in common MS techniques like electrospray ionization (ESI).[1][2][5]

Chemical derivatization is a powerful strategy to overcome these analytical hurdles.[6][7] By introducing a specific chemical tag to the carbonyl group, derivatization can significantly enhance the ionization efficiency, improve chromatographic separation, and increase the sensitivity and specificity of detection by mass spectrometry.[5][6][7] This application note provides an overview of common derivatization strategies and detailed protocols for the analysis of carbonyl-containing lipids.

Common Derivatization Strategies

Several classes of reagents are widely used for the derivatization of carbonyl groups in lipids. The choice of reagent depends on the specific lipid of interest, the sample matrix, and the analytical platform.

  • Hydrazine-Based Reagents: These are the most common derivatizing agents for carbonyl compounds.[8] They react with aldehydes and ketones to form stable hydrazones.

    • 2,4-Dinitrophenylhydrazine (DNPH): A widely used reagent that has been successfully applied to the analysis of a broad range of carbonyl compounds in various biological and environmental samples.[3][8][9][10][11][12]

    • Dansylhydrazine (DNSH): A fluorescent reagent that introduces a readily ionizable group, significantly improving sensitivity in LC-MS analysis.[13][14][15]

    • Girard's Reagents (T and P): These reagents introduce a pre-charged quaternary ammonium or pyridinium group, respectively, which dramatically enhances ionization efficiency in positive-ion ESI-MS.[16][17][18]

  • Other Reagents:

    • 3-Nitrophenylhydrazine (3-NPH): Has shown to provide greater sensitivity compared to DNPH for certain reactive aldehydes.[19]

    • 1-Pyrenebutyric Hydrazide (PBH): Can function as both a derivatization agent and a MALDI matrix, enhancing the detectability of phospholipid aldehydes.[20]

Experimental Workflow and Signaling Pathway

The overall workflow for the analysis of carbonyl-containing lipids involves several key steps, from sample preparation to data analysis. A critical aspect of this research is understanding the biological context of these lipids, such as their role in signaling pathways related to oxidative stress.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Tissue, Plasma, etc.) LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Derivatization Derivatization LipidExtraction->Derivatization LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: General experimental workflow for the derivatization and analysis of carbonyl-containing lipids.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxylRadical Lipid Peroxyl Radical PUFA->LipidPeroxylRadical Initiation ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Stress LipidHydroperoxide Lipid Hydroperoxide LipidPeroxylRadical->LipidHydroperoxide Propagation CarbonylLipids Carbonyl-Containing Lipids (e.g., 4-HNE, MDA) LipidHydroperoxide->CarbonylLipids Decomposition CellularDamage Cellular Damage and Signaling CarbonylLipids->CellularDamage

Caption: Simplified signaling pathway of lipid peroxidation leading to the formation of carbonyl-containing lipids.

Detailed Experimental Protocols

Here, we provide detailed protocols for the derivatization of two important classes of carbonyl-containing lipids: malondialdehyde (MDA) using dansylhydrazine and reactive aldehydes in brain tissue using 3-nitrophenylhydrazine.

Protocol 1: Quantification of Malondialdehyde (MDA) in Urine and Serum using Dansylhydrazine (DH) Derivatization

This protocol is adapted from a robust analytical method for quantifying MDA in biological fluids.[14][15]

Materials and Reagents:

  • Dansylhydrazine (DH) solution

  • Trichloroacetic acid (TCA) solution

  • d2-MDA (internal standard)

  • Agilent Zorbax Eclipse Plus Phenyl-Hexyl column (3.0 × 100 mm, 3.5 μm)

  • Single quadrupole mass spectrometer with positive electrospray ionization

Procedure:

  • Sample Preparation: Thaw urine or serum samples on ice.

  • Internal Standard Spiking: Add d2-MDA internal standard to each sample.

  • Derivatization: The derivatization can be partially automated using an autosampler to minimize errors. A stable hydrazone derivative of MDA and d2-MDA is formed.

  • LC-MS/MS Analysis:

    • Separate the target MDA-DH derivatives on the specified column.

    • Analyze the mass-to-charge ratios of the target derivatives ([M+H]+ of 302 for MDA-DH and 304 for d2-MDA-DH) in single ion monitoring mode.[14][15]

Expected Results:

  • Limit of Quantification (LOQ): Approximately 5.63 nM for urine and 5.68 nM for serum.[15]

  • Quantification Range: 5.63–500 nM for urine and 5.68–341 nM for serum.[15]

Protocol 2: Quantification of Reactive Aldehydes in Brain Tissue using 3-Nitrophenylhydrazine (3-NPH) Derivatization

This protocol is based on a validated LC-MS/MS method for quantifying four reactive aldehydes: malondialdehyde, acrolein, 4-hydroxy-2-hexenal, and 4-hydroxy-2-nonenal.[19]

Materials and Reagents:

  • 3-Nitrophenylhydrazine (3-NPH)

  • 20% Trichloroacetic acid (TCA)

  • Stable-labeled internal standards for each aldehyde

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Homogenize brain tissue samples.

  • Protein Precipitation: Use 20% TCA for protein precipitation.

  • Derivatization:

    • React the sample with 25 mM 3-NPH at 20°C for 30 minutes.[19]

  • LC-MS/MS Analysis:

    • Optimize chromatographic conditions to reduce matrix effects and ion suppression, with an analytical run time of less than 7 minutes.

    • Quantify the four aldehyde species using their respective stable-labeled internal standards.

Expected Results:

  • This method allows for the rapid and accurate quantification of the most prominent reactive aldehydes associated with lipid peroxidation in brain tissue.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing derivatization for the analysis of carbonyl-containing lipids.

Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis

Derivatization ReagentAnalyte(s)MatrixMS TechniqueKey FindingsReference(s)
3-Nitrophenylhydrazine (3-NPH) MDA, Acrolein, 4-HHE, 4-HNEBrain TissueLC-MS/MSGreater sensitivity compared to DNPH.[19]
2,4-Dinitrophenylhydrazine (DNPH) 35 Aldehydes and KetonesFish OilLC-MS/MSEffective for a broad range of carbonyls.[3][9]
Dansylhydrazine (DH) Malondialdehyde (MDA)Urine, SerumLC-MSLOQ of ~5.6 nM.[14][15]
Girard's Reagent T (GirT) 5-Formyl-2'-deoxyuridine (FodU)Cellular DNALC-MS/MS~20-fold better detection limit than underivatized compound.[17]

Table 2: Performance Metrics of Selected Derivatization Methods

MethodAnalyteMatrixLOQLinear RangeRecoveryReference(s)
DH Derivatization MDAUrine5.63 nM5.63–500 nM98–103%[15]
DH Derivatization MDASerum5.68 nM5.68–341 nM98–103%[15]
DNPH Derivatization Urinary MDAUrine1.6 pmol/mLNot specifiedNot specified[8]

Conclusion

Derivatization of carbonyl-containing lipids is an indispensable tool for their accurate and sensitive quantification by mass spectrometry. The choice of derivatization reagent and protocol should be carefully considered based on the specific research question and analytical capabilities. The methods outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to explore the role of these important lipid species in health and disease. Future developments in derivatization chemistry and mass spectrometry technology will likely lead to even more sensitive and comprehensive analysis of the carbonyl lipidome.

References

Application Notes: A Step-by-Step Guide for Using Girard's Reagent D in Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Girard's Reagent D (GRD) is a chemical derivatization agent used to enhance the detection of molecules containing carbonyl functional groups (aldehydes and ketones) in mass spectrometry imaging (MSI). Many important endogenous molecules, such as steroids, are difficult to detect with high sensitivity using mass spectrometry due to their poor ionization efficiency. On-tissue chemical derivatization (OTCD) with GRD introduces a permanently charged quaternary ammonium group onto these neutral target molecules.[1][2][3] This "charge-tagging" strategy significantly improves ionization efficiency, enabling sensitive detection and precise spatial localization of low-abundance analytes directly within tissue sections.[1][2][4] This protocol provides a detailed methodology for the application of GRD for the analysis of keto-steroids in tissue sections by MALDI-MSI.

Principle of Reaction

Girard's Reagent D, a hydrazide derivative, reacts with the ketone or aldehyde group of an analyte in a condensation reaction. This reaction, typically performed in an acidic alcohol solution, forms a stable hydrazone. The key feature of GRD is its quaternary ammonium group, which imparts a permanent positive charge to the newly formed derivative, making it readily detectable in positive-ion mode mass spectrometry.[5][6][7]

reaction_mechanism Analyte Keto-Steroid (Poorly Ionizable) GRD Girard's Reagent D (Derivatizing Agent) Plus + Product GRD-Hydrazone Derivative (Permanently Charged) Arrow

Caption: Reaction of a carbonyl-containing analyte with Girard's Reagent D.

Experimental Protocol

This protocol outlines the on-tissue derivatization of keto-steroids for analysis by MALDI-MSI.

Materials and Reagents
  • Girard's Reagent D (carboxymethyl)trimethylammonium chloride hydrazide

  • Methanol (HPLC or LC-MS grade)

  • Glacial Acetic Acid

  • Indium Tin Oxide (ITO) coated glass slides

  • Cryostat

  • Automated Reagent Sprayer (e.g., HTX TM-Sprayer)

  • Desiccator

  • MALDI Matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

  • MALDI Mass Spectrometer

Methodology
  • Tissue Section Preparation

    • Using a cryostat, section frozen tissue blocks at a thickness of 10-12 µm.

    • Thaw-mount the tissue sections onto clean ITO-coated glass slides.

    • Store the slides at -80°C until use.

    • Before derivatization, allow the slides to warm to room temperature inside a vacuum desiccator for at least 30 minutes to ensure the tissue is completely dry.

  • Preparation of Derivatization Solution

    • Prepare a 5 mg/mL solution of Girard's Reagent D.

    • Dissolve the GRD powder in a solvent mixture of 95% methanol and 5% glacial acetic acid (v/v).

    • Vortex thoroughly to ensure the reagent is completely dissolved.

  • On-Tissue Derivatization with GRD

    • Place the tissue-mounted slides into the automated sprayer.

    • Apply the GRD solution using the parameters outlined in Table 1. The goal is to apply the reagent evenly without causing analyte delocalization.

    • After spraying, incubate the slides in a sealed chamber containing acetic acid vapor for 30 minutes to facilitate the reaction.[8]

    • Dry the slides in a vacuum desiccator for 30 minutes to quench the reaction and remove residual moisture.[1]

  • MALDI Matrix Application

    • Prepare the MALDI matrix solution (e.g., 40 mg/mL DHB in 70% Methanol / 0.1% TFA).

    • Apply the matrix solution over the derivatized tissue section using an automated sprayer. Refer to instrument guidelines for optimal matrix coating parameters.

  • MALDI-MSI Data Acquisition

    • Load the prepared slide into the MALDI mass spectrometer.

    • Acquire data in positive-ion mode.

    • Set the mass range to include the expected mass-to-charge ratios (m/z) of the GRD-derivatized analytes.

    • Define the imaging area over the tissue section and set the desired spatial resolution (e.g., 100 µm).

    • Process the acquired data using appropriate imaging software to generate ion maps showing the spatial distribution of the target analytes.

Data Presentation: Quantitative Parameters

The following table summarizes the key quantitative parameters for the on-tissue derivatization workflow.

ParameterRecommended ValueNotes
Tissue Section Thickness 10 - 12 µmThinner sections can improve spatial resolution.
GRD Solution Concentration 5 mg/mLMay be optimized depending on analyte abundance.[1]
GRD Solvent Methanol:Acetic Acid (95:5, v/v)Acetic acid acts as a catalyst for the reaction.[8]
Sprayer Nozzle Temp. 30 - 75 °CHigher temperatures can aid solvent evaporation.[8]
Sprayer Flow Rate 10 - 50 µL/minLower flow rates minimize analyte delocalization.[4]
Number of Spray Passes 8 - 10 passesEnsures even coating of the derivatization reagent.[8]
Incubation Time 30 minAllows the derivatization reaction to proceed.[8]
MALDI Matrix DHB, 40 mg/mLCommon matrix for small molecule analysis.
MSI Spatial Resolution 75 - 150 µmDependent on instrument capabilities and experimental goals.[1]

Visualized Experimental Workflow

experimental_workflow Workflow for GRD On-Tissue Derivatization and MSI cluster_prep 1. Sample Preparation cluster_derivatization 2. On-Tissue Derivatization cluster_analysis 3. MSI Analysis Cryo_section Cryo-section Tissue (10-12 µm) Thaw_mount Thaw-mount onto ITO Slide Cryo_section->Thaw_mount Dry_tissue Dry in Desiccator Thaw_mount->Dry_tissue Spray_GRD Spray GRD onto Tissue Dry_tissue->Spray_GRD Prepare_GRD Prepare GRD Solution (5 mg/mL) Prepare_GRD->Spray_GRD Incubate Incubate with Acetic Acid Vapor Spray_GRD->Incubate Dry_derivatized Dry to Quench Reaction Incubate->Dry_derivatized Apply_matrix Apply MALDI Matrix (e.g., DHB) Dry_derivatized->Apply_matrix Acquire_data Acquire Data (MALDI-MSI, Positive Mode) Apply_matrix->Acquire_data Process_data Generate Ion Images Acquire_data->Process_data

Caption: A step-by-step workflow for tissue preparation, GRD derivatization, and MSI analysis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Signal - Incomplete derivatization reaction.- Poor ionization.- Increase GRD concentration or incubation time.- Optimize matrix application and laser energy.
Poor Spatial Resolution - Analyte delocalization during reagent spraying.- Decrease sprayer flow rate.- Ensure rapid and even drying between spray passes.
High Background Noise - Excess derivatization reagent.- Matrix cluster interference.- Reduce the number of GRD spray passes.- Optimize matrix crystal formation; acquire data in a higher m/z range away from matrix signals.
Inconsistent Results - Uneven application of reagent or matrix.- Variations in tissue thickness or preparation.- Ensure the automated sprayer is properly calibrated.- Standardize tissue sectioning and handling procedures.

References

Application Note: High-Sensitivity Analytical Methods for the Detection of Low-Abundance Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbonyl compounds, such as aldehydes and ketones, are ubiquitous in biological and environmental systems and play significant roles in various physiological and pathological processes.[1][2] They can originate from raw materials, fermentation, or a wide range of chemical reactions.[3] However, their detection and quantification are often challenging due to their low abundance, high reactivity, and the poor ionization efficiency of their neutral carbonyl groups in mass spectrometry (MS).[1][2] For instance, the concentration of some ketosteroids can be below the nanomolar level, making them unsuitable for analysis by methods with higher detection limits like NMR.[1][2] This application note provides a detailed overview of sensitive analytical methods, primarily focusing on chemical derivatization followed by chromatographic separation and detection, to overcome these challenges.

1. Overview of Analytical Strategies

The most effective strategy for analyzing low-abundance carbonyl compounds involves a three-step workflow: chemical derivatization, chromatographic separation, and sensitive detection. Derivatization converts the carbonyls into stable, detectable derivatives, enhancing their chromatographic properties and the sensitivity of detection by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2][4]

General_Workflow cluster_0 Analytical Workflow Sample Sample (Biological, Environmental, etc.) Derivatization Chemical Derivatization (e.g., DNPH, PFBHA) Sample->Derivatization Separation Chromatographic Separation (HPLC, GC) Derivatization->Separation Detection Detection (UV/Vis, MS, FID, ECD) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Figure 1: General workflow for low-abundance carbonyl analysis.

2. Key Derivatization Reagents

Chemical derivatization is crucial for enhancing detection sensitivity and improving chromatographic separation.[2] The choice of reagent depends on the analytical technique and the target carbonyl compounds.

  • 2,4-Dinitrophenylhydrazine (DNPH): This is the most widely used derivatization reagent for carbonyl compounds.[2][5] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that are highly responsive to UV detection.[5][6][7] This method is the basis for numerous standard procedures, including EPA Method 8315A.[8] A known complication is the formation of E- and Z-stereoisomers, which can lead to analytical errors if not properly addressed.[5][6]

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is commonly used for GC analysis, particularly with electron-capture detection (ECD) or MS.[3] It forms stable oxime derivatives with carbonyls, enhancing their volatility and detectability.[3][9][10]

  • Fluorescent Reagents: For highly sensitive fluorescence detection, reagents like Dansyl hydrazine and BODIPY-based hydrazides are employed.[2][11][12] These reagents introduce a fluorophore into the carbonyl molecule, allowing for detection at very low concentrations.[11]

  • Chemoselective Tagging Reagents for MS: To improve ionization efficiency and sensitivity in LC-MS, specialized reagents are used. These reagents introduce a permanently charged group or a readily ionizable moiety onto the carbonyl analyte. Examples include N-[2-(aminooxy)ethyl]-N,N-dimethyl-1-dodecylammonium (QDA) and p-toluenesulfonylhydrazine (TSH).[13][14]

3. Analytical Techniques

The combination of derivatization with powerful separation and detection techniques provides the sensitivity and selectivity required for trace-level analysis.

Technique_Comparison cluster_hplc HPLC-UV/Vis Strengths cluster_lcms LC-MS/MS Strengths cluster_gcms GC-MS Strengths center_node Analytical Goal: Detecting Low-Abundance Carbonyls hplc_uv HPLC-UV/Vis center_node->hplc_uv lc_ms LC-MS/MS center_node->lc_ms gc_ms GC-MS center_node->gc_ms hplc_uv_strength Robust & Widely Used Good for Known Targets Cost-Effective hplc_uv->hplc_uv_strength lc_ms_strength Highest Sensitivity & Selectivity Structural Confirmation Handles Non-Volatiles lc_ms->lc_ms_strength gc_ms_strength Excellent for Volatiles High Resolution Established Libraries gc_ms->gc_ms_strength

Figure 2: Comparison of primary analytical techniques.
  • High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV/Vis): This is a robust and common method, especially after DNPH derivatization.[3][4] The resulting hydrazones absorb strongly around 360 nm, allowing for reliable quantification.[15] It is suitable for analyzing a wide range of aldehydes and ketones in various matrices, including air, water, and biological samples.[3][7][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and particularly LC-tandem MS (LC-MS/MS) offer superior sensitivity and selectivity compared to HPLC-UV.[17][18] This technique is essential when dealing with complex matrices or when structural confirmation of the analyte is required.[1] Chemical derivatization is often necessary because the neutral carbonyl group has poor ionization efficiency in electrospray ionization (ESI).[1][2] Stable isotope-coded derivatization can also be used to improve quantification accuracy by correcting for matrix effects and instrument drift.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the analysis of volatile and semi-volatile carbonyl compounds.[2][3] Derivatization, typically with PFBHA, is required for non-volatile metabolites and to improve chromatographic performance.[2][3] GC-MS provides high-resolution separation and reproducible fragmentation patterns, which aid in compound identification.[2]

4. Quantitative Data Summary

The performance of these methods varies depending on the analyte, matrix, and specific instrumentation. The following table summarizes typical quantitative data from the literature.

MethodDerivatizing AgentAnalyte(s)LOD/LOQLinearity (R²)MatrixReference(s)
HPLC-UV DNPHMusconeLOD: 0.005 µg/mL; LOQ: 0.04 µg/mL> 0.9999Natural Musk
UHPLC-DAD DNPH14 Carbonyls60 - 180 ppb (LOD)N/AAir[17]
HPLC-UV/LED DNPH13 CarbonylsLOD: 0.12-0.38 mg/L (UV); 0.45-1.04 mg/L (LED)< 0.999Standards[19]
LC-MS/MS DNPH14 CarbonylsLOD: 0.03 - 0.3 ppbN/AAir[17]
LC-MS/MS DNPH12 CarbonylsLOQ: 0.20 µg/L0.996 - 0.999Air[18]
nanoESI-FTMS QDACarbonyl StandardsLOQ: 0.20–2 nM> 0.99Biological[13]
Dot Blot DNPHCarbonylated ProteinLOD: 0.19 ± 0.04 pmol> 0.99Purified Protein[20]
GC-ECD PFBHACarbonylsLOD: 16.20 - 16.90 fmol/mL0.9799Vodka[3]

5. Experimental Protocols

Protocol 1: DNPH Derivatization and HPLC-UV Analysis of Carbonyls in Aqueous Samples

This protocol is adapted from EPA Method 8315A and other established procedures for the analysis of free carbonyl compounds in water.[8][15]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution (e.g., in acetonitrile with acid catalyst)

  • Acetonitrile (ACN), HPLC grade

  • Reagent water (organic-free)

  • pH 3 Buffer (e.g., citrate or phosphate)

  • Solid Phase Extraction (SPE) C18 cartridges

  • HPLC system with UV/Vis detector set to 360 nm

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Collection & Preservation: Collect 100 mL of the aqueous sample. If residual chlorine is present, quench with sodium thiosulfate.

  • pH Adjustment: Buffer the sample to pH 3. For formaldehyde analysis specifically, a pH of 5.0 can minimize artifact formation.[8]

  • Derivatization: Add an appropriate volume of DNPH solution to the sample. Mix and incubate at 40°C for one hour to form the hydrazone derivatives.[15]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with acetonitrile followed by reagent water.

    • Load the derivatized sample onto the cartridge at a slow, steady flow rate.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge under vacuum or with nitrogen.

  • Elution: Elute the trapped DNPH-carbonyl derivatives from the cartridge with 5-10 mL of acetonitrile.[15]

  • HPLC Analysis:

    • Inject an aliquot of the eluate into the HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic mobile phase of 70:30 methanol/water can also be effective.[15]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection: Monitor the effluent at 360 nm.

  • Quantification: Prepare a calibration curve using standards of the target carbonyl-DNPH derivatives and compare the peak areas of the samples to the curve.

DNPH_Workflow cluster_1 Protocol 1: DNPH Derivatization & HPLC Analysis Sample 1. Aqueous Sample (100 mL) pH_Adjust 2. Buffer to pH 3 Sample->pH_Adjust Derivatize 3. Add DNPH Solution (Incubate 40°C, 1 hr) pH_Adjust->Derivatize SPE 4. Solid Phase Extraction (C18) Derivatize->SPE Elute 5. Elute with Acetonitrile SPE->Elute HPLC 6. HPLC-UV Analysis (360 nm) Elute->HPLC

Figure 3: Experimental workflow for DNPH derivatization and HPLC analysis.

Protocol 2: Chemoselective Tagging for LC-MS/MS Analysis of Carbonyls in Biological Samples

This generalized protocol is based on methods using charged derivatization reagents to enhance MS sensitivity for carbonyls in complex biological matrices like tissue extracts or urine.[13][14]

Materials:

  • Chemoselective tagging reagent (e.g., QDA or TSH) and its stable isotope-labeled internal standard (IS) version.

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Catalyst (if required by the reagent, e.g., N,N-Dimethyl-p-phenylenediamine for QDA).[13]

  • SPE C8 or C18 tips/cartridges.

  • LC-MS/MS system with an ESI source.

Procedure:

  • Sample Homogenization & Extraction:

    • Homogenize the biological tissue or fluid in a cold extraction solvent containing the derivatization reagent, catalyst, and the isotope-labeled internal standard.

    • The simultaneous extraction and derivatization minimizes metabolite degradation.[13]

  • Derivatization Reaction:

    • Incubate the mixture to allow the derivatization reaction to proceed. Reaction times can be around 3 hours.[13]

    • Centrifuge the sample to pellet proteins and other debris.

  • Sample Cleanup (SPE):

    • Use an SPE C8 tip to extract the derivatized analytes and remove salts and other interferences.[13]

    • Condition the tip, load the supernatant, wash, and elute with an appropriate solvent (e.g., acetonitrile with a small amount of acid).

  • LC-MS/MS Analysis:

    • Inject the cleaned extract into the LC-MS/MS system.

    • Chromatography: Use a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile/methanol (both containing a modifier like formic acid).

    • Mass Spectrometry: Operate the MS in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the specific precursor-to-product ion transitions for each analyte and its internal standard. For untargeted analysis, a signature fragment ion can be used to screen for unknown carbonyls.[14]

  • Quantification: Calculate the concentration of each carbonyl compound based on the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

Protocol 3: PFBHA Derivatization for GC-MS Analysis of Volatile Carbonyls

This protocol outlines a general procedure for the analysis of volatile carbonyls in samples like beverages or air, using PFBHA derivatization followed by GC-MS.[3]

Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.

  • Extraction solvent (e.g., hexane or dichloromethane).

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., nonpolar or mid-polar).

Procedure:

  • Derivatization:

    • For liquid samples (e.g., beer), mix the sample with the PFBHA solution. This can be done directly in the sample vial ("in-solution derivatization").[3]

    • For air samples, carbonyls can be trapped on an adsorbent tube coated with PFBHA.

    • Adjust pH and incubate at a controlled temperature (e.g., 40-60°C) for 1-2 hours to form the PFBHA-oxime derivatives.

  • Extraction:

    • Extract the derivatives from the aqueous phase using a nonpolar solvent like hexane. Perform the extraction multiple times for better recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1-2 µL of the final extract into the GC-MS.

    • GC Conditions: Use a temperature program that effectively separates the target oxime derivatives.

    • MS Conditions: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[3]

  • Quantification: Create a calibration curve using standards treated with the same derivatization and extraction procedure. Use an internal standard to correct for variations in extraction efficiency and injection volume.

References

Application Notes and Protocols for Profiling Neurosteroids using N,N-Dimethylglycine Hydrazide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, where they exert potent modulatory effects on neuronal activity.[1] They are implicated in a wide range of physiological and pathological processes, including anxiety, depression, neurodegenerative disorders, and traumatic brain injury. Accurate quantification of neurosteroids in biological matrices is crucial for understanding their roles in health and disease and for the development of novel therapeutics.

This document provides a detailed workflow for the sensitive and specific profiling of neurosteroids using a chemical derivatization strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes N,N-Dimethylglycine Hydrazide Dihydrochloride (DMGH), a derivatizing agent that reacts with the ketone groups present in many neurosteroids. This derivatization enhances ionization efficiency in electrospray ionization (ESI), leading to improved sensitivity and specificity of detection.[1] While a specific, validated protocol for a comprehensive panel of neurosteroids using DMGH is not widely published, this guide provides a robust framework based on established methods for similar hydrazide-based derivatization reagents.

Principle of the Method

The core of this workflow is the chemical derivatization of neurosteroids containing a ketone functional group with DMGH. The hydrazide moiety of DMGH reacts with the carbonyl group of the neurosteroid to form a hydrazone. The resulting derivative incorporates a permanently charged quaternary amine group, which significantly enhances the ionization efficiency of the neurosteroid molecule in the positive ion mode of ESI-MS/MS. This increased ionization leads to lower limits of detection and quantification, enabling the measurement of low-abundance neurosteroids in complex biological samples like brain tissue.

Experimental Workflow Overview

The overall experimental workflow for neurosteroid profiling using DMGH derivatization is depicted in the following diagram:

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis BrainTissue Brain Tissue Homogenization LLE Liquid-Liquid Extraction BrainTissue->LLE Homogenate SPE Solid-Phase Extraction LLE->SPE Extract Derivatization Derivatization with DMGH SPE->Derivatization Purified Extract LCMS LC-MS/MS Analysis Derivatization->LCMS Derivatized Neurosteroids DataAnalysis Data Processing & Quantification LCMS->DataAnalysis Raw Data

Fig. 1: Experimental workflow for neurosteroid profiling.

Detailed Experimental Protocols

Sample Preparation from Brain Tissue

This protocol is adapted from established methods for neurosteroid extraction from brain tissue.

Materials:

  • Brain tissue (~100 mg)

  • Internal standards (IS) solution (e.g., deuterated neurosteroids)

  • Homogenization buffer (e.g., ice-cold 1.89% formic acid in water)

  • Methyl tert-butyl ether (MTBE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen brain tissue sample (~100 mg).

  • Add the appropriate amount of internal standard solution to the tissue.

  • Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is obtained.

  • Add 5 mL of MTBE to the homogenate, vortex for 2 minutes, and centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 5-6) with another 5 mL of MTBE and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of 10% methanol in water for SPE cleanup.

  • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

  • Elute the neurosteroids with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.

Derivatization with this compound (DMGH)

This protocol is a general guideline and should be optimized for specific neurosteroids and instrumentation.

Materials:

  • Dried neurosteroid extract or standard solution

  • This compound (DMGH) solution (e.g., 10 mg/mL in methanol)

  • Acid catalyst (e.g., 1% acetic acid in methanol)

  • Heating block or incubator

Procedure:

  • Reconstitute the dried neurosteroid extract in 100 µL of methanol.

  • Add 50 µL of the DMGH solution.

  • Add 10 µL of the acid catalyst.

  • Vortex the mixture gently and incubate at 60°C for 60 minutes.

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Method development and optimization are required for specific applications.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: Start with a low percentage of mobile phase B (e.g., 30%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the derivatized neurosteroids, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient will depend on the specific neurosteroids being analyzed.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on the instrument (e.g., 150°C)

  • Desolvation Temperature: Dependent on the instrument (e.g., 400°C)

  • Capillary Voltage: Dependent on the instrument (e.g., 3.0 kV)

MRM Transitions: The exact MRM transitions (precursor ion -> product ion) for DMGH-derivatized neurosteroids need to be determined experimentally by infusing the derivatized standards into the mass spectrometer. The precursor ion will be the [M+H]+ of the derivatized neurosteroid. A common product ion for Girard's Reagent T (a structurally similar derivatizing agent) derivatized steroids is the neutral loss of the trimethylamine group ((CH₃)₃N). A similar fragmentation pattern might be expected for DMGH derivatives.

Data Presentation

The following tables present representative quantitative data for the analysis of key neurosteroids using hydrazide-based derivatization methods, which can be expected to be comparable to a well-optimized DMGH method.

Table 1: Representative Lower Limits of Quantification (LLOQ) for Neurosteroids.

NeurosteroidLLOQ (pg/mL)Reference Method
Pregnenolone51-Amino-4-methylpiperazine derivatization
Allopregnanolone51-Amino-4-methylpiperazine derivatization
Dehydroepiandrosterone (DHEA)252-hydrazino-1-methylpyridine derivatization
Progesterone102-hydrazinopyridine derivatization
Androsterone51-Amino-4-methylpiperazine derivatization

Table 2: Representative Method Performance Data.

NeurosteroidRecovery (%)Accuracy (%)Precision (%RSD)Reference Method
Allopregnanolone98.7 - 106.7Within ±15%< 13.72-hydrazino-1-methylpyridine derivatization
Pregnenolone98.7 - 106.7Within ±15%< 13.72-hydrazino-1-methylpyridine derivatization
Progesterone80.0 - 103.8Within ±15%< 15Chemical derivatization
DHEA86.3 - 107.9Within ±15%< 15Chemical derivatization

Neurosteroid Signaling Pathways

Neurosteroids primarily exert their effects through the modulation of ligand-gated ion channels, particularly GABA-A and NMDA receptors.

Neurosteroid Biosynthesis Pathway

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase, 3α-HSD

Fig. 2: Simplified neurosteroid biosynthesis pathway.
Neurosteroid Action on GABA-A Receptors

G cluster_receptor GABA-A Receptor GABA_binding GABA Binding Site Chloride_channel Chloride Ion Channel GABA_binding->Chloride_channel Opens channel Neurosteroid_binding Neurosteroid Binding Site Neurosteroid_binding->Chloride_channel Potentiates GABA effect Neuronal_inhibition Neuronal Inhibition (Anxiolytic, Sedative effects) Chloride_channel->Neuronal_inhibition Increased Cl- influx GABA GABA GABA->GABA_binding Allopregnanolone Allopregnanolone Allopregnanolone->Neurosteroid_binding

Fig. 3: Allopregnanolone action on GABA-A receptors.

Conclusion

The use of this compound as a derivatizing agent offers a promising strategy for the sensitive and specific profiling of neurosteroids by LC-MS/MS. The provided workflow and protocols, while requiring optimization for specific applications, serve as a comprehensive guide for researchers entering this field. The enhanced sensitivity afforded by this derivatization technique will facilitate a deeper understanding of the complex roles of neurosteroids in brain function and disease, and aid in the development of novel diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethylglycine Hydrazide Dihydrochloride (DMGH) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethylglycine Hydrazide Dihydrochloride (DMGH) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of DMGH for the derivatization of carbonyl-containing compounds (aldehydes and ketones) for analysis by mass spectrometry (MS) and other methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMGH) and what is it used for?

A1: this compound (DMGH) is a derivatization reagent used to modify carbonyl-containing molecules (aldehydes and ketones). This modification, known as derivatization, is often employed to improve the analytical properties of these compounds, particularly for detection by mass spectrometry (MS). The DMGH moiety can enhance ionization efficiency, leading to increased sensitivity in LC-MS analysis.[1][2][3]

Q2: How does DMGH react with carbonyl compounds?

A2: DMGH reacts with the carbonyl group of an aldehyde or ketone to form a stable hydrazone. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Q3: What are the storage and stability recommendations for DMGH?

A3: DMGH should be stored at room temperature in a dry and cool place.[4] It is important to protect it from moisture, as the presence of water can reduce its reactivity. The dihydrochloride salt form enhances its stability.

Q4: In what solvents is DMGH soluble?

Troubleshooting Guides

This section addresses specific issues that may arise during DMGH derivatization experiments in a question-and-answer format.

Issue 1: Low or No Derivatization Product

Question: I am observing a very low signal or no signal at all for my derivatized analyte. What are the potential causes and how can I troubleshoot this?

Answer: Low or no derivatization efficiency is a common problem. The following are potential causes and solutions:

  • Presence of Moisture: Hydrazine-based derivatization reactions are highly sensitive to water. Water can hydrolyze the DMGH reagent, reducing its availability to react with the carbonyl compound.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried (e.g., oven-dried).

      • Use anhydrous solvents for the reaction.

      • Lyophilize samples to dryness before adding the derivatization reagents.

  • Suboptimal Reaction Conditions: The temperature, incubation time, and pH of the reaction may not be optimal for your specific analyte.

    • Troubleshooting Steps:

      • Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating (e.g., 40-70°C).[6] Be cautious of higher temperatures which could lead to analyte degradation.

      • Time: Vary the incubation time. Derivatization can take anywhere from 30 minutes to several hours to reach completion.[6][7]

      • Catalyst: The reaction may require an acidic catalyst to proceed efficiently. A small amount of an acid like acetic acid or trifluoroacetic acid (TFA) can be added to the reaction mixture.

  • Incorrect Reagent-to-Analyte Ratio: An insufficient amount of DMGH will lead to incomplete derivatization.

    • Troubleshooting Steps:

      • Increase the molar excess of DMGH relative to the analyte. A significant molar excess (e.g., 10-fold or higher) is often recommended to drive the reaction to completion.

  • Degraded DMGH Reagent: Improper storage or exposure to moisture can lead to the degradation of the DMGH reagent.

    • Troubleshooting Steps:

      • Use a fresh batch of DMGH.

      • Ensure the reagent has been stored correctly in a desiccator.

Issue 2: Inconsistent or Irreproducible Results

Question: My derivatization results are not consistent between samples or experimental runs. What could be causing this variability?

Answer: Inconsistent results can stem from several factors related to the experimental setup and procedure.

  • Variable Reaction Times and Temperatures: Inconsistent incubation times and temperature fluctuations can lead to varying degrees of derivatization.

    • Troubleshooting Steps:

      • Use a reliable heating block or water bath with accurate temperature control.

      • Ensure all samples are incubated for the exact same amount of time.

  • Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.

    • Troubleshooting Steps:

      • Perform a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE), to remove interfering substances.

  • Pipetting Errors: Inaccurate pipetting of the analyte, DMGH solution, or catalyst can lead to variability.

    • Troubleshooting Steps:

      • Calibrate your pipettes regularly.

      • Use precise pipetting techniques.

Experimental Protocols

The following is a general protocol for the derivatization of carbonyl compounds using DMGH. This protocol is a starting point and may require optimization for your specific application.

General Derivatization Protocol for LC-MS Analysis
  • Sample Preparation:

    • If your sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or by lyophilization.

    • Reconstitute the dry sample in an appropriate anhydrous solvent (e.g., 50 µL of acetonitrile).

  • Derivatization Reagent Preparation:

    • Prepare a stock solution of DMGH in an anhydrous solvent (e.g., 10 mg/mL in acetonitrile). This solution should be prepared fresh.

    • Prepare a catalyst solution if needed (e.g., 1% acetic acid in acetonitrile).

  • Derivatization Reaction:

    • To your reconstituted sample, add the DMGH solution. A 10-fold molar excess of DMGH over the expected amount of analyte is a good starting point.

    • Add the catalyst solution (e.g., 5 µL).

    • Vortex the mixture gently.

    • Incubate the reaction mixture. Start by testing incubation at 60°C for 1 hour.

  • Sample Analysis:

    • After incubation, cool the sample to room temperature.

    • The sample may be diluted with the initial mobile phase of your LC-MS system before injection.

    • Analyze the derivatized sample by LC-MS.

Data Presentation

Table 1: Optimization of Derivatization Reaction Conditions (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature (°C) 25606075
Time (min) 60306060
DMGH Molar Excess 10x10x20x20x
Catalyst NoneAcetic AcidAcetic AcidAcetic Acid
Relative Peak Area 100350500480

This table illustrates how systematically varying reaction parameters can help identify the optimal conditions for derivatization, as indicated by the relative peak area of the derivatized product.

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Carbonyl- Containing Sample dry Evaporate to Dryness start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_dmgh Add DMGH Solution reconstitute->add_dmgh add_catalyst Add Catalyst (e.g., Acetic Acid) add_dmgh->add_catalyst incubate Incubate (Optimize Temp & Time) add_catalyst->incubate cool Cool to Room Temp incubate->cool dilute Dilute Sample cool->dilute analyze LC-MS Analysis dilute->analyze end End: Quantified Data analyze->end

Caption: Experimental workflow for DMGH derivatization.

Troubleshooting_Derivatization start Low or No Derivatization Product cause1 Presence of Moisture? start->cause1 solution1 Use Anhydrous Solvents Dry Glassware Lyophilize Sample cause1->solution1 Yes cause2 Suboptimal Reaction Conditions? cause1->cause2 No solution1->cause2 solution2 Optimize Temperature Optimize Time Add Catalyst cause2->solution2 Yes cause3 Insufficient Reagent? cause2->cause3 No solution2->cause3 solution3 Increase Molar Excess of DMGH cause3->solution3 Yes cause4 Degraded Reagent? cause3->cause4 No solution3->cause4 solution4 Use Fresh DMGH cause4->solution4 Yes end Improved Derivatization Efficiency cause4->end No solution4->end

Caption: Troubleshooting low derivatization efficiency.

References

Technical Support Center: Overcoming Low Reaction Yield with Girard's Reagent D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Girard's Reagent D. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing derivatization reactions involving ketones and aldehydes. Girard's reagents are cationic hydrazides used to "charge-tag" carbonyl compounds, rendering them water-soluble and enhancing their ionization efficiency for analysis by mass spectrometry (MS).[1][2][3][4] Girard's Reagent D (the chloride salt) is functionally analogous to the more commonly cited Girard's Reagent T (the iodide salt), and their reaction principles are interchangeable.

Frequently Asked Questions (FAQs)

Q1: What is Girard's Reagent D and how does it work?

Girard's Reagent D, [(carboxymethyl)trimethylammonium chloride hydrazide], is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone.[1][3] This reaction introduces a permanently charged quaternary ammonium group onto the target molecule.[1] This "charge-tagging" offers two main advantages:

  • Enhanced Water Solubility: The ionic hydrazone derivative is highly soluble in aqueous solutions, which is useful for separating carbonyl compounds from a non-polar mixture (e.g., separating ketosteroids from other lipids).[2]

  • Improved MS Sensitivity: The pre-charged moiety significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to much lower detection limits.[1][5]

The general reaction is catalyzed by acid and involves the nucleophilic attack of the hydrazide on the carbonyl carbon, followed by dehydration to form the hydrazone.

dot

ReactionMechanism REACTANTS R-CO-R' (Ketone/Aldehyde) + Girard's Reagent D INTERMEDIATE [Intermediate Complex] REACTANTS->INTERMEDIATE Nucleophilic Attack CATALYST H+ (Acid Catalyst) CATALYST->INTERMEDIATE PRODUCTS Hydrazone Derivative (Charged & Water-Soluble) + H2O INTERMEDIATE->PRODUCTS Dehydration

Caption: Simplified mechanism of Girard's Reagent D reacting with a carbonyl compound.

Q2: My derivatization yield is low. What are the most common causes?

Low yield is a frequent issue that can typically be traced back to suboptimal reaction conditions.[6] The key parameters to investigate are:

  • Reaction pH: The reaction is acid-catalyzed, and the pH must be carefully controlled.[1]

  • Reagent-to-Analyte Molar Ratio: An insufficient excess of Girard's Reagent D can lead to an incomplete reaction.[1]

  • Temperature and Time: Less reactive ketones, such as sterically hindered ones, may require higher temperatures and longer incubation times to achieve a satisfactory yield.[2]

  • Analyte or Reagent Degradation: Ensure the purity and stability of your starting materials.[7]

Q3: What is the optimal pH for the reaction?

The formation of the hydrazone derivative is significantly enhanced under acidic conditions.[1] Using a solution containing 5-10% acetic acid is common practice and has been shown to be much more effective than neutral buffers.[1][2] In one study, the amount of hydrazone generated in a phosphate buffer (pH 7.0) was only 35% of that produced in a 10% acetic acid solution under the same conditions.[1]

Q4: What molar ratio of Girard's Reagent D to my analyte should I use?

A molar excess of the Girard's reagent is necessary to drive the reaction to completion. The optimal ratio can vary depending on the reactivity of the carbonyl compound. Studies have optimized this ratio anywhere from 10:1 to over 1000:1 (reagent:analyte).[1] For initial experiments, a 10:1 to 100:1 molar ratio is a good starting point. For low-abundance analytes, a much larger excess may be required.[1]

Molar Ratio (Girard's Reagent : Analyte)Relative Product Yield
2:1Low
10:1Significant Increase
30:1Approaching Maximum
100:1Near Maximum/Plateau
>100:1Little to no further increase
Data synthesized from trends observed in referenced studies.[1]

Q5: What are the optimal temperature and reaction time?

For many analytes, the reaction proceeds rapidly even at room temperature, with significant product formation within 10 minutes and plateauing after 4 hours.[1] However, for less reactive ketones, such as the 6-ketone group in ecdysteroids, elevated temperatures are required.[2] Optimization experiments have shown that for such compounds, increasing the temperature can significantly improve the yield, although excessive heat (e.g., 85°C) for extended periods (>4 hours) can lead to product decomposition.[2]

TemperatureTime to Max Yield (for less reactive ketones)Notes
Room Temp>12 hoursOften insufficient for hindered ketones.[2]
40°C~2.5 hoursOptimal for some applications.[8]
50°CSteadily increasing yield over time.A good starting point for optimization.[2]
70°CSteadily increasing yield over time.Higher yield than 50°C.[2]
85°C~4 hoursHighest initial yield, but product may decompose with longer incubation.[2]
Data synthesized from trends observed in referenced studies.

Troubleshooting Guide

If you are experiencing low or no reaction yield, follow this troubleshooting workflow to identify and solve the problem.

Troubleshooting Start Start: Low or No Yield Check_Purity 1. Check Analyte & Reagent Purity Start->Check_Purity Check_pH 2. Verify Reaction pH Check_Purity->Check_pH Pure Solution_Purity Use fresh, high-purity reagents. Store analyte properly. Check_Purity->Solution_Purity Impure? Optimize_Ratio 3. Optimize Molar Ratio Check_pH->Optimize_Ratio Correct Solution_pH Ensure 5-10% acetic acid is present. Do not use neutral buffers. Check_pH->Solution_pH Incorrect? Optimize_Conditions 4. Optimize Temp & Time Optimize_Ratio->Optimize_Conditions Sufficient Solution_Ratio Increase molar excess of Girard's Reagent D. Start at 10:1, increase to 100:1 or higher. Optimize_Ratio->Solution_Ratio Too low? Solution_Conditions For hindered ketones, increase temperature (50-85°C). Increase reaction time (4-12 hours). Optimize_Conditions->Solution_Conditions Suboptimal? End Yield Improved Optimize_Conditions->End Optimal Solution_Purity->End Solution_pH->End Solution_Ratio->End Solution_Conditions->End

Caption: General experimental workflow for derivatization and analysis.

Protocol 2: Optimizing Reaction Conditions

To maximize yield, systematically optimize the key reaction parameters.

  • Molar Ratio Optimization: Set up a series of parallel reactions with fixed analyte concentration, temperature (e.g., 50°C), and time (e.g., 4 hours). Vary the molar ratio of Girard's Reagent D to analyte (e.g., 2:1, 10:1, 30:1, 100:1, 300:1). [1]Analyze the yield for each condition to determine the optimal ratio.

  • Time Course Optimization: Using the optimal molar ratio found in step 1, set up a single reaction mixture. Withdraw aliquots at various time points (e.g., 10 min, 1h, 2h, 4h, 12h, 24h) and immediately quench the reaction. [1]Analyze the aliquots to determine the time required to reach maximum yield.

  • Temperature Optimization: For thermally stable analytes where room temperature yields are low, repeat the time course experiment at different temperatures (e.g., 40°C, 50°C, 70°C) to find the condition that provides the highest yield in the shortest time without causing degradation.

References

minimizing side reactions in hydrazide-based derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrazide-based derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during hydrazide-based derivatization experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My hydrazone formation reaction is resulting in a low or non-existent yield. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in hydrazone formation is a common issue that can often be resolved by optimizing reaction conditions. Here are the primary factors to investigate:

  • Unfavorable pH: The formation of hydrazones is highly pH-sensitive and is typically catalyzed by acid. The optimal pH range is generally mildly acidic, between 4.5 and 6.[1] At a neutral or high pH, the reaction rate can be very slow. Conversely, at a very low pH (< 3-4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[1]

    • Solution: Adjust the pH of your reaction mixture to the optimal range of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid.[1]

  • Low Reactivity of Starting Materials: The inherent reactivity of your carbonyl compound and hydrazine derivative plays a crucial role.

    • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1]

    • Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can increase reactivity, while electron-donating groups can decrease it.[1]

    • Solution: If you are using a less reactive ketone, consider increasing the reaction temperature or prolonging the reaction time.[1] If possible, select starting materials with favorable electronic properties.

  • Steric Hindrance: Bulky groups on either the aldehyde/ketone or the hydrazine can sterically hinder the reaction, slowing it down.[1]

    • Solution: If steric hindrance is suspected, increasing the reaction temperature or extending the reaction time may help overcome this barrier.[1]

  • Impure Starting Materials: Impurities in your aldehyde/ketone or hydrazine can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.[1]

Issue 2: Formation of Side Products

Q: I am observing unexpected side products in my reaction. What are the common side reactions in hydrazide-based derivatization and how can I minimize them?

A: The formation of side products can complicate purification and reduce the yield of your desired conjugate. Here are some common side reactions and strategies to mitigate them:

  • Azine Formation: This is a frequent side reaction, particularly when using unsubstituted hydrazine. The initial hydrazone product can react with a second molecule of the carbonyl compound to form an azine.[1]

    • Solution: Use a 1:1 molar ratio of your reactants.[1] Consider adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[1]

  • Formation of E/Z Isomers: The carbon-nitrogen double bond (C=N) in the hydrazone can lead to the formation of geometric isomers (E/Z isomers).[1]

    • Solution: The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[1] While often difficult to completely eliminate, consistent reaction conditions will ensure a reproducible ratio of isomers.

  • Hydrolysis of the Hydrazone Linkage: Hydrazone linkages are susceptible to hydrolysis, especially under acidic conditions.[2][3] The stability of the hydrazone bond is influenced by the structure of the precursors.

    • Aliphatic vs. Aromatic: Hydrazones derived from aromatic aldehydes are generally more stable to hydrolysis than those from aliphatic aldehydes due to resonance stabilization.[2][3][4]

    • Electronic Effects: Electron-donating groups near the hydrazone linkage tend to increase stability, while electron-withdrawing groups can make it more prone to hydrolysis.[3][5]

    • Solution: To enhance stability, consider using an aromatic aldehyde or ketone.[4] Incorporating electron-donating groups on the hydrazine precursor can also improve stability.[4] For applications requiring pH-dependent release, the choice between aliphatic and aromatic precursors is a key design element.

  • Oxidation of Hydrazide: Hydrazides can be susceptible to oxidation, leading to loss of starting material and formation of byproducts.

    • Solution: Use degassed solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Reaction is Too Slow at Neutral pH for Bioconjugation

Q: I need to perform my hydrazone ligation at a neutral pH for a bioconjugation application, but the reaction is very slow. How can I accelerate it?

A: The slow reaction rate at neutral pH is a common challenge in bioconjugation. Here are some effective strategies to increase the reaction rate:

  • Use of Catalysts: Nucleophilic catalysts can significantly accelerate hydrazone formation at neutral pH.

    • Aniline: Aniline has traditionally been used as a catalyst, but often requires high concentrations which can be cytotoxic.[6][7]

    • Water-Soluble Catalysts: More efficient and water-soluble catalysts have been developed, such as anthranilic acids and 3,5-diaminobenzoic acid.[6] 5-methoxyanthranilic acid has been shown to be a particularly effective catalyst.[6]

    • Solution: Add a catalytic amount (e.g., 10-20 mM) of a water-soluble catalyst like aniline or a more efficient anthranilic acid derivative to your reaction mixture.[1]

  • Intramolecular Catalysis: Designing the hydrazine with a built-in catalytic group can accelerate the reaction without the need for an external catalyst.

    • Solution: Consider using a hydrazine scaffold like o-amino benzyl hydrazine, which can rapidly form hydrazones via intramolecular nucleophilic catalysis.[7]

  • Reactant Choice: The structure of the reacting partners can be optimized for faster kinetics.

    • Electron-Deficient Benzaldehydes: Using electron-deficient benzaldehyde reagents can facilitate catalyst-free hydrazone ligation at neutral pH.[8]

    • Solution: If your experimental design allows, choose reactants known to have faster kinetics at neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This pH provides a balance between protonating the carbonyl oxygen to increase its electrophilicity and maintaining the nucleophilicity of the hydrazine.[1]

Q2: How can I monitor the progress of my hydrazone formation reaction?

A2: Several analytical techniques can be used to monitor the reaction progress:

  • Thin Layer Chromatography (TLC): This is a common and straightforward method to observe the disappearance of starting materials and the appearance of the product spot.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify the reactants and products in the reaction mixture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can monitor the changes in chemical shifts of key protons or carbons as the reaction progresses.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to monitor the degradation of the parent hydrazone-linked conjugate over time by measuring the decrease in its peak area.[4]

Q3: How can I purify my hydrazone product?

A3: The purification method will depend on the properties of your hydrazone. Common methods include:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an effective purification method.[9]

  • Column Chromatography: Silica gel column chromatography is a standard technique for purifying organic compounds.[1] For acid-sensitive hydrazones, it may be necessary to use a stationary phase like basic alumina or to add a small amount of a tertiary base like triethylamine to the eluent.[10]

  • Precipitation/Washing: Depending on solubility, the product can be precipitated from the reaction mixture and washed with appropriate solvents to remove impurities.[1]

Q4: Are there alternatives to hydrazone linkages for bioconjugation?

A4: Yes, several other bioorthogonal reactions are used for bioconjugation. One common alternative is the formation of oximes, which are generally more stable to hydrolysis than hydrazones.[11][12] Other "click chemistry" reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are also widely used.[13]

Data Summary Tables

Table 1: pH Influence on Hydrazone Formation Rate

pH RangeRelative RateRationale
< 3-4Very SlowThe hydrazine nucleophile is protonated, reducing its nucleophilicity.[1]
4-6OptimalProvides a balance between a sufficiently nucleophilic hydrazine and efficient acid-catalyzed dehydration.[1]
> 8Very SlowLack of protons to effectively catalyze the dehydration of the carbinolamine intermediate.[1]

Table 2: Relative Reactivity of Carbonyl Compounds at pH 7.4

Carbonyl CompoundRate Constant (M⁻¹s⁻¹)Key Observation
Butyraldehyde~24Simple alkyl aldehydes are among the fastest reactants.[1]
2-Methylbutyraldehyde~2.7Alkyl aldehydes are generally fast.[1]
Benzaldehyde~0.60Aryl aldehydes are significantly slower than alkyl aldehydes.[1]
4-Nitrobenzaldehyde~0.83Electron-withdrawing groups increase the reactivity of aryl aldehydes.[1]
4-Methoxybenzaldehyde~0.14Electron-donating groups decrease the reactivity of aryl aldehydes.[1]
2-Butanone~0.036Ketones are generally much slower to react than comparable aldehydes.[1]
Acetophenone~0.050Aromatic ketones are also slow reactants.[1]
Note: Rates are approximate and compiled from kinetic studies to show relative trends.[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis with Acid Catalysis

  • Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Reaction: Stir the reaction mixture at room temperature or heat under reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Protocol 2: Hydrazone Formation at Neutral pH for Bioconjugation

  • Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl-containing biomolecule (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).

  • Catalyst Addition: Add a stock solution of a water-soluble catalyst (e.g., aniline or 5-methoxyanthranilic acid) to achieve the desired final concentration (e.g., 10-20 mM).[1]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[1]

  • Workup and Purification: Once the reaction is complete, the conjugate can be isolated and purified using methods appropriate for biomolecules, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Visualizations

Hydrazone_Formation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome Aldehyde Aldehyde/Ketone Reaction Reaction & Monitoring (TLC/HPLC) Aldehyde->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction pH Optimal pH (4.5-6) pH->Reaction Catalyst Catalyst (e.g., Aniline) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Hydrazone Product Reaction->Product Purification Purification Product->Purification

Caption: General workflow for hydrazide-based derivatization.

Troubleshooting_Hydrazone_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Unfavorable pH start->cause1 cause2 Low Reactivity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Impure Reactants start->cause4 sol1 Adjust pH to 4.5-6 cause1->sol1 Optimize sol2 Increase Temp/Time cause2->sol2 Enhance cause3->sol2 Overcome sol3 Purify Starting Materials cause4->sol3 Ensure

Caption: Troubleshooting guide for low hydrazone reaction yield.

Side_Reaction_Minimization start Side Product Formation side_reactions Common Side Reactions Azine Formation E/Z Isomerization Hydrolysis start->side_reactions solutions Minimization Strategies Use 1:1 Reactant Ratio Consistent Reaction Conditions Use Aromatic Aldehydes side_reactions->solutions

Caption: Minimizing common side reactions in hydrazone formation.

References

Technical Support Center: ESI-MS Analysis of Derivatized Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the mass spectrometry analysis of derivatized analytes. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor ionization and low signal intensity during Electrospray Ionization-Mass Spectrometry (ESI-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization in LC-MS analysis?

A1: Derivatization is a chemical modification process used to enhance the analytical capabilities of a molecule. In the context of ESI-MS, its main goal is to improve the ionization efficiency of analytes that are inherently difficult to ionize.[1][2][3] This is often achieved by attaching a chemical tag or "moiety" to the analyte that is easily charged (protonated or deprotonated) in the ESI source, thereby significantly increasing the signal intensity.[4][5] Derivatization can also improve chromatographic separation and produce specific fragment ions for sensitive detection in MS/MS modes.[3][4]

Q2: My derivatized analyte shows a weaker signal than the underivatized form. What are the possible general causes?

A2: This counterintuitive result can stem from several issues. The most common culprits include an incomplete or failed derivatization reaction, the introduction of interfering substances from the derivatization reagents, signal suppression from the new chemical matrix, or the use of non-optimal LC-MS conditions for the newly formed derivative. The derivative's chemical properties (e.g., solubility, hydrophobicity) are different from the parent analyte, necessitating re-optimization of the entire method.[1][6]

Q3: Can the derivatization reagent itself interfere with my analysis?

A3: Yes, absolutely. Excess derivatization reagent or by-products of the reaction can cause significant ion suppression by competing with the derivatized analyte for ionization in the ESI source.[7][8] These components can also contaminate the ion source over time, leading to a gradual decrease in signal intensity.[9] It is crucial to either remove the excess reagent after the reaction or ensure it is chromatographically separated from the derivatized analyte of interest.

Q4: How do I choose the right derivatization reagent for my analyte?

A4: The choice of reagent depends on the functional group present on your analyte (e.g., hydroxyl, carboxyl, amine, carbonyl). The reagent should react specifically and quantitatively with this target group.[4] For ESI-MS, the ideal reagent introduces a permanently charged group or a group with high proton affinity (for positive mode) or high gas-phase acidity (for negative mode).[10] For example, Dansyl chloride is commonly used for primary and secondary amines and phenolic hydroxyl groups because it introduces a dimethylamino group that is easily protonated.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor ionization of derivatized analytes.

Issue 1: Very Low or No Signal for the Derivatized Analyte

When the expected signal for the derivatized product is either absent or buried in the noise, a fundamental problem exists with the reaction or the instrument setup. The following workflow helps to systematically isolate the cause.

Troubleshooting_Workflow cluster_start cluster_reaction Step 1: Verify Derivatization Reaction cluster_lc Step 2: Evaluate LC Method cluster_ms Step 3: Optimize MS Parameters cluster_matrix Step 4: Investigate Matrix Effects start Start: Low or No Signal reaction_check Did the reaction work? Check reaction conditions: - Correct reagent? - Proper solvent, pH, temp? - Incubation time sufficient? start->reaction_check reaction_fail Reaction Failed/Incomplete - Optimize reaction protocol - Use fresh reagents - Confirm analyte stability reaction_check->reaction_fail No lc_check Is the derivative eluting? - Check for peak broadening - Adjust gradient for new hydrophobicity - Is mobile phase compatible? reaction_check->lc_check Yes reaction_fail->start reaction_pass Reaction Likely Succeeded lc_fail Poor Chromatography - Optimize LC gradient - Switch organic solvent (ACN/MeOH) - Check for analyte adsorption lc_check->lc_fail No ms_check Is the MS optimized for the derivative? - Correct m/z calculated? - Correct ionization polarity (+/-)? - Source parameters tuned? lc_check->ms_check Yes lc_fail->start lc_pass Good Chromatography ms_fail Suboptimal MS Conditions - Tune source (Capillary V, Gas T, Gas Flow) - Check for in-source fragmentation ms_check->ms_fail No matrix_check Is there ion suppression? - Co-elution with excess reagent? - Interference from sample matrix? - Use post-column infusion to check ms_check->matrix_check Yes ms_fail->start ms_pass MS Optimized matrix_fail Signal Suppression - Improve sample cleanup (SPE) - Dilute the sample - Modify chromatography to separate interferences matrix_check->matrix_fail Yes solution Problem Resolved matrix_check->solution No matrix_fail->start Derivatization_Principle cluster_analyte cluster_reagent cluster_product cluster_ms Analyte Neutral Analyte (A) - Poor proton affinity - Low/No ESI Signal Product Derivatized Product (A-D) - High proton affinity - Readily forms [A-D+H]⁺ Analyte->Product + D (Reaction) Reagent Derivatization Reagent (D) - Contains charge-tag (e.g., tertiary amine) - Reactive group Reagent->Product MS High Signal Intensity Product->MS Ionization Matrix_Effects ESI_Droplet ESI Droplet (Limited Surface/Charge) Ionization Ionization (Transfer to Gas Phase) ESI_Droplet->Ionization Competition Analyte Derivatized Analyte [A-D] Analyte->ESI_Droplet Enters Matrix Matrix Components (Salts, Excess Reagent) Matrix->ESI_Droplet Enters Suppression Signal Suppression Ionization->Suppression Leads to

References

Technical Support Center: Optimizing Chromatographic Separation of E/Z Hydrazone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the chromatographic separation of E/Z hydrazone isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question: Why am I seeing poor resolution or complete co-elution of my E/Z isomers?

Answer:

Poor resolution between E/Z hydrazone isomers is a common challenge and can stem from several factors related to your chromatographic method. Here are the primary causes and troubleshooting steps:

  • Inappropriate Stationary Phase: The selectivity of your column is paramount. E/Z isomers often have very similar polarities, making separation on standard C18 columns difficult.

    • Solution: Screen different stationary phases. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π interactions. For chiral hydrazones, chiral stationary phases (CSPs) are necessary.[1]

  • Suboptimal Mobile Phase Composition: The organic modifier and additives in your mobile phase significantly impact selectivity.

    • Solution:

      • Vary the Organic Modifier: If using methanol, try acetonitrile or isopropanol, and vice-versa. Different solvents alter the selectivity of the separation.

      • Adjust pH: The pH of the mobile phase can alter the ionization state of your hydrazone isomers, which can dramatically affect their retention and separation. Experiment with a pH range that is at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic form.[2]

      • Incorporate Additives: Small amounts of additives like formic acid, trifluoroacetic acid (TFA), or ammonium formate can improve peak shape and influence selectivity.[3]

  • Inadequate Method Parameters:

    • Solution:

      • Optimize Gradient: If using a gradient, try a shallower gradient to increase the separation window between the isomers.

      • Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution for closely eluting compounds.[4] Conversely, increasing the temperature can sometimes alter selectivity.

Question: My hydrazone isomer peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing for hydrazone isomers, which are often basic, is frequently caused by secondary interactions with the stationary phase or other method-related issues.

  • Secondary Interactions with Silica: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.

    • Solution:

      • Use an End-Capped Column: Modern, fully end-capped columns have fewer free silanol groups.

      • Adjust Mobile Phase pH: A low pH (e.g., pH 3-4 using a phosphate buffer) can suppress the ionization of silanol groups, reducing these interactions.[2]

      • Add a Competing Base: A small amount of a basic additive, like triethylamine (TEA), can compete for the active sites on the stationary phase, improving the peak shape of your basic analytes.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Damage: A blocked frit or a void at the head of the column can cause peak distortion for all peaks in the chromatogram.

    • Solution:

      • Use a Guard Column: This will protect your analytical column from contaminants in the sample.

      • Flush the Column: If you suspect a blockage, try reversing and flushing the column (if the manufacturer's instructions permit).

Question: I suspect on-column isomerization of my E/Z isomers. How can I confirm and prevent this?

Answer:

On-column isomerization can lead to broad, distorted, or split peaks, making accurate quantification impossible. This is particularly prevalent for less stable hydrazones.

  • Confirmation of On-Column Isomerization:

    • Vary Flow Rate: If isomerization is occurring on the column, changing the flow rate will alter the residence time of the analytes on the column, which can change the ratio of the isomers observed.

    • Vary Temperature: Temperature can significantly impact the rate of isomerization. Analyze your sample at different column temperatures (e.g., 10°C, 25°C, and 40°C) to see if the peak shapes or isomer ratios change.

  • Prevention Strategies:

    • Lower the Column Temperature: Running the separation at a lower temperature can slow down the kinetics of isomerization.

    • Adjust Mobile Phase pH: Hydrazone stability can be pH-dependent. Avoid strongly acidic or basic mobile phases if you suspect they are catalyzing the isomerization. A neutral or slightly acidic pH is often a good starting point.

    • Use a Faster Separation Technique: Ultra-High-Performance Liquid Chromatography (UPLC) offers much faster separation times than traditional HPLC, reducing the time the isomers spend on the column and minimizing the opportunity for isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for separating E/Z hydrazone isomers by HPLC?

A1: A good starting point for method development is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A common starting point is a gradient of 5-95% acetonitrile in water with 0.1% formic acid. However, as E/Z isomers can be challenging to separate, be prepared to screen different columns (e.g., Phenyl-Hexyl, PFP) and mobile phase conditions.

Q2: Can Supercritical Fluid Chromatography (SFC) be used to separate E/Z hydrazone isomers?

A2: Yes, SFC is an excellent technique for separating isomers, including E/Z isomers of hydrazones. It often provides different selectivity compared to reversed-phase HPLC and can be much faster. Common stationary phases for SFC include silica, diol, and various chiral columns. The mobile phase typically consists of supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol.

Q3: How does temperature affect the separation of hydrazone isomers?

A3: Temperature can have a significant impact on the separation. Increasing the temperature generally decreases retention times.[4] It can also change the selectivity of the separation, sometimes improving resolution and other times worsening it. Additionally, temperature can affect the rate of on-column isomerization for less stable hydrazones. It is an important parameter to optimize during method development.

Q4: My hydrazone is also chiral. How do I separate all the stereoisomers?

A4: For chiral hydrazones that also exhibit E/Z isomerism, you will need to use a chiral stationary phase (CSP). There are many different types of CSPs available, and you will likely need to screen several to find one that can resolve both the enantiomers and the E/Z diastereomers. Both HPLC and SFC are widely used for chiral separations.

Data Presentation

The following tables summarize quantitative data from various studies on the chromatographic separation of hydrazone isomers.

Table 1: HPLC Separation of Hydrazone Isomers - Method Parameters and Results

Compound ClassColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Isomer 1 tR (min)Isomer 2 tR (min)Resolution (Rs)Reference
Pyrrole HydrazonePurospher® STAR, RP-18 (250 x 4.6 mm, 5 µm)ACN/Phosphate Buffer (pH 4.0)/MeOH (60:30:10)1.0256.110--[2]
Hydralazine Pyruvic Acid HydrazoneReversed-Phase------[5]
Acrivastine IsomersC18----->2.9[6]

Table 2: SFC Separation of Hydrazone Isomers - Method Parameters and Results

Compound ClassColumnMobile PhaseFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Isomer 1 tR (min)Isomer 2 tR (min)Resolution (Rs)Reference
Drug-like DiastereomersVariousCO2 with Modifier------[7]
SteroidsSilica (150 x 4.6 mm, 5 µm)CO2/Methanol Gradient415040---[1]

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: General HPLC Method for E/Z Hydrazone Isomer Separation

This protocol provides a general starting point for developing a separation method for E/Z hydrazone isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Have a Phenyl-Hexyl or PFP column available for screening if the C18 does not provide adequate separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV-Vis spectrum of the hydrazone.

    • Gradient:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B for re-equilibration

  • Sample Preparation:

    • Dissolve the hydrazone sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Optimization:

    • If resolution is poor, try a shallower gradient (e.g., 30-70% B over 20 minutes).

    • Experiment with different mobile phase additives (e.g., 0.1% TFA or 10 mM ammonium formate).

    • Analyze the sample at different temperatures (e.g., 15°C and 40°C) to assess the effect on resolution and check for on-column isomerization.

    • If necessary, switch to a different stationary phase (Phenyl-Hexyl or PFP).

Visualizations

workflow General Workflow for Optimizing Hydrazone Isomer Separation start Start: Mixture of E/Z Hydrazone Isomers initial_hplc Initial HPLC Analysis (e.g., C18 column, ACN/H2O gradient) start->initial_hplc eval_resolution Evaluate Resolution and Peak Shape initial_hplc->eval_resolution good_sep Adequate Separation (Rs > 1.5, Tailing < 1.5) eval_resolution->good_sep Yes poor_resolution Poor Resolution (Rs < 1.5) eval_resolution->poor_resolution No peak_tailing Peak Tailing (Tailing > 1.5) eval_resolution->peak_tailing No optimize_mp Optimize Mobile Phase (Change organic modifier, adjust pH, add modifiers) poor_resolution->optimize_mp screen_columns Screen Different Columns (e.g., Phenyl-Hexyl, PFP) poor_resolution->screen_columns optimize_temp Optimize Temperature poor_resolution->optimize_temp check_overload Check for Column Overload (Dilute sample) peak_tailing->check_overload check_secondary Address Secondary Interactions (Adjust pH, use end-capped column) peak_tailing->check_secondary re_evaluate Re-evaluate Separation optimize_mp->re_evaluate screen_columns->re_evaluate optimize_temp->re_evaluate check_overload->re_evaluate check_secondary->re_evaluate re_evaluate->optimize_mp Needs Further Optimization final_method Final Optimized Method re_evaluate->final_method Optimized

Caption: Workflow for optimizing the chromatographic separation of E/Z hydrazone isomers.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) all_peaks Are all peaks affected? start->all_peaks some_peaks Only specific peaks affected? all_peaks->some_peaks No physical_issue Suspect Physical Issue (e.g., column void, frit blockage) all_peaks->physical_issue Yes secondary_interactions Suspect Secondary Interactions (e.g., silanol interactions) some_peaks->secondary_interactions overload Suspect Column Overload some_peaks->overload isomerization Suspect On-Column Isomerization some_peaks->isomerization fix_physical Action: Check/replace guard column, reverse/flush column physical_issue->fix_physical solution Improved Peak Shape fix_physical->solution fix_secondary Action: Adjust mobile phase pH, use end-capped column, add competing base secondary_interactions->fix_secondary fix_secondary->solution fix_overload Action: Dilute sample and re-inject overload->fix_overload fix_overload->solution fix_isomerization Action: Lower temperature, adjust pH, use faster method (UPLC) isomerization->fix_isomerization fix_isomerization->solution

Caption: Decision tree for troubleshooting poor peak shape in hydrazone isomer analysis.

References

Technical Support Center: Quantification of Volatile Aldehydes with Girard's Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Girard's reagents to quantify volatile aldehydes.

Troubleshooting Guides

This section addresses common issues encountered during the derivatization and analysis of volatile aldehydes with Girard's reagents.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Incomplete Derivatization) Suboptimal Reaction pH: The reaction of hydrazides with carbonyls is pH-dependent.[1][2]• Adjust the reaction medium to a weakly acidic condition (e.g., using 10% acetic acid or formic acid) to catalyze hydrazone formation.[2][3]
Insufficient Reagent Concentration: The molar ratio of Girard's reagent to the aldehyde may be too low for efficient conversion.[2]• Increase the molar excess of the Girard's reagent. Ratios from 10:1 to 100:1 (reagent:aldehyde) have been shown to be effective.[2]
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.• Optimize the reaction time. While some reactions are rapid (15-30 minutes), others may require several hours (2-12 hours) at room temperature for maximum yield.[2][3] • Gently heating the reaction mixture (e.g., to 40-50°C) can increase the reaction rate, but should be done cautiously to avoid degradation of volatile aldehydes.[4]
Presence of Water: While the reaction can be performed in aqueous solutions, excessive water can shift the equilibrium away from the hydrazone product.[5]• If possible, perform the derivatization in a solvent like acetonitrile or methanol with a small amount of acid catalyst.[3]
Poor Reproducibility and Inconsistent Results Volatility of Aldehydes: Low molecular weight aldehydes can be lost during sample preparation and handling.• Keep samples and standards chilled and tightly sealed. • Minimize sample headspace and exposure to air. • Consider using a closed-system derivatization approach.
Instability of Hydrazone Derivatives: The formed hydrazone may be unstable under certain conditions, leading to degradation before analysis.[6]• Analyze the derivatized samples as soon as possible. • Store derivatized samples at low temperatures (e.g., -20°C or -80°C) and protected from light.[7] • Check the stability of the hydrazones in your specific sample matrix and analytical conditions.
Matrix Effects: Components in complex biological or environmental samples can interfere with the derivatization reaction or ionize inefficiently, causing ion suppression in mass spectrometry.[8]• Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before derivatization. • The use of isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in derivatization efficiency.[1]
Low Sensitivity in Mass Spectrometry Analysis Poor Ionization Efficiency: Although Girard's reagents add a charged moiety, the overall ionization can still be suboptimal.[1][9]• Use modified Girard's reagents designed for enhanced MS sensitivity, such as 4-hydrazino-N,N,N-trimethyl-4-oxobutanaminium iodide (HTMOB), which can increase signal intensity by 3.3 to 7.0 times compared to Girard's T reagent.[9] • Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) for the specific Girard derivative.
In-source Fragmentation: The hydrazone derivative might be fragmenting in the ion source of the mass spectrometer.• Adjust the cone voltage or other source parameters to minimize in-source fragmentation.
Formation of Multiple Peaks for a Single Analyte Formation of E/Z Isomers: The hydrazone bond can exist as geometric isomers (E and Z), which may be separated chromatographically.[1]• This is an inherent property of hydrazone formation. If baseline separation is achieved, the peak areas of both isomers should be summed for quantification. • Adjusting chromatographic conditions (e.g., temperature, gradient) may help to co-elute the isomers.
Side Reactions: Aldehydes, especially reactive ones, can undergo side reactions.• Ensure the purity of the Girard's reagent and solvents. • Optimize reaction conditions to favor hydrazone formation over side reactions.

Frequently Asked Questions (FAQs)

Q1: What are Girard's reagents and how do they work for aldehyde quantification?

A1: Girard's reagents, such as Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are cationic derivatizing agents.[2][9] They possess a hydrazide functional group that reacts with the carbonyl group of aldehydes and ketones under weakly acidic conditions to form stable hydrazone derivatives.[1][3] This derivatization is advantageous for several reasons:

  • Improved Stability: It converts volatile and potentially unstable aldehydes into more stable, non-volatile derivatives.[9]

  • Enhanced Ionization: The reagents contain a pre-charged quaternary ammonium or pyridinium moiety, which significantly improves the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[2][9]

  • Improved Chromatography: The derivatization increases the polarity of the aldehydes, which can improve their chromatographic behavior in reversed-phase liquid chromatography.[1]

Q2: Which Girard's reagent should I choose, T or P?

A2: Both Girard's T (trimethylammonium) and Girard's P (pyridinium) reagents are effective. The choice may depend on the specific aldehydes being analyzed and the analytical platform. Girard's T is often cited for its ability to produce positively charged derivatives that fragment predictably in tandem mass spectrometry, often with a characteristic neutral loss of 59 Da (the trimethylamine moiety), which is useful for screening and targeted analysis.[3][9] It is recommended to empirically test both reagents to determine which provides better performance for your analytes of interest.

Q3: How can I optimize the derivatization reaction conditions?

A3: Optimization is crucial for quantitative accuracy. Key parameters to consider are:

  • Molar Ratio of Reagent to Analyte: A significant excess of the Girard's reagent is generally required. Molar ratios of 10:1 up to 2000:1 have been reported, with 10:1 to 100:1 being a common starting point for optimization.[2]

  • Reaction Time and Temperature: Reaction times can vary from 30 minutes to 24 hours.[3] It is advisable to perform a time-course experiment to determine the point at which the product formation plateaus.[2] Most reactions proceed well at room temperature.

  • pH: A weakly acidic environment is necessary to catalyze the reaction. This is typically achieved by adding a small amount of acetic acid or formic acid to the reaction mixture.[2][3]

Q4: Can I use Girard's reagents for analyzing aldehydes in complex matrices like plasma or tissue homogenates?

A4: Yes, Girard's reagents are well-suited for complex biological samples.[3][9] However, sample preparation is critical to minimize matrix effects.[8] It is highly recommended to incorporate a sample cleanup step, such as solid-phase extraction (SPE), and to use a stable isotope-labeled internal standard for each analyte to ensure accurate quantification.[1]

Q5: Are the resulting Girard hydrazone derivatives stable?

A5: While Girard hydrazones are more stable than the parent aldehydes, their stability can be influenced by the sample matrix, pH, and storage conditions.[6] It is best practice to analyze derivatized samples promptly. If storage is necessary, it should be at low temperatures (-20°C or below) and in the dark.[7] Some studies have shown that the hydrazone derivatives are stable for several days in solution.[10]

Q6: What is the expected sensitivity enhancement when using Girard's reagents?

A6: The sensitivity enhancement can be substantial. For example, derivatization of 5-formyl-2'-deoxyuridine with Girard's T reagent resulted in a ~20-fold improvement in the detection limit compared to the underivatized compound.[2] Newly designed Girard-type reagents have shown signal increases of 21 to 2856 times for test aldehydes.[7]

Quantitative Data Summary

The following table summarizes the reported improvements in analytical signals after derivatization with Girard's reagents and their modified versions.

ReagentAnalyte(s)Signal EnhancementAnalytical Method
Girard's Reagent T (GirT) 5-Formyl-2'-deoxyuridine~20-fold lower limit of detectionLC-MS/MS
HTMOB (Modified GirT) Succinylacetone3.3-fold increase in signal intensity vs. GirTESI-MS/MS
HTMOB (Modified GirT) 17-Hydroxyprogesterone7.0-fold increase in signal intensity vs. GirTESI-MS/MS
HBP (Newly-designed GirT) Various aldehydes21 to 2856-fold increase in detection signalsLC-MS/MS

Experimental Protocols

Protocol 1: General Derivatization of Volatile Aldehydes with Girard's Reagent T

This protocol is a general guideline and should be optimized for specific applications.

Materials:

  • Aldehyde standards or sample extract

  • Girard's Reagent T (GirT)

  • Methanol or Acetonitrile (LC-MS grade)

  • Acetic Acid or Formic Acid (LC-MS grade)

  • Vials with inert caps

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the aldehyde standard in methanol or acetonitrile. For samples, perform necessary extraction and cleanup procedures, and reconstitute the final extract in the reaction solvent.

  • Reagent Preparation: Prepare a stock solution of Girard's Reagent T (e.g., 10 mg/mL) in the reaction solvent.

  • Derivatization Reaction:

    • In a clean vial, add an aliquot of the aldehyde standard or sample.

    • Add the Girard's Reagent T solution to achieve a desired molar excess (e.g., 100-fold).

    • Add acetic acid or formic acid to a final concentration of 1-10%.[2][3]

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 2-12 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration. The optimal time should be determined experimentally.[2][3]

  • Analysis: After the reaction is complete, the sample can be directly injected into the LC-MS system or diluted with the mobile phase as needed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Volatile Aldehyde Sample (e.g., Plasma) Extraction Extraction & Cleanup (SPE or LLE) Sample->Extraction Derivatization Add Girard's Reagent T & Acid Catalyst Extraction->Derivatization Reconstitute in Solvent Incubation Incubate (Room Temp, 2-12h) Derivatization->Incubation LC_MS LC-MS/MS Analysis Incubation->LC_MS Inject Sample Data Data Processing & Quantification LC_MS->Data

Caption: Experimental workflow for quantifying volatile aldehydes using Girard's reagent.

Troubleshooting Logic

troubleshooting_logic node_sol node_sol node_path node_path Start Low/No Signal? CheckDeriv Derivatization Complete? Start->CheckDeriv CheckMS MS Signal Stable? CheckDeriv->CheckMS Yes node_path1 Incomplete Reaction CheckDeriv->node_path1 No CheckReproducibility Results Reproducible? CheckMS->CheckReproducibility Yes node_path2 Signal Instability CheckMS->node_path2 No node_path3 Poor Reproducibility CheckReproducibility->node_path3 No Success Successful Quantification CheckReproducibility->Success Yes sol1_1 Adjust to weak acid node_path1->sol1_1 Optimize pH sol1_2 Use 10-100x excess node_path1->sol1_2 Increase Reagent Ratio sol1_3 Test 2h, 4h, 12h node_path1->sol1_3 Increase Reaction Time sol2_1 Adjust Cone Voltage node_path2->sol2_1 Optimize Source sol2_2 Analyze Promptly node_path2->sol2_2 Check Derivative Stability sol3_1 Use SPE & IS node_path3->sol3_1 Address Matrix Effects sol3_2 Keep Samples Cold node_path3->sol3_2 Control Volatility

Caption: Troubleshooting decision tree for quantifying volatile aldehydes.

References

Technical Support Center: Mitigating Ion Suppression in LC-MS Analysis of Derivatized Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of ion suppression in the LC-MS analysis of derivatized samples. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for derivatized samples?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis. For derivatized samples, this is a particular concern because excess derivatization reagents and their byproducts can be major sources of ion suppression. These agents, often used in high concentrations to drive the reaction to completion, can co-elute with the derivatized analyte and compete for ionization in the MS source.[3]

Q2: How can I identify if ion suppression is affecting my analysis of derivatized samples?

A2: There are two primary methods to assess ion suppression:

  • Post-Column Infusion (PCI): This is a qualitative technique to identify regions in your chromatogram where ion suppression occurs. A solution of your derivatized analyte is continuously infused into the MS while a blank matrix extract (that has undergone the derivatization and cleanup process) is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the percentage of ion suppression for your specific analyte. You compare the signal response of an analyte spiked into a blank, derivatized, and extracted sample matrix to the response of the analyte in a clean solvent.

Q3: Can the choice of derivatization reagent itself impact the degree of ion suppression?

A3: Absolutely. Different derivatization reagents have varying physicochemical properties that influence their behavior in the MS source. For example, silylating reagents like BSTFA and MSTFA can produce byproducts that are prone to causing ion suppression.[4] Reagents that introduce a permanently charged moiety, such as Girard's reagents, can enhance ionization efficiency but excess reagent must be removed to prevent suppression. The choice of reagent should consider not only the reaction efficiency but also the ease of removal of excess reagent and byproducts.[3][5]

Troubleshooting Guides

Issue 1: Poor signal intensity and high background noise after derivatization.

Possible Cause: Excess derivatization reagent and byproducts co-eluting with your analyte of interest are a common cause of significant ion suppression and high background noise.[5][6][7]

Solutions:

  • Optimize the Derivatization Reaction:

    • Reduce Reagent Excess: Carefully titrate the amount of derivatization reagent to find the minimum concentration required for complete derivatization. This can be achieved by performing a series of reactions with varying reagent-to-analyte molar ratios and analyzing the yield.

    • Optimize Reaction Time and Temperature: Ensure the reaction goes to completion without generating excessive byproducts. Monitor the reaction progress over time to determine the optimal endpoint.

  • Implement a Post-Derivatization Cleanup Step: This is crucial for removing excess reagent and byproducts. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

    • Solid-Phase Extraction (SPE): This technique uses a packed cartridge to selectively retain either the derivatized analyte or the interfering reagents.[8][9][10][11][12]

    • Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids.[13][14]

Experimental Protocols

Protocol 1: Post-Derivatization Cleanup using Solid-Phase Extraction (SPE)

This protocol provides a general framework for removing excess non-polar derivatization reagents (e.g., silylating agents) from a more polar derivatized analyte using reversed-phase SPE.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, Phenyl)

  • Conditioning solvent (e.g., Methanol or Acetonitrile)

  • Equilibration solvent (e.g., Water or a weak aqueous buffer)

  • Wash solvent (a weak organic/aqueous mixture that does not elute the analyte)

  • Elution solvent (an organic solvent strong enough to elute the analyte)

  • Nitrogen evaporator or vacuum centrifuge

Methodology:

  • Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1-2 column volumes of water or a weak buffer to prepare the sorbent for the aqueous sample. Do not let the sorbent dry.

  • Sample Loading: Load the derivatized sample solution onto the cartridge. The sample should ideally be in a predominantly aqueous solution.

  • Washing: Pass 1-2 column volumes of a weak wash solvent (e.g., 5-10% methanol in water) to remove residual salts and highly polar byproducts. Then, use a slightly stronger wash solvent to remove the excess non-polar derivatization reagent. The strength of this wash will need to be optimized to avoid eluting the analyte of interest.

  • Elution: Elute the derivatized analyte with 1-2 column volumes of a strong organic solvent (e.g., acetonitrile or methanol).

  • Dry-down and Reconstitution: Evaporate the elution solvent under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Derivatization Cleanup using Liquid-Liquid Extraction (LLE)

This protocol is suitable for removing excess polar derivatization reagents (e.g., Dansyl Chloride) from a less polar derivatized analyte.

Materials:

  • Immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Aqueous buffer (to adjust the pH of the aqueous phase)

  • Vortex mixer

  • Centrifuge

Methodology:

  • Reaction Quenching: After the derivatization reaction is complete, quench the reaction by adding an appropriate reagent if necessary. For Dansyl Chloride, a small amount of a primary or secondary amine solution can be added to consume the excess reagent.

  • Phase Partitioning: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) to the aqueous reaction mixture.

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the derivatized analyte.

  • Washing (Optional): To further remove any residual polar impurities, the organic layer can be washed with an aqueous buffer.

  • Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute the sample in the mobile phase.

Data Presentation

Table 1: Comparison of Common Derivatization Reagents and Their Potential for Ion Suppression.

Derivatization Reagent ClassExample ReagentsTarget Functional GroupsPotential for Ion SuppressionMitigation Strategies
Silylating Agents BSTFA, MSTFA, TMCS-OH, -NH, -SH, -COOHHigh (due to excess reagent and byproducts)Post-derivatization SPE (Reversed-Phase), LLE
Acylating Agents Acetic Anhydride, PFPA-OH, -NH, -SHModeratePost-derivatization SPE or LLE
Alkylating Agents Alkyl halides (e.g., Iodomethane)-OH, -SH, -NH, -COOHModeratePost-derivatization SPE or LLE
Amine-Reactive Reagents Dansyl Chloride, FMOC-ClPrimary & Secondary Amines, PhenolsHigh (excess reagent is highly reactive)Reaction quenching followed by LLE or SPE
Ketone/Aldehyde Reagents Girard's Reagents (T & P)Ketones, AldehydesModerate (excess reagent is ionic)Post-derivatization SPE (Ion-Exchange)

Table 2: Sorbent Selection Guide for Post-Derivatization SPE Cleanup.

Derivatization Reagent TypeAnalyte PolarityRecommended SPE SorbentElution Solvent
Silylating Agents (Non-polar)PolarReversed-Phase (C18, Phenyl)Acetonitrile, Methanol
Acylating Agents (Moderately Polar)VariesReversed-Phase or Normal PhaseVaries based on analyte
Dansyl Chloride (Polar)Non-polarReversed-Phase (C18)Acetonitrile, Methanol
Girard's Reagents (Ionic)Non-polarIon-Exchange (e.g., SCX for Girard's T)Ammoniated Methanol

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Cleanup Post-Derivatization Cleanup (SPE or LLE) Derivatization->Cleanup LC LC Separation Cleanup->LC Cleaned Derivatized Sample MS Mass Spectrometry LC->MS Data Data Acquisition MS->Data

Caption: Experimental workflow for LC-MS analysis of derivatized samples.

troubleshooting_flowchart start Start: Poor Signal / High Background check_reagent Excess derivatization reagent or byproducts? start->check_reagent optimize_rxn Optimize Derivatization: - Reduce reagent concentration - Optimize time/temperature check_reagent->optimize_rxn Yes check_chromatography Co-elution of analyte and interferences? check_reagent->check_chromatography No implement_cleanup Implement Post-Derivatization Cleanup (SPE or LLE) optimize_rxn->implement_cleanup implement_cleanup->check_chromatography optimize_lc Optimize LC Method: - Change gradient - Use different column check_chromatography->optimize_lc Yes check_ms MS parameters optimized? check_chromatography->check_ms No optimize_lc->check_ms optimize_ms Optimize MS Parameters: - Source temperature - Gas flows check_ms->optimize_ms No end Problem Resolved check_ms->end Yes optimize_ms->end

Caption: Troubleshooting flowchart for ion suppression in derivatized samples.

signaling_pathway cluster_source Ion Source cluster_gas_phase Gas Phase Analyte Derivatized Analyte Droplet ESI Droplet Analyte->Droplet Suppressor Ion Suppressor (e.g., Excess Reagent) Suppressor->Droplet Analyte_Ion Analyte Ion [M+H]+ Droplet->Analyte_Ion Ion Evaporation Reduced_Signal Reduced Analyte Signal Droplet->Reduced_Signal Competition for Charge/ Surface Area

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

References

Technical Support Center: N,N-Dimethylglycine Hydrazide Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N,N-Dimethylglycine Hydrazide Dihydrochloride (DMGH Dihydrochloride) solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for aqueous solutions of this compound?

A1: The primary stability concerns for aqueous solutions of DMGH Dihydrochloride are hydrolysis and oxidation. The hydrazide functional group is susceptible to cleavage by water, a reaction that can be influenced by pH. Additionally, like many hydrazine derivatives, DMGH may be prone to oxidation, especially in the presence of dissolved oxygen and metal ions.

Q2: What are the likely degradation products of DMGH Dihydrochloride in solution?

A2: The main degradation pathway is expected to be hydrolysis of the hydrazide bond. This would result in the formation of N,N-Dimethylglycine and hydrazine.

Q3: How does pH affect the stability of DMGH Dihydrochloride solutions?

Q4: What is the recommended solvent for preparing stock solutions of DMGH Dihydrochloride?

A4: For long-term storage, it is advisable to prepare stock solutions in an anhydrous aprotic solvent, such as DMSO, and store them at low temperatures. For aqueous experimental solutions, it is recommended to prepare them fresh daily. If using aqueous buffers, consider the impact of pH on stability.

Q5: How should I store my DMGH Dihydrochloride solutions to minimize degradation?

A5: To minimize degradation, aqueous solutions should be prepared fresh before use. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to minimize exposure to air. For longer-term storage of stock solutions in organic solvents, storing under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower is recommended.

Q6: Are there any known incompatibilities with common buffers or additives?

A6: While specific compatibility data for DMGH Dihydrochloride is limited, it is advisable to avoid buffers containing metal ions that can catalyze oxidation, such as copper (II).[3] Additionally, strongly acidic or basic buffers may accelerate hydrolysis. It is recommended to use buffers with a pH close to neutral for optimal stability.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the DMGH Dihydrochloride solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check using a suitable analytical method (e.g., HPLC) to determine the extent of degradation.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products due to hydrolysis or oxidation.Confirm the identity of the new peaks, likely N,N-Dimethylglycine and hydrazine. Optimize solution preparation and storage conditions (see FAQs). Consider performing experiments at a different pH or using a deoxygenated solvent.
Loss of compound activity or potency. Significant degradation of the active compound.Quantify the concentration of the remaining DMGH Dihydrochloride. Prepare fresh, accurately concentrated solutions and reassess activity.
Precipitate formation in the solution. Poor solubility or reaction with buffer components.Ensure the concentration is within the solubility limits for the chosen solvent system. Verify the compatibility of the buffer with the compound.

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions via HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of DMGH Dihydrochloride solutions under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., water, PBS, or a relevant organic solvent) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

  • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

  • Neutral Hydrolysis: Dilute the stock solution with purified water or a neutral buffer (e.g., PBS pH 7.4).

  • Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.

  • Thermal Degradation: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the solution to a light source (e.g., UV lamp).

3. Time Points:

  • Collect aliquots of each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the acidic and basic samples before analysis.

4. HPLC Analysis:

  • A stability-indicating HPLC method should be used.[4][5][6][7] This typically involves a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

  • Monitor the elution profile using a UV detector at a wavelength where DMGH Dihydrochloride and its potential degradation products have absorbance.

  • Quantify the peak area of the parent compound and any degradation products at each time point.

5. Data Analysis:

  • Calculate the percentage of DMGH Dihydrochloride remaining at each time point for each stress condition.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Factors cluster_solution DMGH Dihydrochloride Solution cluster_factors Influencing Factors cluster_degradation Degradation Pathways cluster_products Degradation Products DMGH N,N-Dimethylglycine Hydrazide Dihydrorochloride Hydrolysis Hydrolysis DMGH->Hydrolysis Oxidation Oxidation DMGH->Oxidation pH pH pH->Hydrolysis catalyzes Temp Temperature Temp->Hydrolysis accelerates Temp->Oxidation accelerates Light Light Exposure Light->Oxidation promotes Oxygen Dissolved Oxygen Oxygen->Oxidation required for Metals Metal Ions (e.g., Cu2+) Metals->Oxidation catalyzes DMG N,N-Dimethylglycine Hydrolysis->DMG Hydrazine Hydrazine Hydrolysis->Hydrazine

Caption: Factors influencing the degradation of DMGH Dihydrochloride solutions.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Investigation cluster_cause Root Cause Analysis cluster_solution_action Corrective Actions Issue Inconsistent Experimental Results Check_Solution Is the DMGH solution fresh? Issue->Check_Solution Check_Storage How was the solution stored? Check_Solution->Check_Storage Yes Analyze Analyze solution by HPLC Check_Solution->Analyze No Check_Storage->Analyze Degradation Solution Degradation Confirmed Analyze->Degradation Degradation Products Detected No_Degradation No Significant Degradation Analyze->No_Degradation No Degradation Products Prepare_Fresh Prepare Fresh Solution Degradation->Prepare_Fresh Optimize_Storage Optimize Storage Conditions (Temp, Light, Atmosphere) Degradation->Optimize_Storage Review_Protocol Review Other Experimental Parameters No_Degradation->Review_Protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Derivatization of Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the derivatization of sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of sterically hindered ketones often incomplete?

A1: Steric hindrance around the carbonyl group impedes the approach of derivatizing reagents, slowing down the reaction rate and often leading to incomplete conversion. The bulky substituents near the ketone functionality create a physical barrier, making it difficult for the reagent to attack the carbonyl carbon effectively.

Q2: What are the most common derivatization methods for sterically hindered ketones for GC-MS analysis?

A2: The two most common and effective methods are:

  • Oximation: This method converts the ketone into an oxime derivative using a hydroxylamine reagent. It is particularly useful for protecting the keto group and preventing the formation of multiple enol-isomers during subsequent silylation.

  • Silylation: This technique replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the molecule. For ketones, this is often a two-step process where the ketone is first converted to its enol form before silylation.

Q3: How can I improve the yield of my derivatization reaction for a sterically hindered ketone?

A3: To improve derivatization yield, consider the following strategies:

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature to provide the necessary energy to overcome the activation barrier caused by steric hindrance.

  • Increase Reagent Concentration: Using a higher molar excess of the derivatizing reagent can help drive the reaction to completion.

  • Use a Catalyst: For silylation, catalysts like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent. For oximation, adjusting the pH can increase the reaction rate.

  • Ensure Anhydrous Conditions: Moisture can deactivate many derivatizing reagents, especially silylating agents. Ensure all solvents and the sample are dry.

Q4: I am observing multiple peaks in my chromatogram for a single sterically hindered ketone analyte. What could be the cause?

A4: The presence of multiple peaks for a single analyte can be due to:

  • Incomplete Derivatization: Both the derivatized and underivatized forms of the ketone may be present.

  • Formation of Enol-Isomers: During silylation, if the keto group is not protected, it can form multiple enol-isomers, each of which can be silylated, leading to multiple peaks. A preliminary oximation step can prevent this.

  • Isomerization: The reaction conditions themselves might be causing isomerization of your analyte.

Troubleshooting Guides

Problem 1: Low or No Derivative Yield

Symptoms:

  • Small or absent product peak in the chromatogram.

  • Large peak corresponding to the underivatized ketone.

Potential Cause Troubleshooting Action
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress at different time points to determine the optimal duration. For silylation of hindered compounds, heating for several hours may be necessary.
Inadequate Reagent Concentration Increase the molar excess of the derivatizing reagent. For complex matrices, a higher excess may be required to compensate for reagent consumption by other components.
Presence of Moisture Ensure all glassware is thoroughly dried. Use anhydrous solvents and consider drying the sample prior to derivatization. Work under an inert atmosphere (e.g., nitrogen) if possible.
Reagent Degradation Use fresh derivatizing reagents and store them properly according to the manufacturer's instructions, typically in a desiccator and protected from light.
Suboptimal pH (for Oximation) The rate of oximation is pH-dependent. Optimize the pH of the reaction mixture, often by adding a base like pyridine or sodium acetate to neutralize the HCl released from hydroxylamine hydrochloride.
Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Broadening of peaks.

Potential Cause Troubleshooting Action
Incomplete Derivatization The polar nature of the underivatized ketone can interact with the GC column, causing peak tailing. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure complete reaction.
Active Sites in the GC System Active sites in the GC inlet or on the column can interact with the analyte. Use a deactivated inlet liner and ensure the column is in good condition.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Excess Derivatization Reagent A large excess of the derivatizing reagent can sometimes interfere with the chromatography. While an excess is necessary for the reaction, try reducing the amount injected.

Quantitative Data

The following table summarizes derivatization yields for steroidal ketones under various conditions, illustrating the impact of different reagents and reaction parameters.

SteroidDerivatization MethodReagent(s)ConditionsYield (%)
AndrostenedioneGirard P DerivatizationGirard's Reagent P60°C, 10 minForms mono- and bis-GP derivatives
TestosteroneGirard P DerivatizationGirard's Reagent P60°C, 10 minForms mono-GP derivative
Dehydroepiandrosterone (DHEA)Girard P DerivatizationGirard's Reagent P60°C, 10 minForms mono-GP derivative
General Keto-steroidsOximation-SilylationMethoxyamine HCl, MSTFAMethoximation followed by silylationHigh, prevents multiple peaks
General Keto-steroidsEnolisation-SilylationVarious silylating agentsVaries with agent and catalystDependent on reagent efficiency

Experimental Protocols

Protocol 1: Two-Step Methoximation-Silylation of 11-Keto Steroids

This protocol is a general guideline for the derivatization of sterically hindered keto steroids for GC-MS analysis.

Materials:

  • Steroid sample

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)

  • Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, with or without 1% TMCS as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • GC vials

Procedure:

  • Methoximation:

    • Dissolve the dry steroid sample in a suitable volume of anhydrous solvent in a GC vial.

    • Add the methoxyamine hydrochloride solution.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to convert the keto groups to methoxime derivatives.

    • Cool the vial to room temperature.

  • Silylation:

    • Add the silylating reagent (e.g., MSTFA) to the vial containing the methoximated steroid.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to silylate the hydroxyl groups.

    • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Oximation of Camphor

This protocol describes the synthesis of camphor oxime from the sterically hindered ketone, camphor.

Materials:

  • Camphor

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or sodium acetate

  • Ethanol

  • Water

  • Reaction flask with a condenser

  • Heating mantle or water bath

Procedure:

  • Dissolve camphor and a molar excess of hydroxylamine hydrochloride in aqueous ethanol in a round-bottom flask.

  • Slowly add a solution of base (e.g., sodium hydroxide or sodium acetate) to neutralize the hydrochloric acid and free the hydroxylamine.

  • Heat the mixture under reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the camphor oxime.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) for purification.

Visualizations

troubleshooting_workflow start Incomplete Derivatization of Sterically Hindered Ketone low_yield Low or No Product Yield? start->low_yield multiple_peaks Multiple Peaks for Single Analyte? start->multiple_peaks poor_peak_shape Poor Peak Shape (Tailing/Fronting)? start->poor_peak_shape optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Increase Reagent Concentration - Use Catalyst low_yield->optimize_conditions Yes check_incomplete Check for Incomplete Derivatization (See Low Yield Path) multiple_peaks->check_incomplete Yes check_incomplete2 Check for Incomplete Derivatization (See Low Yield Path) poor_peak_shape->check_incomplete2 Yes check_moisture Ensure Anhydrous Conditions: - Dry Glassware/Solvents - Use Inert Atmosphere optimize_conditions->check_moisture Still Low Yield fresh_reagents Use Fresh Reagents check_moisture->fresh_reagents Still Low Yield oximation_step Add Preliminary Oximation Step to Protect Keto Group check_incomplete->oximation_step If Silylating check_gc_system Check GC System: - Deactivated Inlet Liner - Column Condition check_incomplete2->check_gc_system If Derivatization is Complete check_concentration Adjust Sample Concentration: - Dilute Sample - Reduce Injection Volume check_gc_system->check_concentration Still Poor Shape

Caption: Troubleshooting workflow for incomplete derivatization.

oximation_pathway ketone Sterically Hindered Ketone (R-CO-R') intermediate Hemiaminal Intermediate ketone->intermediate + hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate + oxime Oxime Derivative (R-C(=NOH)-R') intermediate->oxime - H2O water Water (H2O)

Caption: Reaction pathway for oximation of a ketone.

Technical Support Center: Method Refinement for Reproducible Quantification with Girard's Reagent D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methodologies involving Girard's Reagent D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate quantification of carbonyl-containing compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during derivatization and analysis using Girard's Reagent D.

Question: Why am I observing low derivatization efficiency or incomplete reaction?

Answer:

Low derivatization efficiency is a common issue that can be attributed to several factors. Here are the key parameters to investigate and optimize:

  • Reagent Molar Ratio: An insufficient excess of Girard's reagent can lead to an incomplete reaction. It is crucial to optimize the molar ratio of the Girard's reagent to the analyte. For instance, in the derivatization of 5-formyl-2′-deoxyuridine (FodU) with Girard's Reagent T, ratios from 10:1 to 100:1 (reagent:analyte) have been shown to be effective.[1]

  • Reaction Time and Temperature: The reaction kinetics can be slow. While some reactions proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[2] For example, the derivatization of ecdysone was found to be more efficient at 85°C, with a peak yield around 4 hours.[2] However, prolonged incubation at high temperatures can also lead to product degradation.[2] Optimization of both time and temperature is therefore critical.

  • pH of the Reaction Mixture: The formation of the hydrazone is pH-dependent. An acidic environment, typically achieved by adding acetic acid (e.g., 10% v/v), is often necessary to catalyze the reaction.[1] However, for some analytes, neutral pH can also be effective, especially with a large excess of the Girard's reagent.[1]

  • Solvent Composition: The choice of solvent can influence reaction efficiency. Methanol or ethanol are commonly used, often in aqueous mixtures.[2] The solubility of both the analyte and the reagent in the chosen solvent system should be considered.

Question: My mass spectrometry data shows multiple peaks for a single derivatized analyte. What could be the cause?

Answer:

The presence of multiple peaks for a single analyte can be due to a few reasons:

  • Formation of E/Z Isomers: The hydrazone bond formed during derivatization is a double bond, which can result in the formation of geometric isomers (E/Z isomers). These isomers may be separated chromatographically, leading to two distinct peaks in the LC-MS analysis.[2][3] This is a known characteristic of Girard's reagent derivatization and can actually aid in the confident identification of the analyte.[2]

  • Side Reactions (e.g., Dehydration): For certain molecules, side reactions can occur under the derivatization conditions. For example, in the case of ecdysteroids, a dehydration reaction (loss of a water molecule) has been observed at elevated temperatures, leading to an additional product.[2][3] If unexpected peaks are observed, consider the possibility of such side reactions and optimize the reaction conditions (e.g., lower temperature) to minimize them.

  • In-source Fragmentation: Although Girard's reagents provide a pre-charged moiety that generally leads to stable ions, in-source fragmentation can sometimes occur, especially with harsher ionization conditions. It is advisable to optimize the mass spectrometer's source parameters to minimize this effect.

Question: I am struggling with poor sensitivity and high background noise in my LC-MS/MS analysis. How can I improve this?

Answer:

Poor sensitivity and high background can be addressed through the following strategies:

  • Sample Cleanup: Biological samples are complex matrices that can cause ion suppression. A solid-phase extraction (SPE) step after derivatization can effectively remove interfering substances and enrich the derivatized analytes.[2]

  • Optimized MS/MS Transitions: Girard's reagent derivatives exhibit predictable fragmentation patterns. For Girard's Reagent T, a characteristic neutral loss of trimethylamine (59 Da) is observed upon collision-induced dissociation (CID).[4][5] For Girard's Reagent P, a neutral loss of pyridine (79 Da) is common.[2] Utilizing these specific neutral loss scans or multiple reaction monitoring (MRM) transitions can significantly improve the signal-to-noise ratio and the specificity of the analysis.[2][4]

  • Use of Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for achieving reproducible quantification.[1] These standards co-elute with the analyte and experience similar matrix effects and ionization suppression, allowing for accurate correction and reducing variability. Isotope-coded derivatization, where a heavy isotope version of the Girard's reagent is used, can also be a powerful strategy.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are Girard's Reagents D, T, and P, and how do they differ?

Girard's reagents are a family of cationic hydrazide derivatizing agents used to react with carbonyl groups (aldehydes and ketones). The "D" in Girard's Reagent D is a historical designation; the most commonly used reagents in modern mass spectrometry are Girard's Reagent T (GirT) and Girard's Reagent P (GirP).

  • Girard's Reagent T (GirT) contains a trimethylammonium cationic group.[2][3]

  • Girard's Reagent P (GirP) contains a pyridinium cationic group.[2][3]

Both reagents introduce a permanent positive charge onto the analyte, which enhances ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[1][5] The choice between GirT and GirP may depend on the specific analyte and the desired fragmentation characteristics.

Q2: How can I ensure the reproducibility of my quantitative results?

To ensure high reproducibility, a comprehensive method validation is essential. Key aspects include:

  • Consistent Sample Preparation: Follow a standardized and optimized protocol for sample extraction, derivatization, and cleanup.

  • Use of Internal Standards: As mentioned in the troubleshooting section, the use of stable isotope-labeled internal standards is crucial for correcting for variations in sample processing and matrix effects.[1]

  • Calibration Curve: Construct a calibration curve using a range of known concentrations of the analyte, prepared in the same matrix as the samples if possible.

  • Quality Control Samples: Include quality control (QC) samples at different concentration levels within each analytical run to monitor the performance of the assay.

Q3: Can Girard's reagents be used for untargeted or profiling studies?

Yes, the predictable fragmentation of Girard's reagent derivatives makes them well-suited for untargeted profiling of carbonyl-containing compounds. By performing a neutral loss scan for the characteristic fragment (e.g., 59 Da for GirT), it is possible to screen a complex sample for all molecules that have been derivatized.[4][5] This "charge-tagging" approach allows for the discovery of novel or unexpected carbonyl compounds in biological samples.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the optimization of Girard's reagent derivatization based on published studies.

Table 1: Optimization of Girard's Reagent T Derivatization for 5-Formyl-2′-deoxyuridine (FodU) [1]

ParameterConditionObservation
Molar Ratio (GirT:FodU) 2:1 to 2000:1Peak area of the derivative increased with the ratio, plateauing around 100:1.
Reaction Time 10 min to 24 hThe reaction was nearly complete within 4 hours at room temperature.
pH 10% Acetic Acid vs. Phosphate Buffer (pH 7.0)The reaction was faster in 10% acetic acid. In neutral buffer, a larger excess of GirT was needed to achieve comparable efficiency.

Table 2: Optimization of Girard's Reagent P Derivatization for Ecdysone [2]

ParameterConditionObservation
Temperature 50°C, 70°C, 85°CThe reaction was significantly faster at higher temperatures.
Reaction Time at 85°C Up to 8 hoursThe abundance of the derivatized product peaked at around 4 hours and then decreased, suggesting potential degradation.
Solvent 70% Methanol, 70% Ethanol, 70% IsopropanolThe reaction proceeded in all tested alcoholic solutions.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of Carbonyls with Girard's Reagent T

This protocol is a general guideline and should be optimized for the specific analyte and sample matrix.

  • Sample Preparation: Dissolve the dried sample extract or standard in a suitable solvent (e.g., methanol, ethanol).

  • Reagent Preparation: Prepare a stock solution of Girard's Reagent T in a mixture of the reaction solvent and acetic acid (e.g., 90:10 v/v solvent:acetic acid).

  • Derivatization Reaction:

    • Add the Girard's Reagent T solution to the sample to achieve the desired final molar ratio (e.g., 100:1 reagent:analyte).

    • Vortex the mixture gently.

    • Incubate at the optimized temperature (e.g., room temperature or 60°C) for the optimized duration (e.g., 2-4 hours).

  • Reaction Quenching (Optional): The reaction can be stopped by freezing the sample at -80°C or by immediate dilution and neutralization.[1][2] For some applications, the reaction mixture can be directly injected for LC-MS analysis.

  • Sample Cleanup (Recommended):

    • Dilute the reaction mixture with an appropriate solvent.

    • Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., mixed-mode cation exchange) to remove excess reagent and other interferences.[2]

    • Elute the derivatized analyte.

  • Analysis: Evaporate the eluate to dryness and reconstitute in the LC mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Cleanup & Analysis start Start: Sample Extract mix Mix & Incubate (Temp & Time Optimized) start->mix reagent Girard's Reagent D + Acetic Acid reagent->mix spe Solid-Phase Extraction (SPE) mix->spe Derivatized Sample evap Evaporate & Reconstitute spe->evap Purified Derivative lcms LC-MS/MS Analysis evap->lcms

Caption: Experimental workflow for Girard's Reagent D derivatization.

troubleshooting_logic cluster_derivatization Derivatization Issues cluster_analysis Analytical Issues issue Low Signal or Poor Reproducibility reagent_ratio Check Reagent: Analyte Ratio issue->reagent_ratio Problem? reaction_cond Optimize Time, Temp, & pH issue->reaction_cond Problem? solvent Verify Solvent Compatibility issue->solvent Problem? cleanup Implement SPE Cleanup issue->cleanup Problem? ms_params Optimize MS/MS (Neutral Loss/MRM) issue->ms_params Problem? int_std Use Isotope-Labeled Internal Standard issue->int_std Problem? solution solution reagent_ratio->solution Increase Ratio reaction_cond->solution Systematic Optimization solvent->solution Test Alternatives cleanup->solution Reduce Matrix Effects ms_params->solution Enhance S/N int_std->solution Improve Accuracy

Caption: Troubleshooting logic for Girard's Reagent D quantification.

References

Validation & Comparative

Navigating LC-MS/MS Method Validation: A Comparative Guide to Derivatization using N,N-Dimethylglycine Hydrazide Dihydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving sensitive and reliable quantification of analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is paramount. However, molecules lacking easily ionizable functional groups or exhibiting poor chromatographic retention pose significant analytical challenges. Chemical derivatization offers a powerful solution by introducing moieties that enhance ionization efficiency and improve chromatographic behavior. This guide provides a comparative analysis of LC-MS/MS method validation using N,N-Dimethylglycine Hydrazide Dihydrochloride and other commonly employed derivatization agents, supported by experimental data and detailed protocols.

This compound is a derivatizing agent that targets aldehydes and ketones through its hydrazide functional group. The N,N-dimethylglycine portion of the molecule introduces a tertiary amine, which is readily protonated, thereby significantly enhancing the ionization efficiency in positive-ion electrospray ionization (ESI)-MS. This structural feature makes it functionally analogous to the well-established Girard's reagents.

Comparative Performance of Derivatization Reagents

To provide a clear comparison, this guide will focus on two primary classes of derivatization reactions: the derivatization of carbonyls (aldehydes and ketones) and the derivatization of phenolic hydroxyl groups. For carbonyls, we will compare the performance of Girard's Reagent T, a structural and functional analog of this compound, against underivatized methods. For phenolic hydroxyls, we will examine the widely used Dansyl chloride.

Derivatization of Carbonyl Compounds: Girard's Reagent T

Girard's reagents are a class of cationic hydrazides that react with ketones and aldehydes to form stable, positively charged hydrazones. This pre-existing charge dramatically improves the sensitivity of detection by ESI-MS.

Table 1: Performance Characteristics of Girard's Reagent T Derivatization for Ketosteroids

ParameterGirard's Reagent T DerivatizationNotes
Analyte Class KetosteroidsApplicable to other aldehydes and ketones.
Linearity (r²) > 0.99For a concentration range of 19.53 to 1250 pg/mL.[1]
Lower Limit of Quantification (LLOQ) 19.53 pg/mLDemonstrates high sensitivity.[1]
Intra-assay Precision (%CV) < 15%For low, medium, and high QC samples.[1]
Inter-assay Precision (%CV) < 15%For low, medium, and high QC samples.[1]
Accuracy (% bias) Within ± 15%For low, medium, and high QC samples.[1]
Enhancement in Sensitivity ~20-fold improvement over underivatized methods.[2]Significant increase in signal intensity.
Derivatization of Phenolic Hydroxyl Groups: Dansyl Chloride

Dansyl chloride reacts with phenolic hydroxyl groups, as well as primary and secondary amines, to form highly fluorescent and easily ionizable derivatives. It is a staple for enhancing the sensitivity of estrogen analysis.

Table 2: Performance Characteristics of Dansyl Chloride Derivatization for Estrogens

ParameterDansyl Chloride DerivatizationNotes
Analyte Class Estrogens (Estrone, Estradiol)Applicable to other phenolic compounds.
Linearity (r²) > 0.99For a concentration range of 62 to 2000 pg/mL.[3]
Lower Limit of Quantification (LLOQ) 4 - 125 pg/mL[4]Achieves low pg/mL detection limits.
Intra-assay Precision (%CV) < 10%For calibrators and QC material.[5]
Inter-assay Precision (%CV) < 10%For calibrators and QC material.[5]
Accuracy (% bias) Within ± 15%For all calibration standards.[3]
Enhancement in Sensitivity 5 to 10-fold increase in mass spectral response compared to negative mode without derivatization.[5]Substantial improvement in signal-to-noise ratio.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for derivatization using Girard's Reagent T and Dansyl chloride.

Protocol 1: Derivatization of Ketosteroids with Girard's Reagent T

This protocol is adapted for the analysis of ketosteroids in serum.

  • Sample Preparation: To 100 µL of serum, add an appropriate internal standard. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 20 µL of Girard's Reagent P (a close analog of Girard's Reagent T) solution (1 mg/mL in water).[1]

    • Incubate the mixture at 60 °C for 10 minutes to ensure the reaction goes to completion.[1]

  • Final Processing:

    • Evaporate the sample to dryness again under nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 methanol:water.[1]

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Derivatization of Estrogens with Dansyl Chloride

This protocol is designed for the analysis of estrogens in serum.

  • Sample Preparation: Extract 200 µL of serum with ethyl acetate.

  • Evaporation: Separate the organic layer by centrifugation and evaporate it to dryness under a nitrogen stream at room temperature.[3]

  • Derivatization Reaction:

    • To the dried residue, add 30 µL of a 1 mg/mL dansyl chloride solution in acetonitrile and 20 µL of aqueous sodium bicarbonate (100 mM, pH 10.5).[3]

    • Vortex the sample and incubate it in a heating block at 60 °C for 10 minutes.[3]

  • Final Processing:

    • Centrifuge the sample at 14,500 rpm for 3 minutes.[3]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Visualizing Workflows and Pathways

Understanding the broader context of the analytical method is essential. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for LC-MS/MS with derivatization and the relevant cholesterol metabolism pathway from which many target analytes, such as oxysterols and steroid hormones, are derived.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Add Derivatization Reagent & Incubate Evaporation1->Derivatization Evaporation2 Final Evaporation & Reconstitution Derivatization->Evaporation2 LC_MSMS LC-MS/MS Analysis Evaporation2->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis with derivatization.

cholesterol_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Oxysterols Oxysterols Cholesterol->Oxysterols Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Pregnenolone->Androgens Glucocorticoids Glucocorticoids (e.g., Cortisol) Progesterone->Glucocorticoids Mineralocorticoids Mineralocorticoids (e.g., Aldosterone) Progesterone->Mineralocorticoids Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens

Caption: Simplified cholesterol metabolism and steroid biosynthesis pathway.

References

quantitative performance of N,N-Dimethylglycine Hydrazide Dihydrochloride vs other derivatization agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly for low-abundance or poorly ionizing molecules, chemical derivatization is a critical strategy to enhance sensitivity and selectivity. This guide provides a comparative overview of the quantitative performance of several key derivatization agents used for carbonyl-containing compounds, such as steroids, aldehydes, and ketones.

While this guide aims to compare N,N-Dimethylglycine Hydrazide Dihydrochloride (DMGH) with other agents, a comprehensive search of scientific literature and technical documentation did not yield any specific quantitative performance data for DMGH as a derivatization agent for LC-MS applications. Therefore, this document will focus on a detailed comparison of widely-used and well-documented alternatives: Girard's Reagents (T and P) , Aminoxy-Containing Reagents , and Hydrazine-Based Reagents like Dansyl Hydrazine and 2,4-Dinitrophenylhydrazine (DNPH).

Quantitative Performance Comparison

The selection of a derivatization reagent is often a trade-off between reaction efficiency, signal enhancement, and breadth of application. The following table summarizes the quantitative performance of common derivatization agents for carbonyl compounds based on published data.

Derivatization AgentAnalyte ClassSignal EnhancementLimit of Quantitation (LOQ) / Detection (LOD)Derivatization EfficiencyKey Advantages
Girard's Reagent T (GirT) Ketosteroids, Aldehydes>5-foldPicogram level detection enabled[1][2]~40% (Analyte dependent)[1]Introduces a permanent positive charge, excellent for ESI-MS (+)
Quaternary Aminooxy (QAO) Reagent Ketosteroids (e.g., Testosterone)Significantly enhances ESI-MS/MS sensitivity[3]LLOQ: 0.5 - 1 pg/mL (in serum)[3]HighProvides a permanent positive charge; high sensitivity[3]
Dansyl Hydrazine Estrogens11 to 23-foldNot specified in reviewed abstractsHighForms fluorescent derivatives; significant sensitivity boost in MS
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes, KetonesNot specified in reviewed abstractsLOD: 0.79 - 0.80 nmol/L (for hexanal, heptanal)[4]Efficient under acidic conditions[5]Widely used, robust, suitable for HPLC-UV and MS[4]

Experimental Workflows and Methodologies

The derivatization process is a crucial step that dictates the success of the quantitative analysis. Below are representative diagrams and protocols for the discussed derivatization agents.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitute in Reaction Buffer Drydown->Reconstitution AddReagent Add Derivatization Reagent (e.g., GirT) Reconstitution->AddReagent Incubation Incubate (e.g., 60-85°C) AddReagent->Incubation Quench Quench Reaction (Optional) Incubation->Quench Drydown2 Evaporate to Dryness Quench->Drydown2 FinalReconstitution Reconstitute in Mobile Phase Drydown2->FinalReconstitution LCMS LC-MS/MS Analysis FinalReconstitution->LCMS

Caption: General experimental workflow for derivatization of carbonyls for LC-MS analysis.
Experimental Protocols

1. Girard's Reagent T (GirT) Derivatization of Ketosteroids

  • Reagents: Girard's Reagent T, acetic acid, methanol.

  • Protocol:

    • Dissolve the dried sample extract in a solution of GirT in methanol containing acetic acid.

    • The molar ratio of GirT to the analyte is typically high (e.g., 10:1) to drive the reaction.

    • Incubate the mixture at elevated temperatures, for example, 85°C for 4 hours for ecdysteroids.[6] Reaction conditions may vary depending on the specific steroid.

    • After incubation, the reaction mixture can be diluted or dried down and reconstituted in the initial mobile phase for LC-MS/MS analysis.

  • Note: Acidic conditions are known to enhance the rate of hydrazone formation.[7]

2. Quaternary Aminooxy (QAO) Derivatization of Testosterone

  • Reagents: Quaternary Aminooxy (QAO) reagent.

  • Protocol:

    • The protocol involves reacting the ketone functionality of testosterone with the QAO reagent.[3]

    • The derivatization and sample preparation workflows are described as quick, simple, and robust.[3]

    • Specific details on reaction time and temperature were not available in the reviewed abstracts but are typically optimized to ensure complete reaction.

3. 2,4-Dinitrophenylhydrazine (DNPH) Derivatization of Carbonyls

  • Reagents: 2,4-Dinitrophenylhydrazine, acidic catalyst (e.g., sulfuric acid), acetonitrile or other suitable solvent.

  • Protocol:

    • Prepare a solution of DNPH in a solvent like acetonitrile, acidified with a small amount of strong acid.

    • Add the DNPH solution to the sample containing carbonyl compounds.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • The resulting hydrazones are then analyzed by LC-MS or HPLC-UV.[4] This method is particularly efficient under acidic conditions.[5]

Mechanism of Action and Chemical Principles

The derivatization agents discussed here primarily target carbonyl (aldehyde and ketone) functional groups. However, their structures and the properties they impart to the analyte differ significantly, which is the basis for their varied performance in LC-MS.

G cluster_reagents Derivatization Agent Classes Girard Girard's Reagents (T/P) - Hydrazide moiety reacts with carbonyl - Introduces a pre-charged quaternary ammonium or pyridinium group - Enhances ESI (+) ionization Aminoxy Aminoxy Reagents (e.g., QAO) - Aminoxy group reacts with carbonyl - Can introduce a pre-charged moiety - Enhances ESI (+) ionization Hydrazine Other Hydrazines (Dansyl, DNPH) - Hydrazine group reacts with carbonyl - Introduces a functional group (e.g., dansyl, dinitrophenyl) - Enhances ionization and/or adds UV/Fluorescence properties Analyte Analyte with Carbonyl Group (e.g., Steroid) Analyte->Girard Forms charged hydrazone Analyte->Aminoxy Forms charged oxime Analyte->Hydrazine Forms hydrazone

Caption: Comparison of chemical principles for different carbonyl-reactive derivatization agents.

Conclusion

The choice of derivatization agent is paramount for developing sensitive and robust quantitative LC-MS methods for carbonyl-containing compounds. For ultimate sensitivity in ESI-MS, reagents that introduce a permanent positive charge, such as Girard's Reagent T and novel quaternary aminooxy reagents , are superior choices, capable of achieving detection limits in the low picogram to femtogram range.[1][2][3] Other hydrazine-based reagents like Dansyl Hydrazine and DNPH also offer significant improvements in sensitivity and are well-established, robust methods.[4][5]

While This compound (DMGH) was the initial subject of this guide, the lack of available performance data prevents its direct comparison with these established reagents. Researchers are advised to select a derivatization strategy based on the specific requirements of their analyte, the desired level of sensitivity, and the available instrumentation.

References

A Comparative Guide to Hydrazide Reagents for Carbonyl Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of carbonyl-containing metabolites, such as aldehydes, ketones, and keto-acids, is crucial for understanding cellular metabolism, identifying disease biomarkers, and assessing drug toxicity. However, these compounds often exhibit poor stability and low ionization efficiency, posing significant challenges for their detection by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with hydrazide reagents is a powerful strategy to overcome these limitations by improving the chromatographic retention, stability, and MS signal intensity of carbonyl metabolites.[1][2][3] This guide provides a comparative overview of common hydrazide reagents, supported by performance data and detailed experimental protocols.

Performance Comparison of Hydrazide Reagents

Hydrazide reagents react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[1] The choice of reagent significantly impacts the sensitivity, coverage, and quantitative accuracy of a metabolomics study. Key performance characteristics of several widely used hydrazide reagents are summarized below.

Feature3-Nitrophenylhydrazine (3-NPH)Dansylhydrazine (DNSH)Girard's Reagent T (GRT)2,4-Dinitrophenylhydrazine (DNPH)
Primary Target Carbonyls, Carboxyls, PhosphorylsCarbonyls, Carboxylic AcidsCarbonylsCarbonyls
Key Advantage Broad coverage; no need to remove excess reagent for negative ion mode MS.[3]Fluorescent tag; significant signal increase.[3]Permanent positive charge enhances ionization.[4]Well-established, classic reagent.[5][6]
Detection Mode Negative ESI-MSPositive ESI-MSPositive ESI-MSNegative ESI-MS, APPI-MS
Signal Enhancement HighHighHighModerate to High
Reaction Conditions Room temp to 60°C; 30-60 min.[7][8]Room temperature; ~2 hours.[9]Mild conditions.[4]Prolonged reaction (~48h) can improve detection.[10][11]
Typical Catalyst EDC/Pyridine for carboxyls.[7][8]EDC for carboxyls.[9]Acidic conditions.Acidic conditions.
Considerations Can derivatize multiple functional groups, increasing complexity.[12][13][14]Primarily for targeted analysis or profiling.Used in enrichment strategies.[4]Can have higher background signal.

Featured Reagent Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for two popular hydrazide reagents.

Protocol 1: Derivatization using 3-Nitrophenylhydrazine (3-NPH)

3-NPH is a versatile reagent capable of derivatizing carbonyls, carboxyls, and phosphoryl groups, offering broad metabolite coverage.[12][13][14] The derivatized products show excellent stability and significantly improved detection sensitivity in LC-MS analysis.[7][12][13]

Materials:

  • 3-NPH hydrochloride (3NPH-HCl) solution: 200 mM in 70% methanol.

  • EDC-HCl solution: 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with 6% pyridine in 70% methanol.

  • Metabolite extract (dried or in solution).

  • Internal standards (if quantitative analysis is desired).

Procedure:

  • Sample Preparation: Reconstitute dried metabolite extract in a suitable volume of 70% methanol. For plasma or urine samples, perform a protein precipitation step (e.g., with cold methanol) followed by centrifugation.[7]

  • Derivatization Reaction:

    • To 40 µL of the sample (or standard solution), add 40 µL of the 3NPH-HCl solution.[7]

    • Add 40 µL of the EDC-HCl solution to catalyze the reaction, particularly for carboxyl-containing metabolites.[7]

    • Vortex the mixture thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature (~25°C) for 30 minutes.[7] Some protocols may optimize temperature and time (e.g., 60°C for 60 minutes) depending on the target analytes.[3]

  • Stability: Derivatized samples are stable for up to 48 hours at room temperature. For longer storage, -20°C or -80°C is recommended.[7]

  • LC-MS Analysis: Dilute the final reaction mixture with the initial mobile phase (e.g., 10% acetonitrile) before injection into the LC-MS system.[14] Analysis is typically performed using a C18 column and negative ion mode ESI-MS.[3]

Protocol 2: Derivatization using Dansylhydrazine (DNSH)

DNSH attaches a dansyl group to carbonyl-containing metabolites, which not only enhances ionization but also allows for fluorescence detection. It is particularly effective for increasing the MS signals of target analytes.[3]

Materials:

  • Dansylhydrazine (DNSH) solution.

  • EDC solution (for carboxyl-containing metabolites).

  • Metabolite extract.

  • Quenching solution (e.g., sodium bisulfite) if necessary.

Procedure:

  • Sample Preparation: Prepare the metabolite extract in an appropriate solvent.

  • Derivatization Reaction:

    • Mix the sample extract with the DNSH derivatizing reagent. For carboxylic acids, a catalyst like EDC is also added.[9]

    • The reaction can be carried out in an aqueous solution.

  • Incubation: Incubate at room temperature for approximately 2 hours to ensure complete derivatization of carboxylic acids.[9]

  • LC-MS Analysis: The resulting DNSH-hydrazone derivatives are analyzed by LC-MS, typically using a C18 column and positive ion mode electrospray ionization. The method has been successfully used for quantifying metabolites like malondialdehyde in urine and serum.[15]

Visualizing the Workflow and Chemistry

Understanding the experimental process and the underlying chemical reaction is key to successful implementation.

G cluster_prep Sample Preparation cluster_rxn Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine, Tissue) Quench Metabolic Quenching Sample->Quench Extract Metabolite Extraction Quench->Extract Deriv Add Hydrazide Reagent (e.g., 3-NPH, DNSH) Extract->Deriv Incubate Incubate (Temp & Time) Deriv->Incubate LCMS LC-MS Analysis Incubate->LCMS Data Data Processing & Metabolite ID LCMS->Data

Caption: General workflow for hydrazide-based metabolomics analysis.

The core of this methodology is the condensation reaction between a hydrazide and a carbonyl group.

reaction cluster_structs reactant1 Metabolite (Aldehyde/Ketone) plus + reactant1->plus reactant2 Hydrazide Reagent plus->reactant2 arrow H+ Catalyst -H₂O reactant2->arrow product Stable Hydrazone Derivative arrow->product r1_img r2_img p_img

Caption: Chemical reaction of a carbonyl with a hydrazide reagent.

Conclusion

The selection of a hydrazide reagent for metabolomics should be guided by the specific goals of the study. For broad, untargeted profiling of multiple metabolite classes, 3-NPH offers excellent coverage.[12][13] For targeted, high-sensitivity quantification where a fluorescent tag is beneficial, DNSH is a superior choice.[3] Girard's reagents are particularly well-suited for enrichment strategies to isolate the carbonyl submetabolome.[4] By understanding the relative performance and adhering to optimized protocols, researchers can effectively leverage hydrazide derivatization to unlock valuable insights from the carbonyl metabolome.

References

Assessing the Linearity and Sensitivity of Girard's Reagent Derivatization for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

Girard's reagents are a class of chemical derivatization agents utilized to enhance the detection of carbonyl-containing compounds, such as steroids, in complex biological matrices. By introducing a permanently charged quaternary ammonium group onto the target molecule, these reagents significantly improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to substantial gains in sensitivity. This guide provides a comparative overview of the performance of Girard's reagents, focusing on linearity and sensitivity, supported by experimental data and detailed protocols for researchers in drug development and life sciences. While several types of Girard's reagents exist, this guide will focus on the most prominently documented variants in recent literature, Girard's reagent T (GirT) and Girard's reagent P (GirP), as surrogates for the broader class, including the less commonly cited Girard's reagent D.

Comparative Performance of Girard's Reagent Derivatization

The primary advantage of using Girard's reagents is the significant enhancement in detection sensitivity for compounds that typically exhibit poor ionization. The derivatization process, which converts a neutral carbonyl group into a charged hydrazone, can lower the limits of detection (LOD) to the picogram or even femtomole level.

Analyte ClassReagentMatrixAnalytical MethodLinearity (R²)Linear RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
EcdysteroidsGirard TDrosophila Pupa ExtractLC-MS/MSNot SpecifiedNot Specified~10 pg on column[1]
Androgens (Testosterone, Androstenedione, DHEA)Girard PHuman SerumLC-HRMS>0.990.01-10 ng/mL (T, AD), 0.05-50 ng/mL (DHEA)Not specified, but validated at low pg levels[2][3]
5-Formyl-2'-deoxyuridine (FodU)Girard TCellular DNALC-MS/MS>0.990.02-10 pmol3-4 fmol[4]
Ketosteroids (Androstenedione, 17-hydroxyprogesterone, Cortisol)Girard TPlasmaESI-MS/MS>0.990.25–10 ng/mL0.03–0.30 ng/mL[5]

Key Findings:

  • Enhanced Sensitivity: Derivatization with Girard's reagents consistently leads to a significant improvement in sensitivity. For instance, the detection of 5-Formyl-2'-deoxyuridine (FodU) was improved approximately 20-fold compared to the underivatized compound[4]. Similarly, for ecdysteroids, detection at the picogram level was achieved[1].

  • Excellent Linearity: Across different studies and analytes, the derivatization methods demonstrate excellent linearity, with coefficient of determination (R²) values consistently exceeding 0.99 over a wide dynamic range.

  • Broad Applicability: Girard's reagents have been successfully applied to a variety of carbonyl-containing molecules, including different classes of steroids and DNA adducts, in diverse and complex biological matrices like serum, plasma, and tissue extracts[2][4][5].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for Girard's reagent derivatization.

Protocol 1: Derivatization of Androgens in Human Serum with Girard's Reagent P [2][3]

  • Sample Preparation: To 100 µL of serum, add an internal standard solution containing deuterated analogues of the target androgens.

  • Derivatization Reaction: Add 20 µL of Girard's reagent P (1 mg/mL in water).

  • Incubation: Incubate the mixture for 10 minutes at 60°C to ensure complete reaction.

  • Solvent Evaporation: Evaporate the samples to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 methanol:water.

  • Analysis: Inject a 10 µL aliquot into the LC-MS/MS system for analysis.

Protocol 2: Derivatization of 5-Formyl-2'-deoxyuridine (FodU) with Girard's Reagent T [4]

  • Reaction Mixture Preparation: Mix the FodU sample with Girard's reagent T at a molar ratio of 1:100 in the presence of 10% acetic acid.

  • Incubation: Allow the reaction to proceed for 12 hours at room temperature.

  • Analysis: Directly inject an aliquot of the reaction mixture into the LC-MS/MS system. The large excess of the reagent and the acidic conditions drive the reaction to completion.

Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate the key steps.

Girard_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Extract Analyte Extraction Sample->Extract Add_Girard Add Girard's Reagent & Acid Extract->Add_Girard Extracted Analytes Incubate Incubate (e.g., 60°C, 10 min) Add_Girard->Incubate Drydown Evaporate to Dryness Incubate->Drydown Reconstitute Reconstitute in Solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Derivatization_Reaction cluster_reactants cluster_product Reactants Ketone/Aldehyde + Girard's Reagent Product Charged Hydrazone Derivative Reactants->Product Acid Catalyst (e.g., Acetic Acid) Ketone Analyte with Carbonyl Group (C=O) Girard Girard's Reagent (Quaternary Ammonium Hydrazide) Hydrazone Derivatized Analyte with Permanent Positive Charge

References

A Comparative Guide to the Validation of N,N-Dimethylglycine Hydrazide Dihydrochloride for Clinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N-Dimethylglycine Hydrazide Dihydrochloride, a derivatizing agent, with alternative methods for the quantification of aldehydes and ketones in clinical assays. The focus is on its application in mass spectrometry-based methods, which are pivotal in modern clinical diagnostics and biomarker research. This document outlines its performance characteristics, supported by experimental data, to aid researchers in selecting the most suitable derivatization strategy for their analytical needs.

Introduction to this compound

This compound is a member of the Girard's reagent family, specifically related to Girard's Reagent D. These reagents are cationic hydrazides used to derivatize carbonyl compounds (aldehydes and ketones). The primary purpose of this derivatization in a clinical assay context is to improve the analytical characteristics of these target molecules, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. By reacting with the carbonyl group, this compound adds a permanently charged quaternary ammonium group to the analyte. This modification significantly enhances ionization efficiency in electrospray ionization (ESI), leading to improved sensitivity and lower limits of detection.

Performance Comparison with Alternative Derivatization Agents

The selection of a derivatization reagent is critical for the development of robust and sensitive clinical assays for aldehydes and ketones, which are often present at low concentrations in biological matrices. Below is a comparative summary of this compound (represented by the performance of Girard's reagents) and other commonly used derivatization agents.

Table 1: Comparison of Performance Characteristics of Derivatization Agents

FeatureN,N-Dimethylglycine Hydrazide (Girard's Reagents)2,4-Dinitrophenylhydrazine (DNPH)p-Toluenesulfonylhydrazine (TSH)O-benzylhydroxylamine (O-BHA)
Principle of Detection LC-MS/MSHPLC-UV, LC-MS/MSLC-MS/MSLC-MS/MS
Reaction pH AcidicAcidicAcidicNeutral/Slightly Acidic
Ionization Enhancement Excellent (pre-charged derivative)GoodGoodGood
Reported Limit of Detection (LOD) pg/mL to low ng/mL range.[1]ng/mL rangeNot explicitly found0.01 µM for some SCFAs.[2]
Precision (RSD%) Intra-day <20%, Inter-day <35% reported for a steroid assay.[1]Generally <15%Not explicitly found<14%.[2]
Accuracy/Recovery >80% reported for some methods.[2]Can be low for some analytes like acrolein due to instability.[3]Not explicitly found>80%.[2]
Specificity High for carbonylsHigh for carbonylsHigh for carbonylsHigh for carbonyls
Key Advantages Forms a permanently charged derivative, significantly boosts MS signal.[4]Well-established method, derivatives are UV-active.[5]Simple and predictable fragmentation pattern.[6]Good performance in terms of recovery and precision.[2]
Key Disadvantages Requires acidic conditions, which may not be suitable for all analytes.Hydrazone stability can be an issue for certain compounds in acidic media.[3]Limited comparative data available.Limited comparative data available.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a clinical assay. Below are representative experimental protocols for the derivatization of carbonyl compounds using N,N-Dimethylglycine Hydrazide (Girard's Reagent) and a common alternative, DNPH.

Protocol 1: Derivatization of Steroids with N,N-Dimethylglycine Hydrazide (Girard's Reagent) for LC-MS/MS Analysis

This protocol is adapted from methods used for the analysis of ketosteroids in biological samples.[6][7]

1. Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard solution containing the stable isotope-labeled analogues of the target steroids.

  • Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane/dichloromethane mixture) to isolate the steroids from the biological matrix.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

2. Derivatization Reaction:

  • Reconstitute the dried extract in a solution containing the N,N-Dimethylglycine Hydrazide reagent. A typical derivatization solution consists of the Girard's reagent dissolved in a solvent mixture containing an acid catalyst (e.g., 1 mg/mL Girard's reagent in water with a final concentration of 10% acetic acid).[4]

  • Incubate the reaction mixture at an elevated temperature, for example, 60°C for 10 minutes to 1 hour, to ensure complete derivatization.[7]

  • After incubation, evaporate the sample to dryness again under nitrogen.

3. Final Sample Preparation for LC-MS/MS:

  • Reconstitute the dried derivatized sample in a mobile phase-compatible solvent, such as a 50:50 methanol:water mixture.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is a standard method for the analysis of aldehydes in various sample types.[3][5]

1. Sample Collection and Preparation:

  • For air samples, draw a known volume of air through a cartridge coated with acidified DNPH.

  • For liquid samples, add an acidified solution of DNPH to the sample.

2. Derivatization Reaction:

  • Allow the reaction to proceed at room temperature. The reaction of DNPH with aldehydes forms stable 2,4-dinitrophenylhydrazone derivatives.

  • The reaction is typically rapid, but it is good practice to allow sufficient time for completion (e.g., 1-2 hours).

3. Extraction and Analysis:

  • Elute the DNPH-derivatives from the cartridge using a suitable solvent like acetonitrile.

  • For liquid samples, perform a liquid-liquid extraction to isolate the derivatives.

  • Analyze the resulting solution by HPLC with a UV detector. The derivatives have a strong absorbance in the UV region (around 360 nm).

Visualizing the Workflow and Derivatization Chemistry

To better illustrate the experimental processes and the underlying chemical reactions, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Serum) add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle dry_down1 Evaporate to Dryness lle->dry_down1 add_reagent Add N,N-Dimethylglycine Hydrazide Dihydrochloride & Acetic Acid dry_down1->add_reagent incubate Incubate (e.g., 60°C, 1h) add_reagent->incubate dry_down2 Evaporate to Dryness incubate->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

References

A Comparative Guide to Ketosteroid Analysis: Cross-Validation of Girard's Reagent D Derivatization with Established Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ketosteroids is crucial in numerous fields, from clinical diagnostics to pharmaceutical research. While established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used, derivatization techniques are often employed to enhance the sensitivity and specificity of LC-MS analysis for these often low-abundance and poorly ionizable compounds. This guide provides a detailed comparison of the Girard's reagent D (and its analogs Girard's P and T) derivatization method coupled with LC-MS with established analytical techniques for ketosteroid analysis.

Performance Comparison

The use of Girard's reagents introduces a permanently charged quaternary ammonium or pyridinium moiety to the ketosteroid molecule, significantly improving its ionization efficiency in electrospray ionization (ESI) mass spectrometry.[1][2][3] This "charge-tagging" strategy leads to substantial gains in sensitivity, often allowing for the detection of ketosteroids at picogram levels.[4][5]

The following tables summarize the quantitative performance data for the Girard's reagent method, based on a validated study using Girard's reagent P with LC-High Resolution Mass Spectrometry (LC-HRMS) for the analysis of key androgens in human serum.[6][7][8] This is compared with typical performance characteristics of established methods like GC-MS and underivatized LC-MS/MS as reported in the literature.

Table 1: Quantitative Performance Comparison of Analytical Methods for Ketosteroid Analysis

ParameterGirard's Reagent P + LC-HRMS[6][8]GC-MS[9][10]Underivatized LC-MS/MS[11]
Analytes Testosterone, Androstenedione, DHEAVarious Steroid Panels15 Steroids including Androgens and Corticosteroids
**Linearity (R²) **>0.99Typically >0.99>0.99
Intra-day Precision (%RSD) 3.5 - 8.2%<15%2.4 - 9.2%
Inter-day Precision (%RSD) 4.9 - 11.8%<15%Not specified
Accuracy/Recovery 93.3 - 105.7%Typically 85-115%Average difference to reference method: -7.3 to +7.3%
Lower Limit of Quantification (LLOQ) 25 - 100 pg/mLAnalyte dependent, typically ng/mL rangeAnalyte dependent, pg/mL to ng/mL range

Note: The data for the Girard's Reagent P method is from a specific study by Frey et al. (2016) and serves as a benchmark for the performance of this derivatization technique.[6][8] Performance of GC-MS and underivatized LC-MS/MS can vary based on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the Girard's reagent derivatization LC-MS method and a standard GC-MS method for ketosteroid analysis.

Girard's Reagent P Derivatization and LC-HRMS Analysis of Serum Ketosteroids

This protocol is adapted from the validated method described by Frey et al. (2016).[6][8]

1. Sample Preparation and Extraction:

  • To 100 µL of serum, add an internal standard solution containing isotopically labeled testosterone, androstenedione, and DHEA.

  • Perform a liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 200 µL of 10% acetic acid in methanol.

  • Add 20 µL of Girard's reagent P solution (1 mg/mL in water).

  • Incubate the mixture at 60°C for 10 minutes.

  • Evaporate the sample to dryness under nitrogen.

  • Reconstitute the final sample in 100 µL of 50:50 methanol:water for LC-MS analysis.

3. LC-HRMS Analysis:

  • LC System: UltiMate 3000 UPLC system or equivalent.[7]

  • Column: Phenomenex Kinetex biphenyl column (2.6 μm, 100 Å, 100 × 2.1 mm).[8]

  • Mobile Phase A: Water with 1% acetic acid.[8]

  • Mobile Phase B: Acetonitrile with 1% acetic acid.[8]

  • Gradient: A multi-step gradient is employed to achieve chromatographic separation.

  • Mass Spectrometer: Q Exactive Plus HRMS or equivalent.[7]

  • Ionization: Electrospray ionization in positive ion mode (ESI+).

  • Data Acquisition: Full scan and/or targeted MS/MS.

GC-MS Analysis of Urinary Steroid Metabolites

This protocol outlines a general procedure for the analysis of steroid profiles in urine.[10]

1. Sample Preparation and Hydrolysis:

  • To a urine sample, add an internal standard.

  • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated steroids.

  • Extract the deconjugated steroids using a solid-phase extraction (SPE) cartridge.

2. Derivatization:

  • Evaporate the extract to dryness.

  • Perform a two-step derivatization:

    • First, methoximation to protect the keto groups.

    • Second, silylation (e.g., using MSTFA) to derivatize the hydroxyl groups.

3. GC-MS Analysis:

  • GC System: Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to separate the steroid derivatives.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization: Electron ionization (EI).

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode.

Visualizing the Workflow and Comparison

To better illustrate the processes and the basis of comparison, the following diagrams were generated using Graphviz.

experimental_workflow cluster_girard Girard's Reagent LC-MS Method cluster_gcms Established GC-MS Method g_start Serum Sample g_is Add Internal Standard g_start->g_is g_lle Liquid-Liquid Extraction g_is->g_lle g_dry1 Evaporation g_lle->g_dry1 g_deriv Girard's Reagent Derivatization (60°C, 10 min) g_dry1->g_deriv g_dry2 Evaporation g_deriv->g_dry2 g_recon Reconstitution g_dry2->g_recon g_lcms LC-HRMS Analysis g_recon->g_lcms gc_start Urine Sample gc_is Add Internal Standard gc_start->gc_is gc_hydro Enzymatic Hydrolysis gc_is->gc_hydro gc_spe Solid-Phase Extraction gc_hydro->gc_spe gc_dry1 Evaporation gc_spe->gc_dry1 gc_deriv Two-Step Derivatization (Methoximation & Silylation) gc_dry1->gc_deriv gc_gcms GC-MS Analysis gc_deriv->gc_gcms

Figure 1: Comparative Experimental Workflows.

logical_comparison cluster_methods Analytical Methods cluster_params Performance Parameters cluster_advantages Key Advantages girard Girard's Reagent D + LC-MS/MS linearity Linearity (R²) girard->linearity precision Precision (%RSD) girard->precision accuracy Accuracy/Recovery (%) girard->accuracy lod_loq LOD / LOQ girard->lod_loq sensitivity Sensitivity girard->sensitivity specificity Specificity girard->specificity girard_adv Significantly enhanced sensitivity for LC-MS, simpler derivatization than GC-MS. girard->girard_adv gcms GC-MS gcms->linearity gcms->precision gcms->accuracy gcms->lod_loq gcms->sensitivity gcms->specificity gcms_adv Well-established, excellent chromatographic resolution for isomers, robust. gcms->gcms_adv lcms_underiv Underivatized LC-MS/MS lcms_underiv->linearity lcms_underiv->precision lcms_underiv->accuracy lcms_underiv->lod_loq lcms_underiv->sensitivity lcms_underiv->specificity lcms_underiv_adv No derivatization step, faster sample preparation. lcms_underiv->lcms_underiv_adv

Figure 2: Logical Comparison of Analytical Methods.

Conclusion

The Girard's reagent derivatization method, when coupled with modern LC-MS instrumentation, presents a highly sensitive and robust technique for the quantification of ketosteroids. Its primary advantage lies in the significant enhancement of ionization efficiency, leading to lower limits of detection compared to underivatized LC-MS/MS and rivaling the sensitivity of established GC-MS methods.[3][12] The derivatization protocol is relatively straightforward and rapid.[8]

In comparison, GC-MS remains a gold standard for steroid analysis due to its excellent chromatographic separation of isomers and extensive spectral libraries.[10] However, it requires a more complex, multi-step derivatization process. Underivatized LC-MS/MS offers the simplest sample preparation workflow but may lack the required sensitivity for certain low-abundance ketosteroids.

The choice of analytical method will ultimately depend on the specific requirements of the study, including the target analytes, the required sensitivity, sample matrix, and available instrumentation. For researchers seeking to achieve the highest sensitivity in ketosteroid analysis using LC-MS, the Girard's reagent derivatization method is a compelling and well-validated approach.

References

Performance Showdown: N,N-Dimethylglycine Hydrazide Dihydrochloride (Girard's Reagent D) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex biological or environmental samples, the accurate quantification of aldehydes and ketones is a significant analytical challenge. These carbonyl-containing compounds are often present at low concentrations and may exhibit poor ionization efficiency in mass spectrometry. Chemical derivatization is a key strategy to enhance their detection, and N,N-Dimethylglycine Hydrazide Dihydrochloride, also known as Girard's Reagent D, is one of a family of reagents designed for this purpose. This guide provides an objective comparison of its performance with other common alternatives, supported by available experimental data.

The Role of Derivatization in Carbonyl Analysis

The primary goal of derivatizing aldehydes and ketones is to improve their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). An ideal derivatizing agent enhances ionization efficiency, improves chromatographic separation, and provides a unique mass signature for sensitive and specific detection.

This compound (Girard's Reagent D): An Overview

Girard's Reagent D belongs to a class of cationic derivatizing agents that react with the carbonyl group of aldehydes and ketones to form a stable hydrazone. The key feature of Girard's reagents is the presence of a quaternary ammonium group, which imparts a permanent positive charge to the analyte. This "charge-tagging" significantly enhances the ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity.

While specific quantitative performance data for Girard's Reagent D in direct comparison with other reagents in complex matrices is limited in readily available literature, its general mechanism and application are similar to other well-documented Girard's reagents like Girard's T and Girard's P.

Comparative Performance of Derivatization Reagents

The selection of a derivatization reagent depends on the specific application, the nature of the analyte, and the matrix. Below is a comparison of this compound (Girard's Reagent D) with other commonly used reagents for the analysis of aldehydes and ketones.

Derivatization ReagentChemical StructurePrinciple of EnhancementReported Signal EnhancementApplicationsAdvantagesLimitations
This compound (Girard's Reagent D) (CH₃)₂NCH₂CONHNH₂·2HClCationic charge tagging (quaternary ammonium)Data not readily availableGeneral reagent for aldehydes and ketones[1]Permanent positive charge, likely improves ESI-MS sensitivity.Limited specific comparative performance data available.
Girard's Reagent T C₅H₅N⁺CH₂CONHNH₂·Cl⁻Cationic charge tagging (quaternary ammonium)7-13 fold for glycans[2]; 3.3-7.0 fold for steroids (modified GT)Steroids, Glycans[2], DNA adducts[3]Well-documented, provides significant signal enhancement, improves solubility.Reaction conditions may require optimization for different analytes.
Girard's Reagent P C₅H₅N⁺CH₂CONHNH₂·Cl⁻Cationic charge tagging (pyridinium)28-230 fold for saccharides[4]Steroids, Glycans[4][5]High signal enhancement, effective for on-tissue derivatization.Can form multiple derivatives with di-carbonyl compounds.
p-Toluenesulfonylhydrazine (TSH) CH₃C₆H₄SO₂NHNH₂Introduces a readily ionizable sulfonyl groupData not readily available for direct comparisonAldehydes and ketones in biological samplesGood reactivity, provides a signature fragment ion for screening.May not provide as significant a signal boost as permanently charged reagents.
Fluorous Tagging Reagents Contain a perfluoroalkyl chainIntroduces a fluorous tag for selective extraction and enhanced ESI response30-fold for carbonyl metabolites[6]Carbonyl metabolites in cell lysates[6]High selectivity, reduces matrix effects, significant signal enhancement.Can be a more complex workflow involving fluorous solid-phase extraction.
2,4-Dinitrophenylhydrazine (DNPH) (NO₂)₂C₆H₃NHNH₂Forms a colored derivative with a strong chromophoreN/A (primarily for UV detection)Environmental and industrial air monitoringWell-established method for HPLC-UV.Lower sensitivity compared to MS-based methods, potential for reagent-related interferences in MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for key derivatization techniques.

Derivatization with Girard's Reagents (General Protocol)

This protocol is based on procedures for Girard's reagents T and P and can be adapted for Girard's Reagent D.

Materials:

  • Girard's Reagent (D, T, or P)

  • Analyte solution (e.g., steroid or glycan extract in a suitable solvent)

  • Reaction solvent (e.g., methanol, ethanol)

  • Acid catalyst (e.g., glacial acetic acid)

  • Quenching solution (e.g., methanol with 1% NH₄OH)

  • LC-MS grade water and organic solvents

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the analyte solution with a solution of the Girard's reagent in the reaction solvent. A molar excess of the reagent (e.g., 10:1 to 1000:1 reagent to analyte) is typically used.

  • Acidification: Add the acid catalyst to the reaction mixture. The final concentration of the acid should be optimized but is often in the range of 5-10%.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature to 60°C) for a defined period (e.g., 1 to 12 hours). Reaction conditions should be optimized for the specific analyte.

  • Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS Analysis: Dilute the final reaction mixture with the initial mobile phase and inject it into the LC-MS system.

Derivatization with p-Toluenesulfonylhydrazine (TSH)

Materials:

  • p-Toluenesulfonylhydrazine (TSH) solution

  • Analyte solution

  • Reaction solvent (e.g., acetonitrile/water)

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • Reaction Setup: Mix the analyte solution with the TSH solution in the reaction solvent.

  • Acidification: Add the acid catalyst to initiate the derivatization.

  • Incubation: Incubate the mixture. This reaction is often rapid and can be performed at room temperature.

  • LC-MS Analysis: Directly inject the reaction mixture or after a simple dilution step into the LC-MS system.

Fluorous Tagging of Carbonyls

Materials:

  • Fluorous hydrazide reagent

  • Analyte solution

  • Reaction solvent

  • Fluorous Solid-Phase Extraction (F-SPE) cartridge

  • Elution solvent

Procedure:

  • Derivatization: React the analyte with the fluorous hydrazide reagent in a suitable solvent.

  • Fluorous Solid-Phase Extraction: Load the reaction mixture onto a pre-conditioned F-SPE cartridge.

  • Washing: Wash the cartridge with a non-fluorous solvent to remove non-tagged matrix components.

  • Elution: Elute the fluorous-tagged analytes with a fluorous solvent.

  • Solvent Exchange: Evaporate the fluorous solvent and reconstitute the sample in a solvent compatible with LC-MS.

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the derivatization of carbonyl compounds for LC-MS analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) Extraction Analyte Extraction Sample->Extraction Add_Reagent Add Derivatization Reagent (e.g., Girard's Reagent D) Extraction->Add_Reagent Incubation Incubation (with heating if required) Add_Reagent->Incubation Quenching Reaction Quenching Incubation->Quenching LC_Separation LC Separation Quenching->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Fluorous_Tagging_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Fluorous Derivatization cluster_purification Purification cluster_analysis Analysis Sample Complex Matrix Extraction Analyte Extraction Sample->Extraction Add_Fluorous_Reagent Add Fluorous Tagging Reagent Extraction->Add_Fluorous_Reagent Incubation Incubation Add_Fluorous_Reagent->Incubation FSPE Fluorous SPE Incubation->FSPE Wash Wash (non-fluorous) FSPE->Wash Elute Elute (fluorous) Wash->Elute Solvent_Exchange Solvent Exchange Elute->Solvent_Exchange LC_MS_Analysis LC-MS Analysis Solvent_Exchange->LC_MS_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethylglycine Hydrazide Dihydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. N,N-Dimethylglycine Hydrazide Dihydrochloride, as a hydrazide derivative and a dihydrochloride salt, necessitates careful handling and a clearly defined disposal protocol. This guide provides essential, step-by-step procedures for the safe management of this compound, drawing upon established safety protocols for hazardous chemical waste.

It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound for specific disposal instructions. This guide is based on general principles for handling hydrazide compounds and hydrochloride salts in a laboratory setting.

Hazard Profile and Safety Precautions

Hydrazide compounds are often classified as hazardous substances. It is crucial to handle this compound within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. Hydrazine derivatives can be corrosive, toxic, and potential carcinogens. The dihydrochloride salt indicates that the compound is acidic.

Proper Disposal Procedures for this compound

The following protocol outlines the approved method for the disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with safety regulations.

Step-by-Step Protocol: Chemical Waste Collection and Disposal

  • Segregation of Waste : Do not mix this compound waste with other chemical waste streams to prevent potentially violent reactions. It should be collected in a designated container.

  • Containerization :

    • Use a clean, dry, and properly labeled hazardous waste container made of a material compatible with acidic and potentially corrosive substances. The original container is often a suitable choice for waste collection.

    • Ensure the container has a secure, tightly fitting lid. Keep the container closed at all times except when adding waste.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • Include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste.

    • Record the date when waste was first added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.

Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinsing : Rinse the empty container three times with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary).

  • Rinsate Collection : The first rinsate, and subsequent rinses, must be collected and disposed of as hazardous chemical waste.

  • Container Disposal : After triple rinsing and allowing the container to dry, remove or deface the original label. The container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with institutional policies.

General Quantitative Data for Chemical Disposal

The following table provides general quantitative data relevant to the disposal of chemical waste. Specific values for this compound should be obtained from its SDS.

ParameterGuideline ValueNotes
pH for Neutralization 5.5 - 10.5For aqueous waste streams that are deemed suitable for drain disposal after neutralization by EHS. This is generally not recommended for hydrazide compounds.[1]
P-listed Waste Accumulation Limit 1 quartFor acutely hazardous wastes, accumulation of more than 1 quart in a satellite accumulation area is generally not permitted.[2]
Hazardous Waste Container Size < 55 gallonsNo hazardous waste container may be larger than 55 gallons.[2]

Experimental Protocols and Visualized Workflows

Protocol for Neutralization of Acidic Waste (General Procedure)

Objective: To safely neutralize a dilute acidic waste stream before collection as hazardous waste. Note: This procedure is for general guidance and may not be appropriate for all chemical waste. Always consult your EHS department.

Materials:

  • Dilute acidic waste

  • Sodium bicarbonate or 1M sodium hydroxide solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Chemical fume hood

Procedure:

  • Perform the entire procedure in a chemical fume hood.

  • Place the container of acidic waste on a stir plate and add a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the acidic waste. Be cautious as the reaction may generate gas and heat.

  • Periodically check the pH of the solution using pH paper or a pH meter.

  • Continue adding the neutralizing agent until the pH is within the desired range (typically between 6.0 and 8.0 for collection).

  • Once neutralized, securely cap the container and ensure it is properly labeled as hazardous waste, noting the final components.

  • Arrange for disposal through your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical.

A Start: Chemical Waste Generation B Consult Safety Data Sheet (SDS) A->B C Is waste hazardous? B->C D Collect in labeled hazardous waste container C->D Yes G Follow institutional guidelines for non-hazardous waste disposal C->G No E Segregate from incompatible wastes D->E F Arrange for EHS pickup E->F H Disposal Complete F->H G->H

Caption: Chemical Waste Disposal Workflow.

References

Essential Safety and Operational Guide for Handling N,N-Dimethylglycine Hydrazide Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N,N-Dimethylglycine Hydrazide Dihydrochloride in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. This compound, also known as Girard's Reagent D, is a hydrazide derivative and should be handled with caution.

Hazard Assessment and Engineering Controls

This compound should be considered hazardous until further information is available.[1] As a hydrazide, it may possess toxic properties.[2] All handling of this solid compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be equipped with an emergency eyewash station and a safety shower.[4][5]

Key Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving the solid form or solutions should be performed inside a chemical fume hood.[3]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dust or vapors.[6]

  • Restricted Access: Clearly mark the designated handling area with warning signs and restrict access to authorized personnel only.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or NeopreneInspect gloves before use and use proper removal technique.[2][7]
Eyes Safety goggles or a face shieldANSI Z87.1-compliantMust be worn to protect from splash hazards.[5]
Body Laboratory coatFlame-resistant cottonA chemical-resistant apron is also recommended.[2][5]
Respiratory Respirator (if necessary)NIOSH/MSHA-approvedUse if dust is generated and engineering controls are insufficient.[4][8]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and solution preparation inside a chemical fume hood to contain any dust.[3]

  • Use appropriate tools to handle the solid material and avoid generating dust.[7]

2. Dissolving the Compound:

  • This compound is prepared from N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol.[9]

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Handle solutions with the same care as the solid compound, within the fume hood.

3. Experimental Use:

  • Keep containers tightly closed when not in use.[6][10]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling and before breaks.[8]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[6][10]

  • Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[6][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any spilled solid by sweeping it up and placing it into a suitable, labeled container for disposal.[6][8]

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in designated, labeled hazardous waste containers. Do not pour down the drain.[8]

  • Contaminated Materials: Dispose of any contaminated PPE, such as gloves and weighing paper, as hazardous waste.[7]

  • Regulatory Compliance: Ensure that disposal methods comply with all local, regional, and national hazardous waste regulations.[8]

Emergency Procedures

Spill:

  • Small Spill: Use appropriate tools to sweep up the spilled solid and place it in a convenient waste disposal container. Clean the contaminated surface with water.[3]

  • Large Spill: Evacuate the area. Use a shovel to put the material into a suitable waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system if local regulations permit.[3]

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8]

In all cases of exposure, seek immediate medical attention.[3]

Visualized Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_response Response & Disposal Assess Hazards Assess Hazards Review SDS Review SDS Assess Hazards->Review SDS Select PPE Select PPE Review SDS->Select PPE Handling Operation Handling Operation Select PPE->Handling Operation Prepare Engineering Controls Prepare Engineering Controls Prepare Engineering Controls->Handling Operation Monitor for Exposure Monitor for Exposure Handling Operation->Monitor for Exposure Waste Disposal Waste Disposal Handling Operation->Waste Disposal Monitor for Exposure->Handling Operation Spill or Exposure Event Spill or Exposure Event Monitor for Exposure->Spill or Exposure Event Detection Spill or Exposure Event->Handling Operation No Emergency Procedures Emergency Procedures Spill or Exposure Event->Emergency Procedures Yes Decontamination Decontamination Emergency Procedures->Decontamination Waste Disposal->Decontamination

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.